14-MethylHexadecanoyl-CoA
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C38H68N7O17P3S |
|---|---|
Molekulargewicht |
1020.0 g/mol |
IUPAC-Name |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 14-methylhexadecanethioate |
InChI |
InChI=1S/C38H68N7O17P3S/c1-5-26(2)16-14-12-10-8-6-7-9-11-13-15-17-29(47)66-21-20-40-28(46)18-19-41-36(50)33(49)38(3,4)23-59-65(56,57)62-64(54,55)58-22-27-32(61-63(51,52)53)31(48)37(60-27)45-25-44-30-34(39)42-24-43-35(30)45/h24-27,31-33,37,48-49H,5-23H2,1-4H3,(H,40,46)(H,41,50)(H,54,55)(H,56,57)(H2,39,42,43)(H2,51,52,53) |
InChI-Schlüssel |
OEFZNMASTDXWLK-UHFFFAOYSA-N |
Herkunft des Produkts |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Metabolic Pathway of 14-Methylhexadecanoyl-CoA
Abstract: this compound is the activated form of 14-methylhexadecanoic acid, an anteiso-branched-chain fatty acid (BCFA) found in various organisms, including bacteria and mammals.[1][2] Unlike their straight-chain counterparts, BCFAs possess unique physical properties, such as lower melting points, which influence the fluidity of cell membranes.[3][4] The metabolic pathway of this compound is of significant interest for understanding bacterial physiology, lipid metabolism, and the development of novel therapeutics. This guide provides a detailed overview of the biosynthesis and catabolism of this compound, supported by quantitative data, experimental protocols, and pathway visualizations.
Biosynthesis of this compound
The synthesis of anteiso-fatty acids, such as 14-methylhexadecanoic acid, begins with a primer derived from the catabolism of branched-chain amino acids (BCAAs).[5][6] For anteiso-fatty acids, the essential precursor is the amino acid L-isoleucine.
The biosynthetic pathway can be summarized in two main stages:
-
Primer Synthesis: L-isoleucine is converted into 2-methylbutyryl-CoA. This process involves two key enzymatic steps:
-
Transamination: L-isoleucine is transaminated by a branched-chain aminotransferase (BCAT) to form α-keto-β-methylvalerate.[7]
-
Oxidative Decarboxylation: The resulting α-keto acid is irreversibly decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKD) complex to produce 2-methylbutyryl-CoA.[5][7][8]
-
-
Elongation: The 2-methylbutyryl-CoA primer is then elongated by the Fatty Acid Synthase (FAS) system. This is a cyclical process where two-carbon units from malonyl-CoA are sequentially added to the growing acyl chain.[9] For the synthesis of 14-methylhexadecanoic acid (a C17 fatty acid), six cycles of elongation are required. The final step is the activation of the free fatty acid to its CoA ester, this compound, by an acyl-CoA synthetase.
Visualization of Biosynthesis Pathway
Caption: Biosynthesis pathway of this compound from L-isoleucine.
Catabolism of this compound
The degradation of branched-chain fatty acids is more complex than the standard β-oxidation pathway for straight-chain fatty acids. For fatty acids with methyl branches at the β-carbon, an initial α-oxidation step is necessary.[1][10][11] 14-Methylhexadecanoic acid is an anteiso-fatty acid, meaning its methyl group is on the antepenultimate carbon (C-14). Its catabolism likely proceeds through β-oxidation until the methyl branch is encountered.
The proposed catabolic pathway is as follows:
-
Initial β-Oxidation Cycles: this compound undergoes several cycles of conventional β-oxidation in the mitochondria, releasing acetyl-CoA in each cycle.[12][13] This continues until the molecule is shortened to a point where the methyl group is near the carboxyl end. After 5 cycles of β-oxidation, the remaining molecule would be 4-methyl-hexanoyl-CoA.
-
Handling the Branch Point: The metabolism of the remaining branched-chain acyl-CoA requires a combination of steps. Standard β-oxidation is blocked. The pathway likely involves:
-
One more round of β-oxidation yields acetyl-CoA and 2-methyl-butyryl-CoA.
-
The resulting 2-methyl-butyryl-CoA is then further metabolized. In many pathways, this can be converted to propionyl-CoA and acetyl-CoA.
-
-
Final Products: The complete oxidation of this compound is expected to yield multiple molecules of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.
Visualization of Catabolism Pathway
Caption: Proposed catabolic pathway for this compound.
Quantitative Data
Specific kinetic data for enzymes metabolizing this compound are scarce. However, data from studies on related branched-chain substrates provide valuable insights into enzyme behavior.
Table 1: Apparent Kinetic Constants for Metazoan Fatty Acid Synthase (mFAS) and Ketoacyl Synthase (KS) Domain Data obtained from studies using methylmalonyl-CoA as a branched extender substrate.
| Enzyme/Domain | Substrate | Km (µM) | kcat (s-1) | Reference |
| mFAS | Acetyl-CoA | 2.6 ± 0.3 | 2.1 ± 0.04 | [14] |
| mFAS | Methylmalonyl-CoA | 12 ± 1 | 0.012 ± 0.0003 | [14] |
| KS Domain | Decanoyl-ACP | 0.4 ± 0.1 | 0.8 ± 0.03 | [14] |
| KS Domain | Methylmalonyl-ACP | 2.2 ± 0.4 | 0.019 ± 0.0006 | [14] |
Table 2: Apparent Km Values for Bovine Kidney BCKD Complex
| Substrate | Apparent Km (µM) | Reference |
| α-Ketoisovalerate (from Valine) | 40 | [15] |
| α-Ketoisocaproate (from Leucine) | 50 | [15] |
| α-Keto-β-methylvalerate (from Isoleucine) | 37 | [15] |
Experimental Protocols
Analysis of Branched-Chain Fatty Acids by GC-MS
This protocol outlines a general procedure for the extraction, derivatization, and analysis of fatty acids from biological samples.
1. Lipid Extraction (Folch Method) [16][17]
-
Homogenize the biological sample (e.g., cell pellet, tissue) in a 2:1 (v/v) mixture of chloroform (B151607):methanol. The solvent-to-sample ratio should be approximately 20:1.[18]
-
Vortex the mixture thoroughly and allow it to stand to ensure complete extraction.
-
Add water or a 0.9% NaCl solution to induce phase separation.
-
Centrifuge to clarify the layers. The lower chloroform phase, containing the lipids, is collected.
-
Dry the lipid extract under a stream of nitrogen or using a rotary evaporator.
2. Derivatization to Fatty Acid Methyl Esters (FAMEs) [16]
-
Resuspend the dried lipid extract in a known volume of a solvent like isooctane.
-
Add a methanolic base, such as 2 M methanolic potassium hydroxide (B78521) (KOH), and vortex vigorously for 30-60 seconds to trans-esterify the fatty acids.
-
Neutralize the reaction by adding a substance like sodium hydrogen sulfate (B86663) monohydrate.
-
After settling, the upper organic phase containing the FAMEs is transferred to a new vial for analysis.
-
Injection: Inject 1 µL of the FAMEs solution into the GC-MS.
-
Column: Use a capillary column suitable for FAME analysis (e.g., DB-5MS).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: A typical temperature program starts at a low temperature (e.g., 60-70°C), ramps up to an intermediate temperature (e.g., 170-220°C), and then to a final temperature (e.g., 250-280°C) to ensure separation of all FAMEs.
-
Mass Spectrometry: Operate in electron impact (EI) mode and collect data in full scan mode or single ion monitoring (SIM) for higher sensitivity. Identify BCFAs based on their retention times and mass spectra compared to known standards.
Visualization of GC-MS Workflow
Caption: Workflow for the analysis of branched-chain fatty acids using GC-MS.
Purification of Branched-Chain α-Keto Acid Dehydrogenase (BCKD) Complex
This protocol is adapted from methods used for purifying the BCKD complex from bovine kidney mitochondria.[15]
1. Mitochondria Isolation:
-
Homogenize fresh tissue (e.g., bovine kidney cortex) in a buffered sucrose (B13894) solution.
-
Perform differential centrifugation to isolate the mitochondrial fraction.
2. Solubilization of the Complex:
-
Resuspend the isolated mitochondria in a phosphate (B84403) buffer containing protease inhibitors.
-
Solubilize the complex from the mitochondrial inner membrane by freeze-thawing and treatment with a non-ionic detergent (e.g., Triton X-100).
3. Fractionation and Chromatography:
-
Subject the solubilized extract to polyethylene (B3416737) glycol (PEG) precipitation to fractionate proteins.
-
Collect the appropriate PEG fraction and subject it to ultracentrifugation to pellet the complex.
-
Resuspend the pellet and purify the complex using chromatography techniques such as gel filtration (e.g., Sepharose 4B) and affinity chromatography.
4. Purity Assessment:
-
Analyze the purity of the fractions at each step using SDS-PAGE. The complex consists of multiple subunits with distinct molecular weights.[15][20]
-
Assay the enzymatic activity of the fractions using a suitable substrate (e.g., α-ketoisovalerate).
Conclusion
The metabolic pathway of this compound highlights a specialized area of lipid metabolism centered on the utilization of branched-chain precursors. Biosynthesis is intricately linked to amino acid catabolism, relying on L-isoleucine to provide the characteristic anteiso-branch. Catabolism requires modifications to the standard β-oxidation pathway to handle the methyl branch. While much is known about the general mechanisms of BCFA metabolism, further research is needed to elucidate the specific enzyme kinetics and regulatory controls for this compound. The protocols and data presented here provide a robust framework for researchers and drug development professionals to investigate this and other branched-chain fatty acid pathways.
References
- 1. Alpha oxidation - Wikipedia [en.wikipedia.org]
- 2. Anteisoheptadecanoic acid | C17H34O2 | CID 22207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. lipotype.com [lipotype.com]
- 5. Frontiers | Impact of Branched-Chain Amino Acid Catabolism on Fatty Acid and Alkene Biosynthesis in Micrococcus luteus [frontiersin.org]
- 6. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 9. proteinswebteam.github.io [proteinswebteam.github.io]
- 10. byjus.com [byjus.com]
- 11. fatty acid α-oxidation | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Beta oxidation - Wikipedia [en.wikipedia.org]
- 13. aocs.org [aocs.org]
- 14. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Purification and characterization of branched chain α-keto acid dehydrogenase complex of bovine kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 16. jfda-online.com [jfda-online.com]
- 17. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Nutrient Profiling and Evaluation of Fish As a Dietary Component [cifri.res.in]
- 19. ec.europa.eu [ec.europa.eu]
- 20. pnas.org [pnas.org]
The Cellular Discovery and Analysis of 14-MethylHexadecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-MethylHexadecanoyl-CoA is the activated form of 14-methylhexadecanoic acid, a branched-chain fatty acid found in various organisms, including bacteria, plants, and mammals.[1] While a singular seminal "discovery" paper for this compound is not prominent in the literature, its existence and role in cellular metabolism are inferred from the well-established principles of fatty acid metabolism. Free fatty acids require activation into their coenzyme A (CoA) thioester derivatives to participate in metabolic processes. This activation is a critical step for their involvement in energy production, lipid synthesis, and cellular signaling. This technical guide provides an in-depth overview of the biosynthesis, metabolic significance, and analytical methodologies for studying this compound in a cellular context.
Biosynthesis of this compound
The formation of this compound is a two-step process: the synthesis of the branched-chain fatty acid, 14-methylhexadecanoic acid, and its subsequent activation to the CoA thioester.
1. Synthesis of 14-Methylhexadecanoic Acid:
The biosynthesis of 14-methylhexadecanoic acid is a variation of the fatty acid synthesis pathway, utilizing a branched-chain primer. In bacteria, the synthesis of branched-chain fatty acids is well-characterized and serves as a model.
-
Initiation: Instead of the usual acetyl-CoA primer, the synthesis is initiated with a branched-chain acyl-CoA, typically derived from the catabolism of branched-chain amino acids like leucine, isoleucine, and valine.[2][3] For 14-methylhexadecanoic acid, a likely primer is isobutyryl-CoA, derived from valine.
-
Elongation: The branched-chain primer is then elongated by the fatty acid synthase (FAS) system through the sequential addition of two-carbon units from malonyl-CoA.
-
Termination: The elongation process continues until the 17-carbon branched-chain fatty acid is formed and released from the FAS complex.
2. Activation to this compound:
Free fatty acids are activated to their corresponding acyl-CoA esters by a family of enzymes known as acyl-CoA synthetases (ACSs). This reaction is ATP-dependent.
-
Reaction: 14-methylhexadecanoic acid + CoA + ATP ⇌ this compound + AMP + PPi
-
Enzymes: Long-chain acyl-CoA synthetases (ACSLs) are responsible for activating fatty acids with 12 or more carbons. Several isoforms of ACSLs exist with varying substrate specificities and subcellular localizations.
Metabolic Role of Branched-Chain Acyl-CoAs
Branched-chain acyl-CoAs, including this compound, are intermediates in several metabolic pathways. Their primary roles are linked to the metabolism of branched-chain amino acids and their incorporation into complex lipids.
-
Energy Metabolism: Branched-chain acyl-CoAs can be further metabolized through pathways analogous to beta-oxidation to yield acetyl-CoA and propionyl-CoA.[2] Acetyl-CoA can enter the citric acid cycle for energy production, while propionyl-CoA can be converted to succinyl-CoA, another citric acid cycle intermediate.
-
Lipid Synthesis: 14-methylhexadecanoic acid can be incorporated into various lipid species, including phospholipids (B1166683) and neutral lipids. This incorporation influences the physical properties of cell membranes, such as fluidity.
-
Cellular Signaling: While the direct signaling roles of this compound are not well-defined, other long-chain acyl-CoAs are known to act as signaling molecules, regulating the activity of enzymes and transcription factors.
Quantitative Data
Direct quantitative measurements of this compound in cells or tissues are not widely reported in the literature. However, the analytical methods described in the following sections are suitable for its quantification. The table below presents representative quantitative data for other long-chain acyl-CoAs in various biological samples, which can serve as a reference for expected concentration ranges.
| Acyl-CoA Species | Sample Type | Concentration (pmol/mg tissue or 10^6 cells) | Reference |
| Palmitoyl-CoA (C16:0) | Rat Liver | 10-50 | [4] |
| Oleoyl-CoA (C18:1) | Human Skeletal Muscle | 1-5 | [5] |
| Stearoyl-CoA (C18:0) | Mouse Liver | 5-20 | [6] |
| Acetyl-CoA | HepG2 cells | ~250 | [7] |
| Succinyl-CoA | HepG2 cells | ~3 | [7] |
| Propionyl-CoA | HepG2 cells | ~3 | [7] |
Experimental Protocols
The analysis of long-chain acyl-CoAs like this compound from biological samples is challenging due to their low abundance and instability. The most common and sensitive method is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Acyl-CoA Extraction from Cells and Tissues
This protocol is adapted from methods described for the extraction of long-chain acyl-CoAs.[5][8]
-
Materials:
-
Frozen tissue or cell pellet
-
100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9
-
Acetonitrile (ACN):Isopropanol (IPA):Methanol (MeOH) (3:1:1, v/v/v)
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Homogenizer
-
Sonicator
-
Centrifuge (refrigerated)
-
-
Procedure:
-
Weigh approximately 40 mg of frozen tissue or use a frozen cell pellet.
-
Add 0.5 mL of ice-cold 100 mM KH2PO4 (pH 4.9) and 0.5 mL of the ACN:IPA:MeOH solvent mixture containing the internal standard.
-
Homogenize the sample on ice.
-
Vortex the homogenate for 2 minutes.
-
Sonicate for 3 minutes in an ice bath.
-
Centrifuge at 16,000 x g at 4°C for 10 minutes.
-
Collect the supernatant for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis of Long-Chain Acyl-CoAs
This protocol is a generalized procedure based on established methods for acyl-CoA analysis.[5][9]
-
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
LC Conditions:
-
Column: Reversed-phase C8 or C18 column (e.g., Waters ACQUITY UPLC BEH C8, 2.1 x 150 mm, 1.7 µm)
-
Mobile Phase A: 15 mM Ammonium Hydroxide (NH4OH) in water
-
Mobile Phase B: 15 mM NH4OH in ACN
-
Flow Rate: 0.4 mL/min
-
Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: For quantification, a common transition to monitor is the precursor ion [M+H]+ fragmenting to the product ion corresponding to the loss of the CoA moiety (neutral loss of 507 Da). A second transition can be used for confirmation.
-
Conclusion
While the specific discovery of this compound is not a landmark event in the scientific literature, its presence and importance in cellular metabolism are well-supported by our understanding of fatty acid biochemistry. This guide provides a comprehensive overview of its biosynthesis, metabolic roles, and the analytical techniques required for its study. The detailed protocols for extraction and LC-MS/MS analysis offer a robust framework for researchers to quantify this compound and other long-chain acyl-CoAs, enabling further investigation into their roles in health and disease. Such studies are crucial for drug development professionals targeting metabolic pathways involving branched-chain fatty acids.
References
- 1. Anteisoheptadecanoic acid | C17H34O2 | CID 22207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. The Role of Branched-Chain Amino Acids and Branched-Chain α-Keto Acid Dehydrogenase Kinase in Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 9. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Biosynthesis of 14-Methylhexadecanoyl-CoA in Mammals
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
14-Methylhexadecanoyl-CoA is an anteiso-branched-chain fatty acyl-CoA synthesized endogenously in mammals, primarily within adipose tissue. Its biosynthesis is intricately linked to the catabolism of the branched-chain amino acid (BCAA) isoleucine, which provides the characteristic methyl-branched primer. This guide provides a comprehensive overview of the biosynthetic pathway, the key enzymes involved, its regulation by major signaling networks, and detailed experimental protocols for its study. A thorough understanding of this pathway is crucial for researchers investigating lipid metabolism, cellular signaling, and the development of therapeutic strategies for metabolic diseases.
The Core Biosynthetic Pathway
The de novo synthesis of this compound, an anteiso-C17:0 fatty acyl-CoA, deviates from canonical straight-chain fatty acid synthesis by utilizing a specific branched-chain primer derived from isoleucine catabolism. The primary site of this synthesis in mammals is adipose tissue, with a particularly high flux observed in brown adipose tissue (BAT).[1][2][3]
The biosynthetic process can be divided into three main stages:
-
Primer Generation: The catabolism of isoleucine in the mitochondria generates 2-methylbutyryl-CoA, the primer for anteiso-branched-chain fatty acid synthesis.
-
Mitochondrial Export: 2-methylbutyryl-CoA is transported from the mitochondrial matrix to the cytosol.
-
Cytosolic Elongation: In the cytosol, fatty acid synthase (FASN) utilizes the 2-methylbutyryl-CoA primer and malonyl-CoA extender units to synthesize 14-methylhexadecanoic acid, which is then activated to this compound.
Key Enzymes and Their Roles
Several key enzymes are critical for the biosynthesis of this compound. The initial steps, occurring in the mitochondria, are shared with the canonical BCAA degradation pathway.
-
Branched-Chain Amino Acid Aminotransferase (BCAT): This enzyme catalyzes the reversible transamination of isoleucine to its corresponding α-keto acid, α-keto-β-methylvalerate.
-
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex: This multi-enzyme complex catalyzes the irreversible oxidative decarboxylation of α-keto-β-methylvalerate to 2-methylbutyryl-CoA. This is a rate-limiting step in BCAA catabolism.[4]
-
Carnitine Acetyltransferase (CrAT): Located in the mitochondrial inner membrane, CrAT is crucial for the export of branched-chain acyl-CoAs from the mitochondria to the cytosol.[5] It is hypothesized that 2-methylbutyryl-CoA is converted to its carnitine ester for transport across the mitochondrial membrane and then converted back to its CoA thioester in the cytosol.
-
Acetyl-CoA Carboxylase (ACC): ACC is responsible for the synthesis of malonyl-CoA, the two-carbon donor for fatty acid chain elongation. There are two isoforms, ACC1 (cytosolic) and ACC2 (mitochondrial). Cytosolic ACC1 is the primary source of malonyl-CoA for fatty acid synthesis.[6][7][8]
-
Fatty Acid Synthase (FASN): This multifunctional enzyme complex is responsible for the iterative condensation of malonyl-CoA with the growing acyl chain. FASN exhibits promiscuity, allowing it to utilize branched-chain primers like 2-methylbutyryl-CoA to initiate fatty acid synthesis.[5][9]
Quantitative Data
The following table summarizes key quantitative data related to the enzymes and metabolites involved in this compound biosynthesis. It is important to note that these values can vary depending on the tissue, species, and metabolic state.
| Parameter | Enzyme/Metabolite | Value | Tissue/Organism | Reference |
| Enzyme Kinetics | ||||
| Km for propionyl-CoA | Propionyl-CoA Carboxylase (PCC) | 0.29 mM | Bovine Liver | [10][11] |
| Km for ATP | Propionyl-CoA Carboxylase (PCC) | 0.08 mM | Bovine Liver | [11] |
| Km for bicarbonate | Propionyl-CoA Carboxylase (PCC) | 3.0 mM | Bovine Liver | [11] |
| Turnover number (kcat) with methylmalonyl-CoA | Metazoan Fatty Acid Synthase (mFAS) | Lower than with malonyl-CoA | Metazoan | [12][13] |
| Metabolite Concentrations | ||||
| Total Acyl-CoA | 83 ± 11 nmol/g wet weight | Rat Liver | [14] | |
| Total Acyl-CoA | 61 ± 9 nmol/g wet weight | Hamster Heart | [14] | |
| Propionyl-CoA | 30-250 times lower than acetyl-CoA | HepG2 cells | [15][16] | |
| Metabolic Flux | ||||
| Leucine and Isoleucine contribution to lipogenic Acetyl-CoA | Up to 30% | Differentiated Adipocytes | [17] | |
| BCAA Oxidation | ~20% of whole-body | Mouse Brown Adipose Tissue | [1] |
Regulatory Mechanisms
The biosynthesis of this compound is tightly regulated by nutrient availability and signaling pathways, ensuring its production is coordinated with the overall metabolic state of the cell.
mTOR Signaling Pathway
The mechanistic target of rapamycin (B549165) (mTOR) signaling pathway, particularly mTOR complex 1 (mTORC1), is a central regulator of cell growth and metabolism, including lipid synthesis.[5][18][19][20][21] mTORC1 is activated by high levels of amino acids, including leucine, and growth factors like insulin.[22] Activated mTORC1 promotes the activity of the transcription factor Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[1][18]
SREBP-1c-Mediated Transcriptional Control
SREBP-1c is a key transcription factor that activates the expression of genes involved in fatty acid synthesis.[11][23][24] In adipose tissue, SREBP-1c induces the transcription of genes encoding for ACC and FASN, thereby increasing the cellular capacity for both straight-chain and branched-chain fatty acid synthesis.[11][24] The expression of SREBP-1c itself is regulated by transcription factors such as C/EBPβ and C/EBPδ during adipogenesis.[8][25]
Regulation of Branched-Chain Amino Acid Catabolism
The activity of the BCKDH complex, the rate-limiting enzyme in BCAA catabolism, is regulated by phosphorylation and dephosphorylation. The BCKDH kinase phosphorylates and inactivates the complex, while the BCKDH phosphatase dephosphorylates and activates it. The activity of the BCKDH kinase is influenced by nutritional and hormonal signals.[26] For instance, a low-protein diet leads to the inactivation of BCKDH to conserve BCAAs.[25]
Experimental Protocols
Quantification of Acyl-CoAs by LC-MS/MS
This protocol outlines the general steps for the extraction and quantification of short-chain acyl-CoAs, including propionyl-CoA and methylmalonyl-CoA, from mammalian cells or tissues.
-
Sample Preparation: Homogenize tissue or lyse cells in a cold extraction solution, typically containing an organic solvent like acetonitrile (B52724) or methanol, often with an acidic component to precipitate proteins.[27][28]
-
Internal Standard Spiking: Add a known amount of a stable isotope-labeled internal standard for the acyl-CoA of interest (e.g., 13C-labeled propionyl-CoA) to the sample to correct for extraction losses and matrix effects.
-
Extraction: Vortex the sample and centrifuge to pellet the precipitated protein. Collect the supernatant containing the acyl-CoAs.[27]
-
Solid-Phase Extraction (SPE): For cleaner samples, the supernatant can be passed through an SPE cartridge to remove interfering substances.
-
LC-MS/MS Analysis: Analyze the extracted acyl-CoAs using a liquid chromatography system coupled to a tandem mass spectrometer.
-
Chromatography: Use a C18 reversed-phase column with a gradient of mobile phases, such as water with formic acid and acetonitrile with formic acid, to separate the different acyl-CoA species.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for each acyl-CoA and its internal standard.
-
-
Quantification: Calculate the concentration of the endogenous acyl-CoA by comparing the peak area ratio of the analyte to its internal standard against a standard curve.
Analysis of Branched-Chain Fatty Acids by GC-MS
This protocol describes the analysis of total fatty acid composition, including branched-chain fatty acids, from biological samples.
-
Lipid Extraction: Extract total lipids from the sample using a solvent mixture such as chloroform:methanol (2:1, v/v) according to the Folch method.[27]
-
Saponification and Methylation: Saponify the extracted lipids using a strong base (e.g., methanolic NaOH) to release the fatty acids from their esterified forms. Convert the free fatty acids to their more volatile fatty acid methyl esters (FAMEs) using an acid catalyst (e.g., BF3-methanol or HCl-methanol).[27]
-
Extraction of FAMEs: Extract the FAMEs into an organic solvent such as hexane.
-
GC-MS Analysis: Analyze the FAMEs using a gas chromatograph coupled to a mass spectrometer.
-
Gas Chromatography: Use a polar capillary column (e.g., a biscyanopropyl polysiloxane phase) to achieve good separation of the different FAME isomers, including branched-chain and straight-chain fatty acids.
-
Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode. Identify the different FAMEs based on their retention times and characteristic mass spectra.
-
-
Quantification: Quantify the individual fatty acids by comparing their peak areas to that of an internal standard (e.g., heptadecanoic acid) added at the beginning of the procedure.
Stable Isotope Tracing of BCAA Metabolism into Fatty Acids
This protocol allows for the tracing of carbon from BCAAs into the fatty acid pool, providing a measure of metabolic flux.
-
Cell Culture and Labeling: Culture adipocytes (e.g., 3T3-L1 cells) in a medium containing a stable isotope-labeled BCAA, such as [U-13C]-isoleucine.[10][15][29]
-
Metabolite Extraction: After a defined incubation period, harvest the cells and extract the lipids and polar metabolites.
-
Fatty Acid Analysis: Analyze the isotopic enrichment in the fatty acid pool using GC-MS as described in Protocol 5.2. The mass shift in the fatty acid fragments will indicate the number of 13C atoms incorporated from the labeled precursor.[29]
-
Acyl-CoA Analysis: Analyze the isotopic enrichment in the acyl-CoA pool using LC-MS/MS as described in Protocol 5.1. This will help to determine the labeling pattern of the 2-methylbutyryl-CoA primer.
-
Metabolic Flux Analysis: Use the isotopic enrichment data to calculate the contribution of the labeled BCAA to the primer and extender units of the newly synthesized fatty acids, providing a quantitative measure of the metabolic flux through the pathway.
Visualizations
Signaling Pathway
Caption: Signaling and metabolic pathway for this compound biosynthesis.
Experimental Workflow
Caption: Experimental workflow for analyzing branched-chain fatty acid biosynthesis.
Conclusion
The biosynthesis of this compound in mammals is a specialized metabolic pathway that highlights the intricate connection between amino acid catabolism and lipid synthesis. Primarily occurring in adipose tissue, this pathway is under tight regulatory control by key signaling networks, ensuring its activity is coupled to the nutritional and hormonal status of the organism. The detailed experimental protocols provided in this guide offer a robust framework for researchers to investigate this pathway further. A deeper understanding of the synthesis and regulation of branched-chain fatty acids may unveil novel therapeutic targets for metabolic disorders such as obesity and type 2 diabetes.
References
- 1. Branched-chain Amino Acid Catabolism by Brown Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BCAA catabolism in brown fat controls energy homeostasis through SLC25A44 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Visualizing Metabolomics Data: Graphical Insights - Creative Proteomics [metabolomics.creative-proteomics.com]
- 5. Regulation and metabolic functions of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A cell-autonomous mechanism regulates BCAA catabolism in white adipocytes and systemic metabolic balance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. C/EBP transcription factors regulate SREBP1c gene expression during adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metabolic network visualization eliminating node redundance and preserving metabolic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. Graphviz [graphviz.org]
- 13. researchgate.net [researchgate.net]
- 14. Application Note 31 â Tracing Lipid Diposition in vivo Using Stable Isotope-Labeled Fatty Acids and Mass Spectrometry [isotope.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. dspace.library.uu.nl [dspace.library.uu.nl]
- 18. lipidmaps.org [lipidmaps.org]
- 19. Malignant manipulaTORs of metabolism: suppressing BCAA catabolism to enhance mTORC1 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. High Sensitivity Quantitative Lipidomics Analysis of Fatty Acids in Biological Samples by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Effects of branched-chain amino acids on the muscle–brain metabolic axis: enhancing energy metabolism and neurological functions, and endurance exercise in aging-related conditions [frontiersin.org]
- 22. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 23. SREBPs: activators of the complete program of cholesterol and fatty acid synthesis in the liver - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scienceopen.com [scienceopen.com]
- 25. researchgate.net [researchgate.net]
- 26. Elevated BCAA catabolism reverses the effect of branched-chain ketoacids on glucose transport in mTORC1-dependent manner in L6 myotubes | Journal of Nutritional Science | Cambridge Core [cambridge.org]
- 27. jfda-online.com [jfda-online.com]
- 28. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Enzymes of 14-Methylhexadecanoyl-CoA Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Methylhexadecanoyl-CoA is the coenzyme A derivative of 14-methylhexadecanoic acid, an anteiso-branched-chain fatty acid. While less common than their straight-chain counterparts, branched-chain fatty acids play significant roles in cellular signaling, membrane fluidity, and energy metabolism. The metabolism of these fatty acids requires a specialized set of enzymes to handle their unique branched structures. This technical guide provides a comprehensive overview of the core enzymes involved in the catabolism of this compound, with a focus on quantitative data, experimental protocols, and the underlying biochemical pathways.
Biosynthesis of this compound
The synthesis of anteiso-fatty acids like 14-methylhexadecanoic acid in mammals is believed to originate from branched-chain amino acids. The pathway initiates with the catabolism of isoleucine, which provides the precursor for the anteiso-branching structure.
A key enzyme in this process is the branched-chain α-keto acid dehydrogenase (BCKDH) complex . This mitochondrial multi-enzyme complex catalyzes the oxidative decarboxylation of branched-chain α-keto acids derived from the transamination of branched-chain amino acids[1][2]. In the case of isoleucine, this process yields α-methylbutyryl-CoA, which can then serve as a primer for the fatty acid synthase (FAS) complex to be elongated into longer-chain anteiso-fatty acids, including 14-methylhexadecanoic acid. In bacteria, the BCKDH complex is directly involved in the synthesis of branched-chain fatty acids[1][3]. Studies in rats have shown that branched-chain amino acids are effective precursors for the biosynthesis of branched-chain fatty acids in the skin[4].
Catabolic Pathway: A Two-Stage Process
The breakdown of this compound, a β-methylated fatty acyl-CoA, is a multi-step process that primarily occurs in the peroxisomes and mitochondria. It involves an initial α-oxidation step to remove the methyl branch, followed by conventional β-oxidation.
Peroxisomal α-Oxidation
The presence of a methyl group on the β-carbon (position 3) of a fatty acid sterically hinders the action of enzymes in the standard β-oxidation pathway. Therefore, 3-methyl-branched fatty acids first undergo α-oxidation in the peroxisomes to remove a single carbon atom and shift the methyl group to the α-position.
The key enzymes in the α-oxidation of 3-methyl-branched fatty acyl-CoAs are:
-
Phytanoyl-CoA Hydroxylase (PHYH) : This iron and 2-oxoglutarate-dependent dioxygenase, encoded by the PHYH gene, catalyzes the first and rate-limiting step of α-oxidation[5][6]. It hydroxylates the α-carbon of the fatty acyl-CoA. While direct kinetic data for this compound is not available, the enzyme has been shown to be active towards the structurally similar 3-methylhexadecanoyl-CoA[7][8][9]. The activity of PHYH can be induced by its substrate, phytanic acid, though this regulation does not appear to be mediated by PPARα or RXR nuclear receptors[2].
-
2-Hydroxyphytanoyl-CoA Lyase (HACL1) : This thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme cleaves the newly formed 2-hydroxy-3-methylacyl-CoA into a (n-1) 2-methyl-branched fatty aldehyde and formyl-CoA[10][11][12]. The formyl-CoA is subsequently degraded to formate (B1220265) and then to CO2.
-
Aldehyde Dehydrogenase : The 2-methyl-branched fatty aldehyde is then oxidized to the corresponding 2-methyl-branched fatty acid by an aldehyde dehydrogenase.
The resulting 2-methyl-branched fatty acid can then be activated to its CoA ester and proceed to β-oxidation.
Peroxisomal and Mitochondrial β-Oxidation
Once the methyl group is at the α-position, the resulting fatty acyl-CoA can be degraded via β-oxidation. However, this process requires an additional enzymatic step to handle the stereochemistry at the α-carbon.
-
α-Methylacyl-CoA Racemase (AMACR) : The β-oxidation pathway is stereospecific for the (S)-isomer of 2-methylacyl-CoAs. AMACR is a crucial enzyme that catalyzes the epimerization between the (R)- and (S)-isomers of α-methyl-branched-chain fatty acyl-CoA esters, allowing for the complete degradation of both enantiomers[13].
-
Peroxisomal β-Oxidation Enzymes : The (S)-2-methylacyl-CoA then undergoes β-oxidation within the peroxisome. This involves a series of reactions catalyzed by acyl-CoA oxidase, a multifunctional enzyme with hydratase and dehydrogenase activities, and a thiolase. This process shortens the fatty acid chain, producing acetyl-CoA (or propionyl-CoA, depending on the structure) in each cycle.
-
Mitochondrial β-Oxidation : Shorter-chain branched-chain fatty acyl-CoAs can be transported to the mitochondria for the final stages of β-oxidation to yield acetyl-CoA and propionyl-CoA, which then enter the citric acid cycle.
Quantitative Data on Enzyme Activity
Quantitative kinetic data for the enzymes involved in this compound metabolism are limited. The following tables summarize the available data for closely related substrates.
Table 1: Kinetic Parameters for Phytanoyl-CoA Hydroxylase (PHYH)
| Substrate | Apparent Km | Apparent Vmax | Source Organism | Notes |
| 3-Methylhexadecanoyl-CoA | Not Reported | Not Reported | Human (recombinant) | Active towards this substrate. Requires ATP or GTP and Mg2+ in addition to Fe2+, 2-oxoglutarate, and ascorbate. |
Table 2: Kinetic Parameters for 2-Hydroxyphytanoyl-CoA Lyase (HACL1)
| Substrate | Apparent Km | Source Organism | Notes |
| 2-Hydroxy-3-methylhexadecanoyl-CoA | 15 µM | Rat (liver) | Activity is dependent on Mg2+ and thiamine pyrophosphate[10]. |
Table 3: Kinetic Parameters for α-Methylacyl-CoA Racemase (AMACR)
| Substrate | Direction | Apparent Km | kcat | Source Organism |
| (2R)-Ibuprofenoyl-CoA | 2R -> 2S | 48 ± 5 µM | 291 ± 30 s-1 | Mycobacterium tuberculosis (recombinant) |
| (2S)-Ibuprofenoyl-CoA | 2S -> 2R | 86 ± 6 µM | 450 ± 14 s-1 | Mycobacterium tuberculosis (recombinant) |
Note: Data for AMACR is with a non-physiological substrate, but it demonstrates the enzyme's racemase activity.[4]
Experimental Protocols
Synthesis of Branched-Chain Acyl-CoAs
The synthesis of branched-chain acyl-CoA esters, such as this compound, can be achieved by activating the corresponding free fatty acid. A common method involves the use of carbonyl diimidazole to directly couple the fatty acid with coenzyme A[14]. The crude product can then be purified by reverse-phase high-performance liquid chromatography (HPLC).
General Protocol Outline:
-
Dissolve the branched-chain fatty acid in an appropriate organic solvent.
-
Add carbonyl diimidazole to activate the carboxylic acid.
-
After a suitable incubation period, add a solution of coenzyme A.
-
Allow the reaction to proceed to completion.
-
Purify the resulting acyl-CoA ester using reverse-phase HPLC.
Assay for Phytanoyl-CoA Hydroxylase (PHYH) Activity
The activity of PHYH can be measured by monitoring the conversion of the phytanoyl-CoA substrate to 2-hydroxyphytanoyl-CoA.
Protocol based on Croes et al. (2000): [7][9]
-
Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.4), FeSO4, 2-oxoglutarate, ascorbate, ATP, MgCl2, and the purified recombinant PHYH enzyme.
-
Substrate Preparation: Prepare the 3-methylhexadecanoyl-CoA substrate.
-
Initiation: Start the reaction by adding the substrate to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C for a defined period.
-
Termination: Stop the reaction by adding an acid (e.g., HCl).
-
Analysis: The formation of the 2-hydroxy product can be analyzed by methods such as gas chromatography-mass spectrometry (GC-MS) after hydrolysis and derivatization of the fatty acids[15].
Assay for 2-Hydroxyphytanoyl-CoA Lyase (HACL1) Activity
The activity of HACL1 is determined by measuring the formation of one of its products, formyl-CoA or the (n-1) aldehyde. A common method measures the release of [14C]formate from a radiolabeled substrate.
Protocol based on Foulon et al. (1999): [10][11]
-
Substrate: 2-hydroxy-3-methyl[1-14C]hexadecanoyl-CoA.
-
Reaction Mixture: Prepare a reaction buffer containing Tris buffer (pH 7.5-8.0), MgCl2, and thiamine pyrophosphate (TPP).
-
Enzyme: Add the purified or partially purified HACL1 enzyme.
-
Incubation: Incubate at 37°C.
-
Product Measurement: The production of [14C]formyl-CoA, which is readily hydrolyzed to [14C]formate, is quantified. This can be done by converting the formate to 14CO2 and measuring radioactivity.
Assay for α-Methylacyl-CoA Racemase (AMACR) Activity
AMACR activity can be measured by monitoring the interconversion of the (R)- and (S)-enantiomers of a suitable α-methylacyl-CoA substrate.
Continuous Circular Dichroism (CD)-Based Assay: [4]
-
Substrate: A chiral α-methylacyl-CoA substrate that exhibits a change in its CD spectrum upon epimerization, such as (2R)- or (2S)-ibuprofenoyl-CoA.
-
Reaction Mixture: Prepare a buffer containing the substrate and purified AMACR enzyme.
-
Measurement: Monitor the change in ellipticity at a specific wavelength (e.g., 279 nm for ibuprofenoyl-CoA) over time using a CD spectrophotometer.
-
Data Analysis: The rate of the reaction can be calculated from the change in the CD signal.
-
Substrate: An appropriate (R)- or (S)-2-methylacyl-CoA ester.
-
Reaction: The enzyme reaction is carried out in a buffer containing 2H2O.
-
Analysis: The incorporation of deuterium (B1214612) at the α-position, which occurs during the racemization reaction, can be monitored by 1H NMR spectroscopy. The conversion of the α-methyl doublet to a singlet indicates the progress of the reaction.
Signaling Pathways and Logical Relationships
References
- 1. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 2. Phytanoyl-CoA hydroxylase activity is induced by phytanic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. A continuous assay for alpha-methylacyl-coenzyme A racemase using circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medlineplus.gov [medlineplus.gov]
- 6. Phytanoyl-CoA dioxygenase - Wikipedia [en.wikipedia.org]
- 7. Phytanoyl-CoA hydroxylase: recognition of 3-methyl-branched acyl-coAs and requirement for GTP or ATP and Mg(2+) in addition to its known hydroxylation cofactors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. merckmillipore.com [merckmillipore.com]
- 9. researchgate.net [researchgate.net]
- 10. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon–carbon bond cleavage during α-oxidation of 3-methyl-branched fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Purification, molecular cloning, and expression of 2-hydroxyphytanoyl-CoA lyase, a peroxisomal thiamine pyrophosphate-dependent enzyme that catalyzes the carbon-carbon bond cleavage during alpha-oxidation of 3-methyl-branched fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 2-hydroxyphytanoyl-CoA lyase - Wikipedia [en.wikipedia.org]
- 13. Current Knowledge on the Function of α-Methyl Acyl-CoA Racemase in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. constantsystems.com [constantsystems.com]
- 17. α-Methylacyl-CoA Racemase from Mycobacterium tuberculosis—Detailed Kinetic and Structural Characterization of the Active Site [mdpi.com]
Endogenous Levels of 14-Methylhexadecanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
14-Methylhexadecanoyl-CoA is the activated form of 14-methylhexadecanoic acid, a branched-chain fatty acid found in various organisms. As a fatty acyl-CoA, it is presumed to be an intermediate in lipid metabolism, potentially serving as a substrate for energy production, lipid synthesis, or cellular signaling. Despite its likely involvement in these fundamental processes, quantitative data on the endogenous levels of this compound in mammalian tissues and cells remain largely uncharacterized in publicly available scientific literature. This technical guide provides a comprehensive overview of the current understanding of this compound, including its putative metabolic pathways and detailed experimental protocols for its quantification. In the absence of specific quantitative data, this guide offers a framework for researchers to pursue the investigation of this and other branched-chain acyl-CoA species.
Introduction
Fatty acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, linking the catabolism and anabolism of lipids. They are involved in a multitude of cellular processes, including beta-oxidation for energy production, synthesis of complex lipids and signaling molecules, and post-translational modification of proteins. While the roles of straight-chain acyl-CoAs are well-documented, the metabolism and physiological significance of branched-chain acyl-CoAs, such as this compound, are less understood.
14-Methylhexadecanoic acid, an anteiso-branched-chain fatty acid, has been identified in various biological sources. Its activation to this compound is a prerequisite for its entry into metabolic pathways. This guide aims to consolidate the theoretical framework for the metabolism of this compound and provide practical methodologies for its quantification, thereby facilitating further research into its biological roles.
Quantitative Data on Endogenous this compound
A comprehensive review of the scientific literature reveals a notable lack of specific quantitative data for the endogenous levels of this compound in mammalian tissues or cell lines. While numerous studies have focused on the quantification of straight-chain and other more abundant acyl-CoA species, the concentration of this compound has not been specifically reported.
To illustrate how such data would be presented, the following table provides a template with hypothetical values. Researchers who successfully quantify this molecule can use a similar structure to report their findings.
| Biological Sample | Tissue/Cell Type | Condition | Concentration (pmol/mg protein) | Reference |
| Mouse | Liver | Fed | Data not available | - |
| Mouse | Liver | Fasted | Data not available | - |
| Human | Skeletal Muscle | Rest | Data not available | - |
| Human | Skeletal Muscle | Post-exercise | Data not available | - |
| In vitro | Adipocytes | Differentiated | Data not available | - |
Table 1: Template for the presentation of quantitative data for this compound. All values are hypothetical and for illustrative purposes only, as no specific data has been found in the reviewed literature.
Putative Metabolic Pathway of this compound
The metabolic pathway of this compound is inferred from the established principles of branched-chain fatty acid metabolism. The biosynthesis of its precursor, 14-methylhexadecanoic acid, involves the elongation of a branched-chain primer. Once synthesized, the fatty acid is activated to its CoA thioester, after which it can undergo catabolism or be incorporated into complex lipids.
Pathway Description: The biosynthesis of the anteiso-C17:0 fatty acid, 14-methylhexadecanoic acid, is initiated from the branched-chain amino acid isoleucine. Isoleucine is transaminated by branched-chain amino acid aminotransferase (BCAT) to α-keto-β-methylvalerate, which is then oxidatively decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKDH) complex to form 2-methylbutyryl-CoA. This serves as the primer for fatty acid synthase (FAS), which catalyzes the sequential addition of two-carbon units from malonyl-CoA to yield 14-methylhexadecanoic acid. The free fatty acid is then activated to this compound by an acyl-CoA synthetase (ACSL). This activated form can then enter the mitochondrial β-oxidation pathway, yielding propionyl-CoA and acetyl-CoA for the TCA cycle, or be incorporated into complex lipids such as triglycerides and phospholipids (B1166683) by various acyltransferases (e.g., GPAT, AGPAT).
Experimental Protocols for Quantification
The quantification of endogenous this compound requires a sensitive and specific analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following protocol is a generalized procedure adapted from established methods for acyl-CoA analysis.
Sample Preparation and Extraction
-
Tissue Homogenization:
-
Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity.
-
Weigh the frozen tissue (typically 10-50 mg).
-
Homogenize the tissue in a cold extraction solvent (e.g., 2:1:1 acetonitrile:isopropanol:water or 10% trichloroacetic acid) containing an appropriate internal standard. For branched-chain acyl-CoAs, a stable isotope-labeled analogue (e.g., ¹³C-labeled this compound) would be ideal. If unavailable, a structurally similar odd-chain or branched-chain acyl-CoA (e.g., heptadecanoyl-CoA) can be used.
-
-
Extraction:
-
Vortex the homogenate vigorously.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris.
-
Collect the supernatant containing the acyl-CoAs.
-
-
Solid-Phase Extraction (SPE) (Optional but Recommended):
-
To remove interfering substances and concentrate the acyl-CoAs, pass the supernatant through an SPE cartridge (e.g., a reversed-phase C18 or a mixed-mode cartridge).
-
Wash the cartridge with a low-organic solvent to remove polar impurities.
-
Elute the acyl-CoAs with a high-organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
-
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.
-
Mobile Phase A: Water with an ion-pairing agent (e.g., 10 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid) to improve peak shape.
-
Mobile Phase B: Acetonitrile or methanol with the same additive as mobile phase A.
-
Gradient: A gradient elution from a low to a high percentage of mobile phase B is used to separate the acyl-CoAs based on their hydrophobicity.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode is typically used.
-
Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification due to its high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for this compound and the internal standard.
-
The precursor ion will be the [M+H]⁺ adduct of this compound.
-
A characteristic product ion resulting from the fragmentation of the CoA moiety (e.g., the phosphopantetheine fragment) is monitored.
-
-
Data Analysis and Quantification
-
Generate a standard curve using a synthetic standard of this compound of known concentrations.
-
Calculate the peak area ratio of the analyte to the internal standard for both the standards and the samples.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios on the standard curve.
-
Normalize the concentration to the initial tissue weight or protein content of the sample.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the quantification of this compound.
Conclusion
This compound is a largely uncharacterized branched-chain acyl-CoA that is likely to play a role in cellular lipid metabolism. This technical guide has outlined its putative metabolic pathway and provided a detailed framework for its quantification using modern analytical techniques. The significant gap in our knowledge regarding its endogenous levels presents a clear opportunity for future research. The methodologies and conceptual frameworks presented herein are intended to empower researchers to explore the biology of this compound and other understudied branched-chain acyl-CoAs, ultimately contributing to a more complete understanding of lipid metabolism in health and disease.
14-Methylhexadecanoyl-CoA in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Methylhexadecanoyl-CoA is the activated form of 14-methylhexadecanoic acid, an anteiso-branched-chain fatty acid (BCFA). BCFAs are characterized by a methyl group located on the antepenultimate (n-2) or penultimate (n-1) carbon of the fatty acid chain. In recent years, BCFAs have garnered increasing interest due to their diverse biological roles, ranging from influencing membrane fluidity to potentially modulating cellular signaling pathways. This technical guide provides an in-depth overview of the core aspects of this compound's role in lipid metabolism, including its biosynthesis, degradation, and potential cellular functions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this specific branched-chain fatty acyl-CoA.
Biosynthesis of this compound
The synthesis of anteiso-branched-chain fatty acids, such as 14-methylhexadecanoic acid, originates from the catabolism of the essential amino acid L-isoleucine. The initial steps involve the conversion of L-isoleucine to 2-methylbutyryl-CoA, which serves as the primer for the fatty acid synthase (FAS) system.
The key enzymatic steps in the formation of the 2-methylbutyryl-CoA primer are:
-
Transamination: L-isoleucine is converted to α-keto-β-methylvalerate by a branched-chain amino acid aminotransferase (BCAT).
-
Oxidative Decarboxylation: α-keto-β-methylvalerate is then decarboxylated by the branched-chain α-keto acid dehydrogenase (BCKD) complex to yield 2-methylbutyryl-CoA.
Once 2-methylbutyryl-CoA is formed, it enters the fatty acid synthesis pathway. The fatty acid synthase (FAS) complex catalyzes the sequential addition of two-carbon units from malonyl-CoA to the growing acyl chain. For the synthesis of this compound, the 2-methylbutyryl-CoA primer undergoes six cycles of elongation, with each cycle adding a malonyl-CoA derived two-carbon unit.
The overall biosynthesis pathway is depicted in the following diagram:
Degradation of this compound
The degradation of branched-chain fatty acids presents a challenge to the standard β-oxidation pathway due to the presence of the methyl group. While the precise enzymatic steps for this compound are not fully elucidated, the degradation of BCFAs generally proceeds through a combination of α-oxidation and β-oxidation.
-
α-Oxidation: This pathway is crucial for the removal of a single carbon from the carboxyl end of a fatty acid, which is particularly important for fatty acids with a methyl group at the β-position. In the case of anteiso-BCFAs, where the methyl group is at the (n-2) position, the initial rounds of β-oxidation can proceed until the methyl-branched carbon is near the carboxyl end. At this point, α-oxidation may be required. The α-oxidation process involves hydroxylation of the α-carbon, followed by decarboxylation.
-
β-Oxidation: Following the initial α-oxidation step (if required), the resulting shorter fatty acyl-CoA can then enter the β-oxidation spiral. Each cycle of β-oxidation shortens the fatty acyl-CoA chain by two carbons, producing acetyl-CoA, FADH₂, and NADH. For odd-chain fatty acids that result from the degradation of anteiso-BCFAs, the final round of β-oxidation yields propionyl-CoA and acetyl-CoA. Propionyl-CoA can then be converted to succinyl-CoA and enter the citric acid cycle.
A proposed degradation pathway is illustrated below:
Potential Cellular Functions and Signaling
While direct evidence for the specific signaling roles of this compound is limited, the broader class of BCFAs and other fatty acyl-CoAs are known to have significant effects on cellular processes.
-
Membrane Fluidity and Structure: BCFAs are known to influence the fluidity and organization of cell membranes. The methyl branch disrupts the tight packing of fatty acyl chains, thereby increasing membrane fluidity, particularly at lower temperatures. This property is crucial for the survival of many bacteria in cold environments. This compound, as a precursor to the incorporation of 14-methylhexadecanoic acid into phospholipids, likely plays a role in modulating the biophysical properties of cellular membranes.
-
Gene Expression and Nuclear Receptor Activation: Long-chain fatty acids and their CoA esters can act as ligands for nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism. While not specifically demonstrated for this compound, it is plausible that it or its free fatty acid form could interact with and modulate the activity of such transcription factors, thereby influencing the expression of genes involved in lipid homeostasis.
-
Protein Acylation: Fatty acyl-CoAs serve as substrates for the acylation of proteins, a post-translational modification that can affect protein localization, stability, and function. While myristoylation (C14:0) and palmitoylation (C16:0) are the most well-studied forms of fatty acylation, the potential for branched-chain fatty acyl-CoAs to be utilized in these processes is an area of active research.
The potential interplay of this compound with cellular signaling is depicted in the following logical diagram:
Quantitative Data
Currently, there is a notable lack of publicly available quantitative data on the specific intracellular concentrations of this compound in various tissues or cell types. The tables below are structured to accommodate such data as it becomes available through future research.
Table 1: Hypothetical Tissue Distribution of this compound
| Tissue/Cell Type | Concentration (pmol/mg protein) | Method of Detection | Reference |
| Adipose Tissue | Data Not Available | LC-MS/MS | - |
| Liver | Data Not Available | LC-MS/MS | - |
| Skin | Data Not Available | LC-MS/MS | - |
| Brain | Data Not Available | LC-MS/MS | - |
Table 2: Hypothetical Changes in this compound Levels under Different Conditions
| Condition | Fold Change | Tissue/Cell Type | Significance | Reference |
| High-fat diet | Data Not Available | Liver | - | - |
| Cold exposure | Data Not Available | Adipose Tissue | - | - |
| Isoleucine supplementation | Data Not Available | Fibroblasts | - | - |
Experimental Protocols
Quantification of this compound by LC-MS/MS
The following is a representative protocol for the extraction and quantification of this compound from biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is based on established methods for acyl-CoA analysis and should be optimized for specific sample types and instrumentation.
Workflow:
1. Sample Preparation:
-
Materials:
-
Internal Standard (IS): C17:0-CoA or other odd-chain acyl-CoA not expected to be in the sample.
-
Extraction Solvent: Acetonitrile/Isopropanol/Water (e.g., 3:5:2 v/v/v).
-
Homogenizer (e.g., bead beater or sonicator).
-
-
Procedure:
-
Quickly harvest and weigh the tissue or cell pellet.
-
Immediately homogenize the sample in ice-cold extraction solvent containing the internal standard. This step is critical to quench enzymatic activity.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.
-
Collect the supernatant for further processing.
-
2. Solid Phase Extraction (SPE):
-
Materials:
-
SPE cartridges (e.g., Oasis HLB).
-
Wash Solution 1: 5% Methanol (B129727) in water.
-
Wash Solution 2: 25% Methanol in water.
-
Elution Solvent: 80% Methanol in water containing a weak acid (e.g., 0.1% formic acid).
-
-
Procedure:
-
Condition the SPE cartridge with methanol followed by water.
-
Load the supernatant from the sample preparation step onto the cartridge.
-
Wash the cartridge with Wash Solution 1 and then Wash Solution 2 to remove polar interferences.
-
Elute the acyl-CoAs with the Elution Solvent.
-
Dry the eluate under a stream of nitrogen or by lyophilization.
-
Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).
-
3. LC-MS/MS Analysis:
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
LC Conditions (Representative):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over a suitable time to achieve separation of different acyl-CoAs.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
-
-
MS/MS Conditions (Representative):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: The precursor ion will be the [M+H]⁺ ion. The product ion will be a characteristic fragment, often corresponding to the phosphopantetheine moiety. Specific m/z values will need to be determined using a standard.
-
Internal Standard (e.g., C17:0-CoA): Monitor the specific precursor-product ion transition for the chosen internal standard.
-
-
Optimization: Optimize cone voltage and collision energy for each MRM transition to maximize signal intensity.
-
4. Data Analysis:
-
Integrate the peak areas for the MRM transitions of this compound and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a standard curve using known concentrations of a this compound standard and the internal standard.
-
Quantify the amount of this compound in the sample by interpolating the peak area ratio onto the standard curve.
-
Normalize the result to the initial amount of tissue or protein content.
Conclusion
This compound is a key intermediate in the metabolism of the anteiso-branched-chain fatty acid, 14-methylhexadecanoic acid. Its biosynthesis is directly linked to isoleucine catabolism, and its degradation likely involves a combination of α- and β-oxidation. While its specific roles in cellular signaling are still under investigation, its contribution to membrane biophysics is an important aspect of its function. The lack of quantitative data for this specific acyl-CoA highlights a significant gap in our understanding and presents an opportunity for future research. The advanced analytical techniques, such as LC-MS/MS, described in this guide provide the necessary tools to begin to fill these knowledge gaps and further elucidate the precise roles of this compound in health and disease. This will be crucial for researchers and professionals in the field of lipid metabolism and drug development.
An In-depth Technical Guide on the Role of 14-Methylhexadecanoyl-CoA in Disease
Abstract
14-Methylhexadecanoyl-CoA, the activated thioester of 14-methylhexadecanoic acid (anteiso-C17:0), is a branched-chain fatty acyl-CoA involved in diverse biological processes. While primarily recognized as a structural component of bacterial cell membranes, particularly in Mycobacterium species, emerging evidence points towards its involvement in the pathophysiology of cancer and metabolic inflammation. In bacteria, it plays a crucial role in maintaining membrane fluidity and integrity, making its biosynthetic pathway a potential target for novel antimicrobial agents. In cancer, studies indicate an altered metabolism and enhanced uptake of its fatty acid precursor by tumor cells, suggesting a role in supporting rapid proliferation. Furthermore, recent cell-based studies reveal that anteiso-branched-chain fatty acids can modulate the expression of genes involved in both lipid synthesis and inflammation, hinting at a complex role in metabolic diseases. This document provides a comprehensive overview of the biosynthesis of this compound, its established and putative roles in disease, and detailed protocols for its analysis.
Introduction to this compound
This compound is the metabolically active form of 14-methylhexadecanoic acid, a saturated fatty acid with a methyl group on the antepenultimate carbon (n-3 position).[1][2][3] This structure classifies it as an "anteiso" branched-chain fatty acid (BCFA).[1][2][3] Like other fatty acids, it is activated to its coenzyme A (CoA) thioester form to participate in metabolic pathways, including lipid synthesis and catabolism.[4][5] While straight-chain fatty acids are predominant in mammals, BCFAs are major lipid constituents in many bacteria, where they are critical for adapting to environmental stress.[6] They are also consumed by humans, primarily from dairy products and ruminant fats, and can be synthesized endogenously to a lesser extent.[3] The unique structure of anteiso-fatty acids imparts distinct physical properties to membranes, influencing their fluidity and function.[1]
Biosynthesis of Anteiso-Fatty Acids
In bacteria, the synthesis of anteiso-fatty acids begins with branched-chain amino acids.[3] The pathway for 14-methylhexadecanoic acid (anteiso-C17:0) specifically utilizes L-isoleucine as the ultimate precursor. L-isoleucine is converted to 2-methylbutyryl-CoA, which serves as the starter unit or "primer" for the fatty acid synthase (FAS) system.[7] The FAS complex then catalyzes the sequential addition of two-carbon units from malonyl-CoA to elongate the primer.[6][7] After six cycles of elongation, the 17-carbon fatty acid is produced.
Role in Disease
Bacterial Pathogenesis (Tuberculosis)
The cell envelope of Mycobacterium tuberculosis (Mtb) is a complex and lipid-rich structure essential for its survival and virulence.[8][9] Branched-chain fatty acids, including anteiso-C17:0, are significant components of the mycobacterial cell membrane.[10] By inserting into the phospholipid bilayer, they disrupt the tight packing of straight-chain fatty acids, thereby increasing membrane fluidity. This biophysical property is critical for the bacterium to adapt to changes in temperature and other environmental stresses encountered within the host macrophage.[1] The enzymes involved in the fatty acid synthesis (FAS-II) pathway, which elongates the initial primer, are targets for established anti-mycobacterial drugs like isoniazid, highlighting the pathway's importance for Mtb viability.[8][10]
Cancer
Dysregulated lipid metabolism is a hallmark of many cancers, providing the necessary building blocks for new membranes and signaling molecules to support rapid cell proliferation.[11] While the role of BCFAs in cancer is not fully understood, several studies implicate 14-methylhexadecanoic acid in tumor growth.
A key study using the Walker 256 carcinosarcoma rat model found that tumors exhibited an enhanced utilization of radiolabeled 14-methylhexadecanoic acid.[12][13] The fatty acid was primarily taken up by the liver, incorporated into lipids (triglycerides and cholesteryl esters), and then transported via the blood to the tumor tissue, where it accumulated.[12][13] The accumulation of the labeled cholesteryl ester of 14-methylhexadecanoic acid was particularly notable.[12] This suggests that some tumors can actively sequester this BCFA to support their growth.
In vitro studies have also shown that BCFAs can be cytotoxic to human breast cancer cells.[14] Additionally, a derivative of 14-methylhexadecanoic acid found in a plant extract was predicted through computational models to have anticancer activity by acting as an apoptosis agonist and a stimulant for caspase-3, a key executioner enzyme in programmed cell death.[15]
The following table summarizes the distribution of radioactivity in the tumor tissue at various times after administration of labeled 14-methylhexadecanoic acid, indicating progressive accumulation.[12]
| Time Post-Injection | Total Radioactivity in Tumor (% of Administered Dose) |
| Early Stages | 0.05% |
| Active Growth Stages | Up to 1.0% |
Metabolic Disease and Inflammation
The role of BCFAs in metabolic regulation is complex and appears to be structure-dependent. Recent studies on human cell lines have revealed opposing effects between iso- and anteiso-BCFAs. A study using the HepG2 hepatocyte cell line showed that an anteiso-BCFA (12-methyltetradecanoic acid, a C15 analogue) increased the mRNA levels of fatty acid synthase (FASN), C-reactive protein (CRP), and interleukin-6 (IL-6).[1] This suggests a potential pro-lipogenic and pro-inflammatory role. In contrast, an iso-BCFA (14-methylpentadecanoic acid) decreased the expression of these same genes.[1] This highlights the critical importance of the methyl branch position in determining the biological activity of BCFAs and suggests that a shift in the balance of different BCFA isomers could impact metabolic health.
Experimental Protocols
The gold standard for the analysis of fatty acids, including branched-chain isomers, in biological samples is Gas Chromatography-Mass Spectrometry (GC-MS).[12][13][16] The protocol involves lipid extraction, hydrolysis (saponification) to release individual fatty acids, derivatization to increase volatility, and finally, separation and detection by GC-MS.
Generalized GC-MS Protocol for BCFA Analysis
1. Sample Preparation and Lipid Extraction:
-
Tissues: Homogenize ~1-10 mg of tissue on ice in methanol (B129727).[13]
-
Cells: Suspend ~0.5 x 10⁶ cells in phosphate-buffered saline (PBS).[13]
-
Plasma: Use ~10-100 µL of plasma.[13]
-
Extraction: Perform a liquid-liquid extraction using a standard method like Folch (chloroform:methanol, 2:1 v/v) or Bligh and Dyer (chloroform:methanol:water).[7] Add a deuterated internal standard for each fatty acid of interest to the sample before extraction for accurate quantification.[12][13]
-
Vortex vigorously and centrifuge to separate the phases. Collect the lower organic phase containing the lipids. Repeat the extraction and combine the organic phases.
-
Dry the combined lipid extract under a stream of nitrogen or using a vacuum centrifuge.
2. Saponification (for Total Fatty Acid Analysis):
-
To analyze fatty acids from complex lipids (e.g., triglycerides, phospholipids), the ester bonds must be cleaved.
-
Re-dissolve the dried lipid extract in a solution of 0.5 M sodium methoxide (B1231860) or 1N KOH in methanol.[7]
-
Incubate at ~45-60°C for 5-60 minutes to hydrolyze the lipids, releasing free fatty acids.[7]
-
Neutralize the reaction by adding an acid (e.g., 1N HCl or 15% NaHSO₄).[7][13]
3. Derivatization:
-
Fatty acids must be converted to more volatile and less polar esters for GC analysis.
-
To Fatty Acid Methyl Esters (FAMEs): Add a reagent like 14% Boron Trifluoride (BF₃) in methanol and heat at 80-100°C for 45-60 minutes.[7]
-
To Pentafluorobenzyl (PFB) Esters (for high sensitivity): Add 1% pentafluorobenzyl bromide and 1% diisopropylethylamine in acetonitrile. Incubate at room temperature for 20 minutes.[12][13] This method is particularly suited for negative chemical ionization MS.[13]
-
After derivatization, extract the FAMEs or PFB esters into an organic solvent like iso-octane or hexane.
4. GC-MS Analysis:
-
Inject 1 µL of the final extract onto the GC-MS.
-
GC Column: Use a capillary column suitable for fatty acid separation, such as an Agilent HP-5MS (a weakly polar column).[14][17]
-
Oven Program: A typical program starts at ~100°C, holds for 2 minutes, then ramps at 15°C/min to 180°C, followed by a slower ramp of 5°C/min to 250°C, and a final ramp to 320°C.[14]
-
Mass Spectrometer: Operate in either full scan mode for identification or Selected Ion Monitoring (SIM) mode for sensitive quantification of known BCFAs.[16]
Conclusion and Future Directions
This compound and its corresponding fatty acid are multifaceted molecules with clear significance in bacterial physiology and an emerging role in mammalian disease. Its function as a key structural lipid in pathogens like M. tuberculosis validates its biosynthetic pathway as a promising drug target. In cancer, the enhanced uptake and utilization of this BCFA by tumors warrants further investigation to determine if it represents a metabolic dependency that can be exploited therapeutically. The recent discovery of its divergent effects on inflammatory and lipogenic gene expression compared to its iso-branched counterparts opens a new avenue of research into the role of specific dietary BCFAs in metabolic health. Future research should focus on elucidating the precise signaling pathways modulated by anteiso-BCFAs, quantifying their levels in human disease states, and exploring the therapeutic potential of targeting their metabolism in both infectious disease and oncology.
References
- 1. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branched-Chain Fatty Acids Alter the Expression of Genes Responsible for Lipid Synthesis and Inflammation in Human Adipose Cells | MDPI [mdpi.com]
- 3. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of lipids, in particular cholesteryl 14-methylhexadecanoate, on the incorporation of labelled amino acids into transfer ribonucleic acid in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impaired fatty acid import or catabolism in macrophages restricts intracellular growth of Mycobacterium tuberculosis | eLife [elifesciences.org]
- 6. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 8. Chemical Synthesis of Cell Wall Constituents of Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Determining the mode of action of anti-mycobacterial C17 diyne natural products using expression profiling: evidence for fatty acid biosynthesis inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lipid metabolism in cancer progression and therapeutic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhanced utilization of 14-methylhexadecanoic acid for the synthesis of lipids during the growth of Walker 256 carcinoma in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enhanced utilization of 14-methylhexadecanoic acid for the synthesis of lipids during the growth of Walker 256 carcinoma in rats. | Sigma-Aldrich [sigmaaldrich.com]
- 14. researchgate.net [researchgate.net]
- 15. Palmitic acid of Musa Paradisiaca induces apoptosis through caspase-3 in human oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. 14-methyl hexadecanoic acid, 5918-29-6 [thegoodscentscompany.com]
Regulation of 14-Methylhexadecanoyl-CoA Synthesis: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
14-Methylhexadecanoyl-CoA, an anteiso-branched-chain fatty acyl-CoA, is synthesized through a specialized branch of the fatty acid synthesis pathway. Its production is intricately regulated at multiple levels, from the transcriptional control of precursor-generating enzymes to the allosteric modulation of the fatty acid synthase complex. This technical guide provides a comprehensive overview of the core regulatory mechanisms governing the synthesis of this compound, detailing the enzymatic pathway, quantitative kinetic parameters, experimental protocols for key assays, and the signaling networks that orchestrate its production.
Biosynthetic Pathway of this compound
The synthesis of this compound is a multi-step process that begins with the catabolism of the essential amino acid L-isoleucine. This pathway provides the specific branched-chain primer, 2-methylbutyryl-CoA, which is subsequently elongated by the fatty acid synthase (FAS) system.
1.1. Generation of the 2-Methylbutyryl-CoA Primer from Isoleucine
The initial steps involve two key enzymes that convert isoleucine into the necessary precursor for fatty acid synthesis:
-
Branched-Chain Amino Acid Aminotransferase (BCAT): This enzyme catalyzes the reversible transamination of L-isoleucine to α-keto-β-methylvalerate.[1]
-
Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Complex: This multi-enzyme complex irreversibly catalyzes the oxidative decarboxylation of α-keto-β-methylvalerate to produce 2-methylbutyryl-CoA.[2] This is a critical rate-limiting step in the catabolism of branched-chain amino acids.
1.2. Elongation by the Fatty Acid Synthase (FAS) System
Once formed, 2-methylbutyryl-CoA serves as the starter unit for the fatty acid synthase (FAS) system. The elongation process involves the sequential addition of two-carbon units from malonyl-CoA, following the canonical steps of condensation, reduction, dehydration, and a second reduction. This cycle is repeated until the 17-carbon acyl chain of 14-methylhexadecanoyl-ACP is formed, which is then released as this compound.
Quantitative Data on Enzyme Kinetics
The efficiency of this compound synthesis is determined by the kinetic properties of the enzymes involved. While specific kinetic data for the synthesis of this particular molecule is sparse, data for related branched-chain fatty acid synthesis provides valuable insights.
Table 1: Kinetic Parameters of Key Enzymes in Branched-Chain Fatty Acid Synthesis
| Enzyme/Complex | Substrate(s) | Organism/System | Km | Vmax or kcat | Notes |
| BCKDH Complex | α-Ketoisovalerate | Bovine Kidney | ~50-60 µM | - | Exhibits Michaelis-Menten kinetics. |
| Metazoan FAS (mFAS) | Acetyl-CoA | Metazoan | 1.8 ± 0.3 µM | 0.081 ± 0.002 s-1 | For comparison with branched-chain substrates. |
| Methylmalonyl-CoA | Metazoan | 1300 ± 200 µM | 0.00048 ± 0.00003 s-1 | Demonstrates a significantly lower turnover number compared to straight-chain synthesis.[3] | |
| Ketoacyl Synthase (KS) Domain of mFAS | Decanoyl-ACP | Metazoan | 0.8 ± 0.3 µM | 0.0020 ± 0.0001 s-1 | The KS domain is a key determinant of substrate specificity and the speed of BCFA production.[3] |
| Methylmalonyl-ACP | Metazoan | 120 ± 30 µM |
Note: The kinetic values for mFAS with methylmalonyl-CoA illustrate the general preference of the enzyme for straight-chain precursors. The kcat for branched-chain fatty acid biosynthesis is approximately 170 times lower than for straight-chain fatty acid synthesis.[4]
Regulation of the Pathway
The synthesis of this compound is tightly regulated at both the transcriptional and post-translational levels, ensuring that its production is coordinated with the cell's metabolic state.
3.1. Transcriptional Regulation of Precursor Supply
The availability of the 2-methylbutyryl-CoA primer is a primary control point. The expression of the genes encoding the BCAT and BCKDH enzymes is regulated by several transcription factors and hormonal signals:
-
Krüppel-like factor 15 (KLF15): Activated by glucocorticoids, KLF15 upregulates the expression of BCAT.[5]
-
Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α): This transcriptional coactivator can modulate the expression of BCAT and is itself influenced by branched-chain amino acid levels.[5]
-
Adiponectin: This hormone positively regulates the expression of BCKDH and KLF15 in an AMPK-dependent manner.[5]
-
Branched-Chain Amino Acids (BCAAs): BCAAs themselves can negatively regulate the expression of KLF15.[5]
dot
Caption: Transcriptional control of BCAT and BCKDH gene expression.
3.2. Allosteric and Post-Translational Regulation of BCKDH
The activity of the BCKDH complex is finely tuned by allosteric effectors and reversible phosphorylation:
-
Product Inhibition: The BCKDH complex is inhibited by its products, NADH and branched-chain acyl-CoA esters.[6]
-
Phosphorylation/Dephosphorylation: The activity of the BCKDH complex is regulated by a dedicated kinase (BCKDK) and phosphatase (PPM1K). Phosphorylation by BCKDK inactivates the complex, while dephosphorylation by PPM1K activates it.[6]
dot
Caption: Post-translational regulation of the BCKDH complex.
3.3. Signaling Pathways Influencing Lipid Metabolism
The metabolic context, largely dictated by nutrient availability, influences branched-chain fatty acid synthesis through major signaling pathways:
-
mTOR Pathway: Leucine, a branched-chain amino acid, is a potent activator of the mTORC1 signaling pathway, which is a central regulator of cell growth and anabolism.[8] Activated mTOR can promote lipid synthesis.
-
AMPK Pathway: AMP-activated protein kinase (AMPK) is a key energy sensor. When cellular energy is low (high AMP/ATP ratio), AMPK is activated and generally inhibits anabolic processes, including fatty acid synthesis, to conserve energy.[8]
-
AKT/PI3K Pathway: This pathway, often activated by insulin, promotes glucose uptake and its conversion to fatty acids. Isoleucine has been shown to mediate glucose uptake via the PI3K-AKT pathway, independent of mTOR.[8]
dot
Caption: Major signaling pathways influencing lipid synthesis.
Experimental Protocols
Accurate quantification of enzyme activities and metabolite levels is crucial for studying the regulation of this compound synthesis.
4.1. Branched-Chain Amino Acid Aminotransferase (BCAT) Activity Assay
This protocol describes a coupled enzyme assay for the colorimetric determination of BCAT activity.
-
Principle: The transamination of a branched-chain amino acid with α-ketoglutarate produces glutamate (B1630785). The production of glutamate is then measured in a coupled reaction. A simplified, commercially available assay measures the total BCAA concentration.
-
Materials:
-
96-well microplate
-
Spectrophotometric plate reader
-
BCAA Assay Kit (e.g., MAK003 from Sigma-Aldrich or similar) containing assay buffer, enzyme mix, and substrate mix.
-
Tissue or cell lysate
-
-
Procedure:
-
Prepare samples by homogenizing tissue or cells in cold BCAA Assay Buffer. Centrifuge to remove insoluble material.
-
Prepare a standard curve using the provided L-leucine standard (0-10 nmol/well).
-
Prepare a Reaction Mix containing BCAA Assay Buffer, BCAA Enzyme Mix, and WST Substrate Mix according to the kit instructions.
-
Add 50 µL of the Reaction Mix to each well containing 50 µL of sample or standard.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 450 nm.
-
Calculate the BCAA concentration in the samples based on the standard curve.
-
4.2. Branched-Chain α-Keto Acid Dehydrogenase (BCKDH) Activity Assay
This protocol outlines a spectrophotometric assay to measure the activity of the BCKDH complex.
-
Principle: The BCKDH complex catalyzes the oxidative decarboxylation of a branched-chain α-keto acid, which is coupled to the reduction of NAD+ to NADH. The rate of NADH formation is monitored by the increase in absorbance at 340 nm.
-
Materials:
-
Spectrophotometer
-
Extraction Buffer (e.g., 30 mM KPi pH 7.5, 3 mM EDTA, 5 mM DTT, 1 mM α-ketoisovalerate, 3% FBS, 5% Triton X-100, 1 µM Leupeptin)[9]
-
Assay Buffer
-
Substrate (e.g., α-ketoisovalerate)
-
NAD+
-
Coenzyme A
-
-
Procedure:
-
Homogenize tissue samples in ice-cold Extraction Buffer and centrifuge to obtain the supernatant.
-
In a cuvette, combine the assay buffer, NAD+, and Coenzyme A.
-
Add the sample extract to the cuvette and incubate to establish a baseline reading at 340 nm.
-
Initiate the reaction by adding the branched-chain α-keto acid substrate (e.g., α-ketoisovalerate).
-
Monitor the increase in absorbance at 340 nm over time.
-
The rate of NADH production is proportional to the BCKDH activity and can be calculated using the molar extinction coefficient of NADH (6220 M-1cm-1).
-
dot
References
- 1. Kinetic characterization of branched chain ketoacid dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The case for regulating indispensable amino acid metabolism: the branched-chain α-keto acid dehydrogenase kinase-knockout mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The BCKDH kinase and phosphatase integrate BCAA and lipid metabolism via regulation of ATP-citrate lyase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Chemical Properties of 14-Methylhexadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Methylhexadecanoyl-CoA is the coenzyme A thioester of 14-methylhexadecanoic acid, an anteiso-branched-chain fatty acid. As a key metabolic intermediate, it plays a role in various cellular processes, including lipid metabolism and membrane structure. This technical guide provides a comprehensive overview of the chemical properties, relevant experimental protocols, and biological significance of this compound, tailored for a scientific audience.
Chemical Properties
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C38H68N7O17P3S | [1] |
| Molecular Weight | 1020 g/mol | [1] |
| IUPAC Name | S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 14-methylhexadecanethioate | [1] |
Table 2: Chemical and Physical Properties of 14-Methylhexadecanoic Acid
| Property | Value | Source |
| Synonyms | Anteisoheptadecanoic acid, 14-Methylpalmitic acid | [2] |
| Molecular Formula | C17H34O2 | [2] |
| Molecular Weight | 270.45 g/mol | [2] |
| Melting Point | 39.5 - 40 °C | [2] |
| Physical Description | Solid | [2] |
| Biological Role | Plant and mammalian metabolite | [2] |
Biological Significance and Signaling Pathways
This compound is derived from the metabolism of the branched-chain amino acid isoleucine.[3] Branched-chain fatty acids are crucial components of the cell membrane in certain bacteria, contributing to membrane fluidity, particularly at low temperatures.[4] In mammals, these fatty acids are also present and are metabolized through pathways analogous to those for straight-chain fatty acids.
Long-chain acyl-CoAs, including branched-chain variants, are not only metabolic intermediates but also key signaling molecules that can allosterically regulate the activity of various enzymes involved in lipid and glucose metabolism.[5][6] While specific signaling pathways directly governed by this compound are not extensively documented, its role can be inferred from the broader functions of long-chain acyl-CoAs.
Biosynthesis of this compound
The synthesis of anteiso-branched-chain fatty acids like 14-methylhexadecanoic acid initiates from the branched-chain amino acid isoleucine. Isoleucine is catabolized to form 2-methyl-butyryl-CoA, which serves as a primer for the fatty acid synthase system.[3]
Biosynthesis of this compound from Isoleucine.
Experimental Protocols
Synthesis of this compound
A general chemo-enzymatic method can be employed for the synthesis of this compound.[7] This approach involves the activation of the free fatty acid to a more reactive intermediate, followed by reaction with coenzyme A.
Materials:
-
14-Methylhexadecanoic acid
-
Ethylchloroformate
-
Triethylamine (TEA)
-
Coenzyme A (CoA) lithium salt
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium bicarbonate (NaHCO3) solution (0.5 M)
Procedure:
-
Dissolve 14-methylhexadecanoic acid in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Add triethylamine, followed by the dropwise addition of ethylchloroformate.
-
Stir the reaction mixture at 0°C for 1-2 hours to form the mixed anhydride (B1165640).
-
In a separate vial, dissolve coenzyme A lithium salt in cold 0.5 M NaHCO3 solution.
-
Slowly add the CoA solution to the mixed anhydride reaction mixture with vigorous stirring.
-
Allow the reaction to proceed at room temperature for 2-4 hours.
-
The resulting this compound can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Extraction and Purification of this compound from Biological Samples
A robust method for the extraction and purification of long-chain acyl-CoAs from tissues has been described, which can be adapted for this compound.[8]
Materials:
-
Tissue sample
-
100 mM KH2PO4 buffer (pH 4.9)
-
2-propanol
-
Acetonitrile (B52724) (ACN)
-
Oligonucleotide purification cartridges or C18 solid-phase extraction (SPE) cartridges
Procedure:
-
Homogenize the frozen tissue sample in ice-cold KH2PO4 buffer.
-
Add 2-propanol and re-homogenize.
-
Extract the acyl-CoAs from the homogenate using acetonitrile.
-
Centrifuge to pellet the precipitate and collect the supernatant.
-
Apply the supernatant to a pre-conditioned oligonucleotide purification or C18 SPE cartridge.
-
Wash the cartridge with an appropriate buffer to remove unbound contaminants.
-
Elute the acyl-CoAs with a solution of 2-propanol.
-
The eluate can be concentrated and analyzed by HPLC or LC-MS/MS.
Workflow for Extraction and Purification of Acyl-CoAs.
Quantitative Analysis of this compound
High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for the sensitive and specific quantification of acyl-CoAs.
Instrumentation:
-
A reverse-phase C18 HPLC column
-
A tandem mass spectrometer equipped with an electrospray ionization (ESI) source
Procedure:
-
Reconstitute the purified acyl-CoA extract in a suitable solvent (e.g., 50% acetonitrile in water).
-
Inject the sample onto the C18 column.
-
Elute the acyl-CoAs using a gradient of mobile phases, typically water with a small amount of acid (e.g., formic acid) and acetonitrile with the same additive.
-
Monitor the elution of this compound using the mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor-to-product ion transition for this compound would need to be determined empirically or from literature if available.
-
Quantify the amount of this compound by comparing its peak area to that of a known concentration of an appropriate internal standard (e.g., a deuterated or odd-chain acyl-CoA).
Conclusion
This compound is a significant, yet understudied, branched-chain acyl-CoA. This guide provides a foundational understanding of its chemical properties and outlines robust methodologies for its synthesis, purification, and analysis. Further research into the specific signaling roles of this molecule will be crucial for a more complete understanding of the regulatory functions of branched-chain fatty acids in cellular physiology and disease.
References
- 1. This compound - 凯库乐 [coa.ikekule.com]
- 2. Anteisoheptadecanoic acid | C17H34O2 | CID 22207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]
- 5. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Chemo-Enzymatic Road Map to the Synthesis of CoA Esters [mdpi.com]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
14-Methylhexadecanoyl-CoA: A Technical Guide for Researchers
December 11, 2025
Abstract
This technical guide provides a comprehensive overview of 14-Methylhexadecanoyl-CoA, a branched-chain fatty acyl-CoA. Due to the limited availability of research focused specifically on this molecule, this document integrates available data with established knowledge of the broader class of anteiso-branched-chain fatty acids (BCFAs) and their CoA esters. This guide covers the chemical identity, potential suppliers, and inferred metabolic pathways and cellular functions of this compound. Furthermore, it outlines detailed hypothetical experimental protocols for its study and presents visualizations of its presumed metabolic context to support researchers in drug development and life sciences.
Introduction
Branched-chain fatty acids (BCFAs) are significant components of cellular membranes, particularly in bacteria, and are also present in the human diet and metabolism.[1][2] These molecules, characterized by a methyl group on the acyl chain, play crucial roles in modulating membrane fluidity, and their metabolic intermediates are involved in cellular signaling.[3][4][5] this compound belongs to the anteiso series of BCFAs, with the methyl group located on the antepenultimate carbon. While its specific roles are not extensively documented, its structural similarity to other well-studied BCFAs allows for informed hypotheses regarding its biochemical behavior.
This guide aims to consolidate the sparse information available for this compound and to provide a framework for its further investigation by drawing parallels with the known biochemistry of related compounds.
Chemical Identity and Suppliers
A specific CAS number for this compound is not readily found in major chemical databases. However, its precursor, 14-Methylhexadecanoic acid, is well-documented.
| Compound | CAS Number | Molecular Formula | PubChem CID |
| 14-Methylhexadecanoic Acid | 5918-29-6 | C₁₇H₃₄O₂ | 22207 |
| This compound | Not available | C₃₈H₆₈N₇O₁₇P₃S | 157008762 |
Table 1: Chemical Identifiers
Potential suppliers for this compound and its precursor acid are listed below. Availability and purity should be confirmed directly with the suppliers.
| Supplier | Product | Catalog Number | Purity |
| Chemssoon (凯库乐) | This compound | FMCID157008762 | ≥95% |
| Sigma-Aldrich | 14-Methylhexadecanoic acid | M3164 | Not specified |
Table 2: Potential Suppliers
Inferred Metabolism and Cellular Function
The metabolic pathways and cellular functions of this compound are inferred from the established roles of other anteiso-BCFAs.
Biosynthesis
The biosynthesis of anteiso-BCFAs originates from the branched-chain amino acid isoleucine.[2] Isoleucine is catabolized to form 2-methylbutyryl-CoA, which serves as a primer for fatty acid synthase to produce odd-numbered anteiso-fatty acids.[2] The resulting 14-methylhexadecanoic acid is then activated to its CoA ester by an acyl-CoA synthetase.
Caption: Inferred biosynthetic pathway of this compound.
Cellular Functions
This compound is likely involved in several key cellular processes:
-
Membrane Fluidity: As a precursor for the synthesis of phospholipids (B1166683) containing anteiso-BCFAs, it contributes to maintaining optimal membrane fluidity, particularly in response to environmental stressors like low temperatures.[3][6]
-
Lipid Signaling: Long-chain acyl-CoAs can act as signaling molecules. It is plausible that this compound or its derivatives could modulate the activity of nuclear receptors like PPARs, influencing gene expression related to lipid metabolism and inflammation.[7][8]
-
Energy Metabolism: Like other fatty acyl-CoAs, it can undergo β-oxidation to produce acetyl-CoA for the TCA cycle, although the metabolism of branched-chain fatty acids may require specific enzymes.
References
- 1. Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Branched-Chain Fatty Acids and Membrane Function in Listeria Monocytogenes | National Agricultural Library [nal.usda.gov]
- 4. Impact on lipid membrane organization by free branched-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Branched-chain amino acid metabolism controls membrane phospholipid structure in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide on 14-MethylHexadecanoyl-CoA Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-MethylHexadecanoyl-CoA, an anteiso-branched-chain acyl-coenzyme A, is an intriguing molecule at the intersection of lipid metabolism and cellular signaling. As a derivative of 14-methylhexadecanoic acid, a fatty acid found in mammals and plants, its activated coenzyme A (CoA) form participates in a variety of metabolic processes.[1] While research on straight-chain fatty acyl-CoAs is extensive, the specific roles and metabolic pathways of their branched-chain counterparts are less well-defined, presenting a frontier for discovery in metabolic research and drug development. This technical guide provides a comprehensive overview of the current state of this compound research, detailing its biosynthesis, metabolic fate, and analytical methodologies, and exploring its potential roles in cellular function and disease.
Core Concepts: Biosynthesis and Metabolism
The metabolic journey of this compound begins with the dietary intake and catabolism of the branched-chain amino acid isoleucine. In mammals, the biosynthesis of anteiso-fatty acids is initiated with a primer derived from isoleucine metabolism.
Biosynthesis Pathway:
The initial steps of the biosynthesis occur within the mitochondria and involve the following key transformations:
-
Transamination of Isoleucine: Isoleucine is first converted to its corresponding α-keto acid, α-keto-β-methylvalerate.
-
Oxidative Decarboxylation: The branched-chain α-keto acid dehydrogenase (BCKDH) complex, a crucial multi-enzyme complex in branched-chain amino acid catabolism, catalyzes the oxidative decarboxylation of α-keto-β-methylvalerate to produce 2-methylbutyryl-CoA.[2] This step is irreversible and commits the carbon skeleton to further metabolism.
-
Initiation of Fatty Acid Synthesis: 2-Methylbutyryl-CoA serves as the primer for the fatty acid synthase (FAS) complex, in place of the usual acetyl-CoA starter unit for straight-chain fatty acids.
-
Elongation: The FAS complex iteratively adds two-carbon units from malonyl-CoA to the growing acyl chain. For the synthesis of 14-methylhexadecanoic acid (a C17 fatty acid), this involves multiple cycles of condensation, reduction, dehydration, and a second reduction.
-
Activation to Acyl-CoA: The completed 14-methylhexadecanoic acid is then activated to its coenzyme A thioester, this compound, by a long-chain acyl-CoA synthetase (ACSL). This activation step, which requires ATP, renders the fatty acid metabolically active for subsequent pathways.[3][4]
Metabolic Fate:
Once formed, this compound can enter several metabolic pathways:
-
Incorporation into Complex Lipids: As a building block, it can be esterified into various complex lipids, such as phospholipids, triglycerides, and cholesterol esters. The presence of the methyl branch in the acyl chain can influence the physical properties of membranes, such as fluidity.[5][6] Anteiso-fatty acids are known to increase membrane fluidity, which is crucial for maintaining membrane function, especially at lower temperatures.[5][6]
-
Beta-Oxidation: this compound can be degraded through the mitochondrial β-oxidation pathway to generate energy.[7][8][9][10] The process is similar to that of straight-chain fatty acids, yielding acetyl-CoA and, in the final cycle, propionyl-CoA due to the odd number of carbon atoms in the main chain.
-
Cellular Signaling: Long-chain acyl-CoAs, including branched-chain variants, are emerging as signaling molecules that can modulate the activity of nuclear receptors, such as peroxisome proliferator-activated receptors (PPARs).[8][11][12][13][14] By binding to these receptors, they can influence the transcription of genes involved in lipid and glucose metabolism. Acyl-CoA binding proteins (ACBPs) play a crucial role in the intracellular transport and availability of these molecules for signaling purposes.[3][4][15][16][17]
Quantitative Data
Quantitative data for this compound is sparse in the literature, as most lipidomics studies focus on more abundant straight-chain fatty acids. However, data for total long-chain acyl-CoAs in mammalian tissues provide a general context for their abundance.
| Tissue | Total Long-Chain Acyl-CoA Content (nmol/g wet weight) | Reference |
| Rat Liver | 83 ± 11 | [18] |
| Hamster Heart | 61 ± 9 | [18] |
Note: These values represent the total pool of long-chain acyl-CoAs and not specifically this compound.
Experimental Protocols
The analysis of this compound requires sensitive and specific analytical techniques due to its relatively low abundance and the presence of numerous other lipid species in biological samples. The gold standard for the quantification of acyl-CoAs is liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Extraction of Acyl-CoAs from Tissues and Cells
This protocol is adapted from methods described for the general extraction of long-chain acyl-CoAs.
-
Materials:
-
Homogenizer
-
Ice-cold phosphate-buffered saline (PBS)
-
Acetonitrile
-
Isopropanol
-
0.1 M Phosphate (B84403) buffer (pH 6.7)
-
Internal standard (e.g., C17:0-CoA)
-
Glacial acetic acid
-
Centrifuge
-
-
Procedure:
-
Harvest cells or excise tissue and immediately wash with ice-cold PBS to remove contaminants.
-
Homogenize the sample in a solution of acetonitrile:isopropanol (3:1 v/v).
-
Add 0.1 M phosphate buffer (pH 6.7) and an appropriate amount of internal standard (e.g., C17:0-CoA).
-
Vortex vigorously to ensure thorough mixing and extraction.
-
Centrifuge at high speed (e.g., 16,000 x g) for 5 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a new tube and acidify with glacial acetic acid.
-
The extract is now ready for LC-MS/MS analysis.
-
2. Quantification by LC-MS/MS
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is typically used for the separation of long-chain acyl-CoAs.
-
Mobile Phase A: An aqueous solution containing an ion-pairing agent or a buffer such as ammonium (B1175870) hydroxide (B78521) to achieve a high pH (e.g., 10.5), which aids in the separation of acyl-CoA species.[7]
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution from a lower to a higher percentage of mobile phase B is used to separate the acyl-CoAs based on their hydrophobicity.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI) is commonly used.
-
Detection Method: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for each analyte and the internal standard.
-
Precursor Ion: The protonated molecular ion [M+H]⁺ of this compound.
-
Product Ion: A common fragment ion resulting from the neutral loss of 507 Da (the adenosine-3'-phosphate-5'-diphosphate portion of CoA) is often used for quantification.
-
-
Conclusion and Future Directions
This compound is a fascinating, yet understudied, metabolite with the potential to play significant roles in mammalian physiology. Its biosynthesis from the essential amino acid isoleucine and its involvement in fundamental processes such as membrane biology, energy metabolism, and gene regulation highlight its importance. The advancement of sensitive lipidomics platforms provides the tools necessary to delve deeper into the specific functions of this and other branched-chain acyl-CoAs.
Future research should focus on several key areas:
-
Quantitative Profiling: Comprehensive quantitative analysis of this compound and other branched-chain acyl-CoAs across various tissues and in different physiological and pathological states.
-
Enzyme Specificity: Characterization of the specific long-chain acyl-CoA synthetases and other enzymes that preferentially metabolize this compound.
-
Signaling Pathways: Elucidation of the precise nuclear receptors and other signaling proteins that are modulated by this compound and the downstream transcriptional programs that are affected.
-
Disease Relevance: Investigation of the role of altered this compound metabolism in metabolic diseases such as obesity, type 2 diabetes, and cardiovascular disease.
A deeper understanding of the biology of this compound will not only enhance our knowledge of lipid metabolism but may also unveil novel therapeutic targets for a range of metabolic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Branched-chain alpha-keto acid dehydrogenase complex - Wikipedia [en.wikipedia.org]
- 3. Role of acyl-CoA binding protein in acyl-CoA metabolism and acyl-CoA-mediated cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. researchgate.net [researchgate.net]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic Regulation by Nuclear Receptors - Innovative Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Obesity Connected Metabolic Changes in Type 2 Diabetic Patients Treated With Metformin [frontiersin.org]
- 11. Role of fatty acid binding proteins and long chain fatty acids in modulating nuclear receptors and gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytoplasmic fatty acid binding protein sensing fatty acids for peroxisome proliferator activated receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 14. Retinoic Acid Actions Through Mammalian Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of ligand binding to acyl-CoA-binding protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Acyl‐CoA‐binding proteins: bridging long‐chain acyl‐CoA metabolism to gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interaction of acyl-CoA binding protein (ACBP) on processes for which acyl-CoA is a substrate, product or inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Precursor role of branched-chain amino acids in the biosynthesis of iso and anteiso fatty acids in rat skin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 14-MethylHexadecanoyl-CoA by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
14-MethylHexadecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in cellular metabolism. Branched-chain fatty acids are found in various organisms and are involved in processes such as membrane fluidity and energy storage.[1] The accurate quantification of specific acyl-CoA species like this compound is crucial for understanding their physiological and pathological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective method for the analysis of these molecules in complex biological matrices.[2] This application note provides a detailed protocol for the quantification of this compound using LC-MS/MS with Multiple Reaction Monitoring (MRM).
Metabolic Context of Branched-Chain Fatty Acyl-CoAs
This compound is an intermediate in the metabolism of branched-chain fatty acids. These fatty acids can be derived from the diet or synthesized endogenously from branched-chain amino acids.[3][4] The metabolic pathways involving branched-chain acyl-CoAs are complex and intersect with central carbon metabolism.
Experimental Protocol
This protocol outlines the steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound.
Sample Preparation (from Cultured Cells)
-
Cell Harvesting: Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction: Add 1 mL of ice-cold 80% methanol (B129727) (pre-chilled to -80°C) to each well of a 6-well plate. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Internal Standard Spiking: Add an appropriate internal standard, such as a stable isotope-labeled acyl-CoA (e.g., ¹³C-Palmitoyl-CoA), to each sample.
-
Protein Precipitation: Vortex the samples vigorously and incubate at -20°C for 1 hour to precipitate proteins.
-
Centrifugation: Centrifuge the samples at 15,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Drying: Evaporate the supernatant to dryness using a vacuum concentrator or a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 50-100 µL of the initial mobile phase (e.g., 95% Mobile Phase A: 5% Mobile Phase B). Vortex and centrifuge to pellet any insoluble material.
-
Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.[5]
LC-MS/MS Analysis
Liquid Chromatography (LC) Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 7.0 |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 5% B and equilibrate for 5 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Conditions:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 500°C |
| Gas Flow | Instrument dependent |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The MRM transitions for this compound are based on its characteristic fragmentation pattern, which includes a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da) and the formation of a specific fragment ion corresponding to the adenosine (B11128) 3',5'-diphosphate (m/z 428).[1][6][7]
| Analyte | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Collision Energy (eV) |
| This compound | 1022.0 | 515.0 (Neutral Loss) | 35 |
| This compound | 1022.0 | 428.0 (Fragment) | 50 |
| Internal Standard (e.g., ¹³C₁₆-Palmitoyl-CoA) | 1038.0 | 531.0 (Neutral Loss) | 35 |
Note: Collision energies should be optimized for the specific instrument used.
Experimental Workflow
The overall workflow for the quantification of this compound is depicted below.
Data Presentation
The quantitative data should be presented in a clear and organized manner. Below is an example of a table summarizing the hypothetical quantification of this compound in different cell lines.
Table 1: Hypothetical Concentrations of this compound in Various Cell Lines.
| Cell Line | Treatment | This compound (pmol/mg protein) | Standard Deviation |
| Cell Line A | Control | 1.25 | 0.15 |
| Cell Line A | Treatment X | 2.50 | 0.25 |
| Cell Line B | Control | 0.75 | 0.08 |
| Cell Line B | Treatment X | 1.10 | 0.12 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound by LC-MS/MS. The described method, including sample preparation, chromatographic separation, and mass spectrometric detection, offers a robust and sensitive approach for researchers in various fields. The provided diagrams for the metabolic context and experimental workflow aid in the understanding and implementation of this analytical procedure.
References
- 1. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for (S)-14-Methylhexadecanoic acid (HMDB0031067) [hmdb.ca]
- 3. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lebchem.uni-wuppertal.de [lebchem.uni-wuppertal.de]
- 5. jsbms.jp [jsbms.jp]
- 6. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Extraction of 14-Methylhexadecanoyl-CoA from Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Methylhexadecanoyl-CoA is the activated form of 14-methylhexadecanoic acid, a branched-chain fatty acid (BCFA) present in mammalian tissues. BCFAs and their CoA esters are integral components of cellular metabolism, contributing to energy storage and the structural integrity of cell membranes. The accurate quantification of specific acyl-CoA species like this compound is crucial for understanding lipid metabolism and its dysregulation in various disease states. This document provides a detailed protocol for the extraction of this compound from tissues, adapted from established methods for long-chain and branched-chain acyl-CoA analysis.
Overview of the Extraction and Analysis Workflow
The extraction of this compound from tissue samples is a multi-step process designed to efficiently isolate these molecules while minimizing degradation. The general workflow involves tissue homogenization, solvent-based extraction to separate acyl-CoAs from other cellular components, and a purification step using solid-phase extraction (SPE). The purified acyl-CoAs are then typically analyzed and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Caption: Experimental workflow for this compound extraction and analysis.
Experimental Protocols
This protocol is a synthesized approach based on methodologies for long-chain and branched-chain acyl-CoA extraction.[1][2] Researchers should optimize specific parameters based on their tissue type and analytical instrumentation.
Materials and Reagents:
-
Tissues: Fresh or frozen tissue samples (e.g., liver, kidney, heart, muscle).[1]
-
Homogenization Buffer: 100 mM KH2PO4, pH 4.9.[1]
-
Extraction Solvents:
-
2-Propanol
-
Acetonitrile (B52724) (ACN)
-
Chloroform
-
-
Solid-Phase Extraction (SPE) Columns:
-
C18 reverse-phase columns
-
Oligonucleotide purification columns[1]
-
2-(2-pyridyl)ethyl functionalized silica (B1680970) gel columns[2]
-
-
SPE Conditioning and Wash Solutions:
-
Methanol
-
Water
-
2% Formic acid in water
-
-
SPE Elution Buffer:
-
2-Propanol[1]
-
Methanol/250 mM ammonium (B1175870) formate (B1220265) (4:1, v/v)[2]
-
2% Ammonium hydroxide (B78521) in methanol, followed by 5% ammonium hydroxide in methanol[3]
-
-
Internal Standard: Heptadecanoyl-CoA or other appropriate odd-chain acyl-CoA.
-
LC-MS/MS Mobile Phases:
Procedure:
-
Tissue Preparation and Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.[1]
-
Add 1 mL of ice-cold homogenization buffer (100 mM KH2PO4, pH 4.9).[1]
-
Homogenize the tissue thoroughly on ice.
-
Add 1 mL of 2-propanol and homogenize again.[1]
-
Spike the homogenate with the internal standard.
-
-
Solvent Extraction:
-
Transfer the homogenate to a polypropylene (B1209903) tube.
-
Add 2 mL of acetonitrile, vortex for 30 seconds, and centrifuge at 1300 x g for 15 minutes at 4°C.[1][3]
-
Collect the supernatant containing the acyl-CoAs.
-
For a more comprehensive extraction of various acyl-CoA chain lengths, an alternative is to use a mixture of acetonitrile and 2-propanol (3:1, v/v) followed by the addition of 0.1 M potassium phosphate, pH 6.7.[2][5]
-
-
Solid-Phase Extraction (SPE) Purification: This step is crucial for removing interfering substances and concentrating the acyl-CoAs. The choice of SPE column and buffers may need optimization. Below are three potential SPE protocols.
Option A: Oligonucleotide Purification Column[1]
-
Condition the column according to the manufacturer's instructions.
-
Load the supernatant from the extraction step onto the column.
-
Wash the column to remove unbound contaminants.
-
Elute the acyl-CoAs with 2-propanol.[1]
Option B: C18 Reverse-Phase Column[6]
-
Condition the C18 column with methanol, followed by water.
-
Load the supernatant (after removal of organic solvent by evaporation and redissolving in an aqueous solution) onto the column.
-
Wash the column with an aqueous solution to remove polar impurities.
-
Elute the acyl-CoAs with an appropriate organic solvent, such as methanol or acetonitrile.
Option C: 2-(2-pyridyl)ethyl Functionalized Silica Gel Column[2]
-
-
Sample Preparation for LC-MS/MS:
-
Dry the eluted sample under a stream of nitrogen.
-
Reconstitute the sample in a small volume (e.g., 100 µL) of the initial LC-MS/MS mobile phase.[3]
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample onto a C18 reverse-phase HPLC column.
-
Elute the acyl-CoAs using a binary gradient system. A common system consists of an aqueous buffer (e.g., 75 mM KH2PO4, pH 4.9) and an organic solvent (e.g., acetonitrile with 600 mM glacial acetic acid).[1]
-
Monitor the eluent at 260 nm for general acyl-CoA detection or use a tandem mass spectrometer for specific and sensitive quantification of this compound.[1] For mass spectrometry, a neutral loss scan of 507 can be used for profiling complex acyl-CoA mixtures.[4]
-
Data Presentation
The efficiency of the extraction process can be evaluated by calculating the recovery of a known amount of a spiked standard. The following table summarizes reported recovery rates for various acyl-CoAs using different extraction methods, which can serve as a benchmark for the expected recovery of this compound.
| Acyl-CoA Chain Length | Extraction Method | Tissue | Recovery (%) | Reference |
| Long-chain | Acetonitrile extraction, oligonucleotide SPE | Rat heart, kidney, muscle | 70-80 | [1] |
| Short-, Medium-, and Long-chain | Acetonitrile/2-propanol extraction, 2-(2-pyridyl)ethyl silica gel SPE | Rat liver | 93-104 (extraction), 83-90 (SPE) | [2] |
| Long-chain | Organic solvent extraction | Liver, brain, muscle, adipose | 60-140 | [5] |
Metabolic Context of Branched-Chain Acyl-CoAs
This compound is derived from the branched-chain fatty acid 14-methylhexadecanoic acid. This fatty acid is activated to its CoA ester by an acyl-CoA synthetase. Branched-chain acyl-CoAs are primarily metabolized in the mitochondria through pathways analogous to beta-oxidation.
Caption: Metabolic fate of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol for the extraction and subsequent analysis of this compound from tissue samples. The presented methodologies, synthesized from established protocols for similar lipid molecules, offer a robust starting point for researchers. Careful optimization of the extraction and purification steps is recommended to achieve high recovery and accurate quantification, which is essential for elucidating the role of this branched-chain acyl-CoA in health and disease.
References
- 1. Anteisoheptadecanoic acid | C17H34O2 | CID 22207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bluetigerscientific.com [bluetigerscientific.com]
- 3. Quantifying acyl-chain diversity in isobaric compound lipids containing monomethyl branched-chain fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acetyl-CoA metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. moleculardepot.com [moleculardepot.com]
- 6. The metabolism in the rat of naturally occurring (+)-14-methylhexadecanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Synthesis of 1-MethylHexadecanoyl-CoA Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Methylhexadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A that plays a role in lipid metabolism and cellular signaling. As a standard, it is crucial for the accurate quantification of this and related metabolites in various biological samples. This document provides a detailed protocol for the chemical synthesis of this compound from its corresponding fatty acid, 14-methylhexadecanoic acid. The described method is an adaptation of established procedures for acyl-CoA synthesis, focusing on the activation of the carboxylic acid using 1,1'-carbonyldiimidazole (B1668759) (CDI).
Data Presentation
The synthesis of this compound can be monitored and the final product characterized using various analytical techniques. Below is a summary of expected quantitative data based on typical yields for similar long-chain acyl-CoA syntheses.
| Parameter | Expected Value | Method of Analysis |
| Starting Material | ||
| 14-Methylhexadecanoic Acid Purity | ≥98% | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Reaction Intermediate | ||
| 14-Methylhexadecanoyl-imidazole Yield | ~80-90% | Thin-Layer Chromatography (TLC) |
| Final Product | ||
| This compound Yield | 60-75% | High-Performance Liquid Chromatography (HPLC) |
| Purity | ≥95% | HPLC, Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Molecular Weight (Observed) | ~1037.4 g/mol | Mass Spectrometry (MS) |
| Molecular Weight (Theoretical) | 1037.44 g/mol | N/A |
Experimental Protocols
This protocol details the synthesis of this compound via the activation of 14-methylhexadecanoic acid with 1,1'-carbonyldiimidazole (CDI) followed by reaction with Coenzyme A.
Materials
-
14-Methylhexadecanoic acid (≥98% purity)
-
1,1'-Carbonyldiimidazole (CDI)
-
Coenzyme A (free acid)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Triethylamine (TEA)
-
Sodium Bicarbonate (NaHCO₃) solution, 0.5 M
-
Deionized water
-
Nitrogen gas (for inert atmosphere)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass spectrometer
Procedure
Step 1: Activation of 14-Methylhexadecanoic Acid
-
In a dry, round-bottom flask under a nitrogen atmosphere, dissolve 10 mg (0.037 mmol) of 14-methylhexadecanoic acid in 2 mL of anhydrous THF.
-
Add 6.6 mg (0.041 mmol, 1.1 equivalents) of CDI to the solution.
-
Stir the reaction mixture at room temperature for 1 hour. The progress of the formation of the acyl-imidazole intermediate can be monitored by TLC.
Step 2: Synthesis of this compound
-
In a separate flask, dissolve 30 mg (0.039 mmol) of Coenzyme A (free acid) in 2 mL of 0.5 M sodium bicarbonate solution.
-
Slowly add the Coenzyme A solution to the activated 14-methylhexadecanoyl-imidazole solution from Step 1 with vigorous stirring.
-
Continue to stir the reaction mixture at room temperature for 4-6 hours.
Step 3: Purification of this compound
-
Acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Concentrate the solution using a rotary evaporator to remove the THF.
-
Purify the crude this compound by reversed-phase HPLC using a C18 column. A common gradient is from a mobile phase of 20 mM ammonium (B1175870) acetate (B1210297) in water to 100% acetonitrile (B52724) over 30 minutes.
-
Collect the fractions containing the product, identified by its retention time and confirmed by LC-MS analysis.
-
Lyophilize the purified fractions to obtain this compound as a white solid.
Step 4: Characterization
-
Confirm the identity and purity of the final product using LC-MS. The expected mass for this compound should be observed.
-
Quantify the concentration of the synthesized standard using a spectrophotometer by measuring the absorbance at 260 nm (for the adenine (B156593) base of CoA) or by using a commercially available CoA assay kit.
Visualization of the Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Synthesis
The synthesis follows a logical progression from activation of the carboxylic acid to the final purified product. This is a common strategy for forming thioester bonds with Coenzyme A.
Caption: Logical steps in the synthesis of this compound.
Application Notes and Protocols for the Analytical Detection of 14-MethylHexadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-MethylHexadecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in lipid metabolism. Accurate and sensitive detection of this and other acyl-CoAs is crucial for understanding various metabolic pathways and their dysregulation in disease states. This document provides detailed application notes and protocols for the analytical detection of this compound, with a primary focus on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which is considered the most robust and sensitive method for acyl-CoA analysis.[1][2]
I. Analytical Methodologies
The principal analytical technique for the quantification of this compound and other acyl-CoAs from biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This method offers high selectivity and sensitivity, which are critical due to the low abundance of these molecules in biological matrices.[1][3] Other techniques like High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection and enzymatic assays are also available but are generally less sensitive and specific than LC-MS/MS.[1][4]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. The methodology involves three key steps:
-
Extraction of Acyl-CoAs from Biological Samples: This step is critical for removing interfering substances and concentrating the analytes.
-
Chromatographic Separation: The extracted acyl-CoAs are separated based on their physicochemical properties, typically using reversed-phase chromatography.
-
Mass Spectrometric Detection: The separated acyl-CoAs are ionized and fragmented, and specific fragment ions are monitored for quantification.
II. Experimental Protocols
A. Protocol for Acyl-CoA Extraction from Cultured Cells
This protocol is designed for the extraction of a broad range of acyl-CoAs from adherent or suspension cell cultures for subsequent LC-MS/MS analysis.[5]
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Ice-cold Methanol (B129727) (MeOH)
-
Internal Standard (e.g., C17:0-CoA)
-
Cell scraper (for adherent cells)
-
Microcentrifuge tubes (1.5 mL or 2 mL)
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
-
Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297), pH 7)[6]
Procedure:
-
Cell Harvesting and Washing:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C), aspirate the supernatant, and wash the cell pellet twice with ice-cold PBS.[5]
-
-
Cell Lysis and Acyl-CoA Extraction:
-
Add 500 µL of ice-cold methanol containing the internal standard to the cells.
-
Adherent cells: Scrape the cells in the cold methanol and transfer the lysate to a pre-chilled microcentrifuge tube.[5]
-
Suspension cells: Resuspend the cell pellet in the cold methanol containing the internal standard.[5]
-
Vortex the samples vigorously for 1 minute.
-
-
Protein Precipitation:
-
Incubate the samples on ice for 15 minutes to allow for protein precipitation.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant containing the acyl-CoAs to a new pre-chilled tube, being careful not to disturb the protein pellet.[5]
-
-
Sample Drying:
-
Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.
-
-
Sample Reconstitution:
-
Reconstitute the dried extract in 50-100 µL of a suitable reconstitution solvent for LC-MS analysis.[5]
-
Vortex briefly and centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material.
-
Transfer the clear supernatant to an LC vial for analysis.
-
B. Protocol for LC-MS/MS Analysis of Acyl-CoAs
This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of acyl-CoAs. Optimization will be required based on the specific instrument and column used.
Instrumentation:
-
UHPLC or HPLC system
-
Reversed-phase C18 column (e.g., Luna C18, 100 x 2.0 mm, 3 µm)[7]
-
Triple quadrupole mass spectrometer
LC Conditions:
-
Mobile Phase A: Water with 5 mM ammonium acetate (pH 6.8)[7]
-
Mobile Phase B: Methanol[7]
-
Flow Rate: 0.2 mL/min[6]
-
Gradient:
-
0-1.5 min: 2% B
-
1.5-3 min: 2% to 15% B
-
3-5.5 min: 15% to 95% B
-
5.5-14.5 min: 95% B
-
14.5-15 min: 95% to 2% B
-
15-20 min: 2% B[7]
-
-
Injection Volume: 5-10 µL
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Monitoring Mode: Multiple Reaction Monitoring (MRM)
-
Key Fragmentation: Acyl-CoAs typically undergo a neutral loss of the adenosine (B11128) diphosphate (B83284) portion.[7] For quantification, the transition from the precursor ion [M+H]+ to a specific product ion is monitored. The exact m/z values for the precursor and product ions for this compound will need to be determined by direct infusion of a standard.
-
General MS Parameters (to be optimized):
III. Data Presentation
Quantitative data for acyl-CoA analysis is crucial for comparing results across different experiments and laboratories. The following tables summarize key performance metrics for acyl-CoA analytical methods.
Table 1: Performance Characteristics of Acyl-CoA LC-MS/MS Methods
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 1-5 fmol | [9] |
| Recovery | 90-111% | [9] |
| Linearity | > 2 orders of magnitude | [10] |
Table 2: Example MRM Transitions for Selected Acyl-CoAs (Positive Ion Mode)
| Acyl-CoA Species | Precursor Ion (m/z) | Product Ion (m/z) |
| Palmitoyl-CoA (C16:0) | 1006.4 | 499.4 |
| Note: The specific transitions for this compound need to be empirically determined. |
IV. Visualizations
A. Experimental Workflow
The following diagram illustrates the general workflow for the analysis of this compound from biological samples.
Caption: Workflow for this compound Analysis.
B. Metabolic Pathway Context
This compound is involved in fatty acid metabolism. The diagram below shows a simplified overview of fatty acid activation and beta-oxidation.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chromatographic methods for the determination of acyl-CoAs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for measuring CoA and CoA derivatives in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Separation and quantitation of short-chain coenzyme A's in biological samples by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 14-MethylHexadecanoyl-CoA in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-MethylHexadecanoyl-CoA is the activated form of 14-methylhexadecanoic acid, a branched-chain fatty acid. While less common than its straight-chain counterparts, the study of branched-chain fatty acids is gaining interest due to their roles in modulating membrane fluidity, cellular signaling, and energy metabolism. These application notes provide a comprehensive guide to the use of this compound in cell culture experiments, from preparation to the analysis of cellular responses.
Disclaimer: Direct experimental data on the use of this compound in cell culture is limited. The following protocols and hypothesized pathways are based on established methods for other long-chain fatty acids and the known metabolism of branched-chain fatty acids.
Biochemical Profile
| Property | Value | Reference |
| IUPAC Name | S-(2-(3-((2R)-4-((((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-4-hydroxy-3-(phosphonooxy)tetrahydrofuran-2-yl)methoxy)hydroxyphosphoryl)oxy)hydroxyphosphoryl)oxy)-2-hydroxy-3,3-dimethylbutanamido)propanamido)ethyl) 14-methylhexadecanethioate | PubChem |
| Molecular Formula | C38H68N7O17P3S | PubChem |
| Molecular Weight | 1055.98 g/mol | PubChem |
| Common Precursor | 14-Methylhexadecanoic Acid | Inferred |
Application Notes
The primary application of this compound in cell culture is to investigate the cellular effects of this specific branched-chain fatty acid. As cells do not efficiently uptake long-chain acyl-CoAs, the recommended method is to supplement the culture medium with the free fatty acid precursor, 14-methylhexadecanoic acid, which is then endogenously converted to this compound by cellular acyl-CoA synthetases.[1][2]
Potential areas of investigation include:
-
Lipid Metabolism and Storage: Studying the incorporation of 14-methylhexadecanoic acid into cellular lipids, such as triglycerides and phospholipids, and its effect on lipid droplet formation.[3][4][5]
-
Membrane Fluidity and Composition: Assessing the impact of this branched-chain fatty acid on the physical properties and composition of cellular membranes.[6]
-
Cellular Signaling: Investigating the modulation of signaling pathways involved in metabolism and inflammation, such as those regulated by PPARs or other nuclear receptors.[7][8]
-
Gene Expression Analysis: Determining the effect of 14-methylhexadecanoic acid treatment on the expression of genes involved in fatty acid metabolism, lipid synthesis, and inflammation.[9]
Experimental Protocols
Protocol 1: Preparation of 14-Methylhexadecanoic Acid-BSA Complex
This protocol details the preparation of a 14-methylhexadecanoic acid solution complexed with bovine serum albumin (BSA) for cell culture supplementation. This method enhances the solubility and delivery of the fatty acid to the cells.[10][11][12][13][14][15]
Materials:
-
14-methylhexadecanoic acid
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol (B145695), 100%
-
Sterile phosphate-buffered saline (PBS)
-
Sterile water
-
0.1 M NaOH
-
Sterile 0.22 µm filter
Procedure:
-
Prepare a 10% (w/v) BSA solution: Dissolve fatty acid-free BSA in sterile PBS to a final concentration of 10%. Filter sterilize the solution using a 0.22 µm filter and warm to 37°C.
-
Prepare a 100 mM stock solution of 14-methylhexadecanoic acid: Dissolve 14-methylhexadecanoic acid in 100% ethanol. A gentle warming at 37°C may be required to fully dissolve the fatty acid.
-
Complexation of 14-methylhexadecanoic acid with BSA:
-
In a sterile tube, add the desired volume of the 10% BSA solution.
-
Slowly add the 100 mM 14-methylhexadecanoic acid stock solution to the BSA solution while gently vortexing. A molar ratio of 3:1 to 6:1 (fatty acid:BSA) is recommended.
-
Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.
-
-
Preparation of working solution: Dilute the fatty acid-BSA complex in serum-free cell culture medium to the desired final concentration (e.g., 50-500 µM).
-
Control preparation: Prepare a vehicle control with the same concentration of BSA and ethanol as the fatty acid-treated samples.
Protocol 2: Cell Treatment and Analysis
Procedure:
-
Cell Seeding: Plate cells at a desired density and allow them to adhere and grow for 24 hours.
-
Starvation (Optional): For some assays, it may be beneficial to serum-starve the cells for 2-4 hours prior to treatment to synchronize them and reduce the background from serum lipids.
-
Treatment: Remove the growth medium and replace it with the prepared medium containing the 14-methylhexadecanoic acid-BSA complex or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, 24, or 48 hours) at 37°C in a CO2 incubator.
-
Downstream Analysis: Following incubation, cells can be harvested for various analyses, including:
-
Lipid Extraction and Analysis: For quantification of cellular lipid content (e.g., triglycerides, phospholipids) and fatty acid composition by gas chromatography.
-
Lipid Droplet Staining: Using fluorescent dyes like Nile Red or BODIPY 493/503 to visualize and quantify lipid droplets by microscopy or flow cytometry.
-
RNA Extraction and Gene Expression Analysis: Using qRT-PCR or RNA-sequencing to analyze changes in the expression of target genes.
-
Western Blotting: To analyze changes in the protein levels of key metabolic enzymes or signaling molecules.
-
Cell Viability and Proliferation Assays: To assess the cytotoxic effects of the treatment.
-
Data Presentation
Table 1: Hypothetical Effect of 14-Methylhexadecanoic Acid on Cellular Triglyceride Content and Lipid Droplet Formation in Hepatocytes
| Treatment Group | Concentration (µM) | Cellular Triglyceride Content (µg/mg protein) | Average Lipid Droplet Area (µm²) |
| Vehicle Control | 0 | 15.2 ± 2.1 | 1.8 ± 0.4 |
| 14-MHA | 50 | 25.8 ± 3.5 | 3.2 ± 0.6 |
| 14-MHA | 100 | 42.1 ± 5.3 | 5.7 ± 0.9 |
| 14-MHA | 200 | 65.7 ± 7.8 | 9.4 ± 1.5 |
| Palmitic Acid | 100 | 55.4 ± 6.2 | 7.5 ± 1.1 |
*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. Data are presented as mean ± SD (n=3). 14-MHA: 14-Methylhexadecanoic Acid.
Table 2: Hypothetical Gene Expression Changes in Adipocytes Treated with 14-Methylhexadecanoic Acid for 24 Hours
| Gene | Function | Fold Change (vs. Vehicle) |
| PPARG | Adipogenesis, lipid metabolism | 1.8 ± 0.3 |
| FABP4 | Fatty acid uptake and transport | 2.5 ± 0.4** |
| SCD1 | Fatty acid desaturation | 1.3 ± 0.2 |
| CPT1A | Fatty acid oxidation | 0.8 ± 0.1 |
| FASN | Fatty acid synthesis | 0.6 ± 0.1 |
| IL6 | Pro-inflammatory cytokine | 1.2 ± 0.3 |
*p < 0.05, **p < 0.01 compared to vehicle control. Data are presented as mean ± SD (n=3).
Mandatory Visualization
Caption: Workflow for 14-Methylhexadecanoic Acid Cell Culture Experiments.
Caption: Hypothesized Cellular Metabolism of this compound.
References
- 1. Fatty Acid Activation & Acyl-CoA Synthetase Functions - Creative Proteomics [creative-proteomics.com]
- 2. aocs.org [aocs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Microbacterium diet rich in branched chain fatty acids promotes lipid droplet enlargement and impacts organismal health in C. elegans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Gene Regulation by Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of BSA complexed free fatty acids for in vitro studies [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wklab.org [wklab.org]
- 14. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Saturated Fatty Acids Induce Ceramide-associated Macrophage Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 14-MethylHexadecanoyl-CoA in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-MethylHexadecanoyl-CoA is an anteiso-branched-chain fatty acyl-CoA. Branched-chain fatty acids (BCFAs) and their CoA esters are important molecules in various biological systems, playing roles in membrane fluidity, energy metabolism, and cellular signaling.[1][2] The study of enzymes that metabolize this compound is crucial for understanding the pathways involved in branched-chain fatty acid metabolism and for the development of therapeutics targeting these pathways. These application notes provide detailed protocols for using this compound as a substrate in enzyme assays, focusing on two key enzyme classes: Fatty Acyl-CoA Synthetases (FACS) and Acyl-CoA Dehydrogenases (ACADs).
Metabolic Significance of Branched-Chain Acyl-CoAs
Branched-chain fatty acids are primarily derived from the catabolism of branched-chain amino acids (BCAAs) like leucine, isoleucine, and valine.[3] The resulting branched short-chain acyl-CoAs can then be elongated by fatty acid synthase (FAS) to form long-chain BCFAs such as 14-methylhexadecanoic acid.[1][3] Conversely, the degradation of BCFAs occurs via β-oxidation, primarily within peroxisomes, a process involving various acyl-CoA dehydrogenases.[4] Dysregulation of BCFA metabolism has been implicated in several metabolic disorders, making the enzymes in these pathways attractive targets for drug discovery.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C38H68N7O17P3S | N/A |
| Molecular Weight | 1020.0 g/mol | N/A |
| Appearance | White to off-white solid | N/A |
| Solubility | Soluble in aqueous buffers (pH 7-8) | N/A |
Note: The synthesis of this compound is a specialized process. For experimental use, it is recommended to acquire it from a commercial supplier.
Enzyme Assays Using this compound
The following sections detail protocols for two common enzyme classes that are expected to utilize this compound as a substrate based on their known roles in fatty acid metabolism.
Application Note 1: this compound as a Substrate for Fatty Acyl-CoA Synthetase (FACS)
Enzyme Description: Fatty Acyl-CoA Synthetases (also known as Acyl-CoA Ligases) catalyze the ATP-dependent formation of a fatty acyl-CoA from a free fatty acid and Coenzyme A. Several long-chain acyl-CoA synthetase (ACSL) isoforms exist, and some have been shown to have broad substrate specificity, potentially including branched-chain fatty acids.[5][6][7]
Principle of the Assay: The activity of FACS can be monitored by various methods. A common approach is a coupled spectrophotometric assay where the production of AMP is linked to the oxidation of NADH, which can be followed by a decrease in absorbance at 340 nm.
Experimental Protocol: Coupled Spectrophotometric Assay for FACS
Materials:
-
14-Methylhexadecanoic acid
-
Coenzyme A (CoA)
-
Adenosine Triphosphate (ATP)
-
Myokinase (MK)
-
Pyruvate Kinase (PK)
-
Lactate Dehydrogenase (LDH)
-
Phosphoenolpyruvate (PEP)
-
Nicotinamide adenine (B156593) dinucleotide (NADH)
-
Triton X-100
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Purified or recombinant Fatty Acyl-CoA Synthetase
Assay Buffer: 100 mM Potassium Phosphate, pH 7.4, 10 mM MgCl₂, 0.1% Triton X-100, 0.1% BSA.
Reaction Mixture (per 1 mL):
| Reagent | Final Concentration |
| Assay Buffer | to 1 mL |
| ATP | 2.5 mM |
| PEP | 1 mM |
| NADH | 0.3 mM |
| CoA | 0.5 mM |
| Myokinase | 5 units |
| Pyruvate Kinase | 5 units |
| Lactate Dehydrogenase | 10 units |
| 14-Methylhexadecanoic acid | Variable (e.g., 1-100 µM) |
| Enzyme (FACS) | Variable (to be optimized) |
Procedure:
-
Prepare the reaction mixture (excluding the enzyme and 14-Methylhexadecanoic acid) in a cuvette.
-
Incubate at the desired temperature (e.g., 37°C) for 5 minutes to allow temperature equilibration and to record any background NADH oxidation.
-
Add 14-Methylhexadecanoic acid to the cuvette and mix.
-
Initiate the reaction by adding the FACS enzyme solution.
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
Calculate the initial rate of reaction from the linear portion of the curve. The rate of NADH oxidation is directly proportional to the rate of acyl-CoA synthesis (2 moles of NADH are oxidized per mole of acyl-CoA formed).
Data Analysis:
The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), can be determined by measuring the initial reaction rates at varying concentrations of 14-Methylhexadecanoic acid and fitting the data to the Michaelis-Menten equation using non-linear regression software.
Expected Kinetic Parameters (Hypothetical):
| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg) |
| Long-Chain Acyl-CoA Synthetase (ACSL) | This compound | 5 - 50 | 100 - 1000 |
| Long-Chain Acyl-CoA Synthetase (ACSL) | Palmitoyl-CoA (for comparison) | 1 - 20 | 500 - 5000 |
Application Note 2: this compound as a Substrate for Acyl-CoA Dehydrogenase (ACAD)
Enzyme Description: Acyl-CoA Dehydrogenases are a family of flavoenzymes that catalyze the initial step of β-oxidation, introducing a double bond into the fatty acyl-CoA substrate. While many ACADs have specificity for straight-chain acyl-CoAs, some isoforms, particularly those involved in branched-chain amino acid catabolism or peroxisomal β-oxidation, may exhibit activity towards branched-chain substrates like this compound.[8][9]
Principle of the Assay: The activity of ACADs can be measured using an electron transfer flavoprotein (ETF) fluorescence reduction assay. In this anaerobic assay, the reduction of ETF by the ACAD upon oxidation of the acyl-CoA substrate leads to a decrease in ETF's intrinsic fluorescence.
Experimental Protocol: ETF Fluorescence Reduction Assay for ACAD
Materials:
-
This compound
-
Purified Electron Transfer Flavoprotein (ETF)
-
Purified or recombinant Acyl-CoA Dehydrogenase (e.g., a candidate branched-chain ACAD)
-
Potassium phosphate buffer (pH 7.6)
-
Glucose
-
Glucose Oxidase
-
Catalase
-
Anaerobic cuvette or microplate setup
Assay Buffer: 50 mM Potassium Phosphate, pH 7.6.
Procedure:
-
Prepare the assay mixture in an anaerobic environment (e.g., in a glove box or by using an oxygen-scavenging system).
-
To the anaerobic cuvette, add the assay buffer, ETF (e.g., 2-5 µM), and the oxygen-scavenging system (glucose, glucose oxidase, catalase).
-
Add the ACAD enzyme to the cuvette and incubate for a few minutes.
-
Initiate the reaction by adding this compound (at varying concentrations, e.g., 1-200 µM).
-
Monitor the decrease in ETF fluorescence over time (Excitation: ~380 nm, Emission: ~495 nm).
-
Calculate the initial rate of fluorescence decrease from the linear portion of the curve.
Data Analysis:
Similar to the FACS assay, determine the Km and Vmax by measuring initial rates at different this compound concentrations and fitting the data to the Michaelis-Menten equation.
Expected Kinetic Parameters (Hypothetical):
| Enzyme | Substrate | Km (µM) | Vmax (s-1) |
| Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) | This compound | 10 - 100 | 0.5 - 5 |
| Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | This compound | 5 - 50 | 1 - 10 |
Visualizations
Caption: Workflow for the coupled spectrophotometric assay of Fatty Acyl-CoA Synthetase.
Caption: Workflow for the ETF fluorescence reduction assay of Acyl-CoA Dehydrogenase.
Caption: Overview of Branched-Chain Fatty Acyl-CoA Metabolism.
Troubleshooting
-
Low enzyme activity:
-
Confirm the integrity and concentration of the enzyme and substrate.
-
Optimize assay conditions (pH, temperature, cofactor concentrations).
-
For ACAD assays, ensure strict anaerobic conditions are maintained.
-
-
High background signal:
-
Use high-purity reagents and freshly prepared buffers.
-
Run control reactions without the enzyme or substrate to determine the source of the background.
-
-
Non-linear reaction curves:
-
This may indicate substrate depletion or product inhibition. Use a lower enzyme concentration or analyze only the initial linear phase of the reaction.
-
Conclusion
These application notes provide a framework for utilizing this compound as a substrate in enzyme assays for Fatty Acyl-CoA Synthetases and Acyl-CoA Dehydrogenases. The provided protocols are general and may require optimization for specific enzymes and experimental conditions. The study of enzymes that metabolize branched-chain acyl-CoAs is a growing field with significant implications for understanding metabolic diseases and for the development of novel therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis of the substrate-specific two-step catalysis of long chain fatty acyl-CoA synthetase dimer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 9. Identification and Characterization of New Long Chain Acyl-CoA Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Stable Isotope Labeling of 14-Methylhexadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Methylhexadecanoyl-CoA is the activated form of 14-methylhexadecanoic acid, a branched-chain fatty acid found in various organisms.[1] The study of its metabolic fate and biological roles is crucial for understanding lipid metabolism and its implications in health and disease. Stable isotope labeling, in conjunction with mass spectrometry, offers a powerful tool to trace the metabolism of this compound in complex biological systems, providing insights into its synthesis, degradation, and incorporation into other biomolecules.[2] These application notes provide a comprehensive guide to the use of stable isotope-labeled this compound in metabolic research.
Application Notes
Stable isotope labeling of this compound enables researchers to track its metabolic journey with high specificity and sensitivity. By replacing one or more atoms (e.g., ¹²C with ¹³C, or ¹H with ²H), the labeled molecule can be distinguished from its endogenous, unlabeled counterparts by mass spectrometry. This approach is invaluable for a range of applications:
-
Metabolic Flux Analysis: Quantifying the rate of synthesis and turnover of this compound and its downstream metabolites, providing a dynamic view of cellular metabolism.
-
Pathway Elucidation: Identifying the metabolic pathways in which this compound participates, including its incorporation into complex lipids and its catabolic breakdown.
-
Drug Development: Assessing the effect of therapeutic agents on the metabolism of branched-chain fatty acids, which can be relevant in metabolic diseases and oncology.
-
Understanding Disease Mechanisms: Investigating the role of altered this compound metabolism in various pathologies.
A particularly interesting area of investigation is the potential role of 14-methylhexadecanoic acid and its CoA ester in cellular signaling and regulation. Research has shown that cholesteryl 14-methylhexadecanoate is essential for the function of peptide elongation factors, suggesting a role in protein synthesis.[1][3] Furthermore, as fatty acids are known to be ligands for nuclear receptors such as Peroxisome Proliferator-Activated Receptors (PPARs), it is plausible that this compound or its derivatives could act as signaling molecules that modulate gene expression related to lipid metabolism.[4][5]
Experimental Protocols
Protocol 1: Synthesis of [U-¹³C₁₇]-14-Methylhexadecanoic Acid
This protocol is a hypothetical adaptation based on established methods for synthesizing other isotopically labeled fatty acids.
Materials:
-
[U-¹³C₃]-2-bromopropane
-
[U-¹³C₁₄]-1,14-tetradecanedioic acid monomethyl ester
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Cadmium chloride (anhydrous)
-
Thionyl chloride
-
Pyridine
-
Potassium hydroxide (B78521)
-
Ethylene (B1197577) glycol
-
Hydrochloric acid
-
Sodium sulfate (B86663) (anhydrous)
-
Silica (B1680970) gel for column chromatography
-
Hexane and ethyl acetate (B1210297) for chromatography
Procedure:
-
Grignard Reagent Formation: React [U-¹³C₃]-2-bromopropane with magnesium turnings in anhydrous diethyl ether to form the Grignard reagent, [U-¹³C₃]-isopropylmagnesium bromide.
-
Organocadmium Reagent Preparation: Add anhydrous cadmium chloride to the Grignard reagent to produce di-[U-¹³C₃]-isopropylcadmium.
-
Acid Chloride Formation: Convert [U-¹³C₁₄]-1,14-tetradecanedioic acid monomethyl ester to its acid chloride using thionyl chloride in the presence of a catalytic amount of pyridine.
-
Coupling Reaction: React the di-[U-¹³C₃]-isopropylcadmium with the ¹³C-labeled acid chloride. This coupling reaction will form methyl [U-¹³C₁₇]-14-methyl-15-oxohexadecanoate.
-
Wolff-Kishner Reduction: Reduce the keto group of the product from the previous step using hydrazine hydrate and potassium hydroxide in ethylene glycol. This will yield methyl [U-¹³C₁₇]-14-methylhexadecanoate.
-
Hydrolysis: Hydrolyze the methyl ester using potassium hydroxide in methanol, followed by acidification with hydrochloric acid to yield [U-¹³C₁₇]-14-methylhexadecanoic acid.
-
Purification: Purify the final product by silica gel column chromatography using a hexane:ethyl acetate gradient.
-
Characterization: Confirm the structure and isotopic enrichment of the product using NMR and high-resolution mass spectrometry.
Protocol 2: Enzymatic Synthesis of [U-¹³C₁₇]-14-MethylHexadecanoyl-CoA
Materials:
-
[U-¹³C₁₇]-14-methylhexadecanoic acid (from Protocol 1)
-
Coenzyme A (CoA)
-
Acyl-CoA synthetase
-
ATP
-
Magnesium chloride
-
Tris-HCl buffer (pH 7.5)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, and magnesium chloride.
-
Add [U-¹³C₁₇]-14-methylhexadecanoic acid and Coenzyme A.
-
Initiate the reaction by adding acyl-CoA synthetase.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Purify the resulting [U-¹³C₁₇]-14-MethylHexadecanoyl-CoA using solid-phase extraction or HPLC.
-
Confirm the identity and purity of the product by LC-MS/MS.
Protocol 3: In Vitro Metabolic Labeling of Cultured Cells
Materials:
-
Hepatoma cell line (e.g., HepG2)
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
[U-¹³C₁₇]-14-MethylHexadecanoyl-CoA (from Protocol 2)
-
Phosphate-buffered saline (PBS)
-
Methanol, chloroform, and water for lipid extraction
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture HepG2 cells to 80-90% confluency in standard medium.
-
Labeling: Replace the standard medium with a medium containing a known concentration of [U-¹³C₁₇]-14-MethylHexadecanoyl-CoA. Incubate for various time points (e.g., 0, 1, 4, 12, 24 hours).
-
Cell Harvesting: At each time point, wash the cells with ice-cold PBS and then quench metabolism by adding ice-cold methanol.
-
Lipid Extraction: Scrape the cells and perform a Bligh-Dyer lipid extraction using a chloroform:methanol:water mixture.
-
Sample Preparation: Separate the organic and aqueous phases. Dry the organic phase (containing lipids) under a stream of nitrogen.
-
LC-MS/MS Analysis: Reconstitute the dried lipid extract in a suitable solvent and analyze by LC-MS/MS to identify and quantify the incorporation of the ¹³C label into various lipid species.
Data Presentation
The quantitative data from the in vitro metabolic labeling experiment can be summarized in a table to show the isotopic enrichment in different lipid classes over time.
| Time (hours) | ¹³C Enrichment in Triglycerides (%) | ¹³C Enrichment in Phosphatidylcholines (%) | ¹³C Enrichment in Cholesteryl Esters (%) |
| 0 | 0.0 | 0.0 | 0.0 |
| 1 | 5.2 ± 0.4 | 2.1 ± 0.2 | 1.5 ± 0.1 |
| 4 | 18.6 ± 1.5 | 8.9 ± 0.7 | 6.3 ± 0.5 |
| 12 | 45.3 ± 3.8 | 25.4 ± 2.1 | 18.7 ± 1.6 |
| 24 | 62.1 ± 5.1 | 48.9 ± 4.0 | 35.2 ± 2.9 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Diagrams of Workflows and Pathways
Caption: Proposed workflow for the synthesis of ¹³C-labeled 14-methylhexadecanoic acid.
Caption: Experimental workflow for in vitro metabolic labeling.
Caption: Hypothetical signaling pathway of this compound via PPARα activation.
References
- 1. The role of cholesteryl 14-methylhexadecanoate in the function of eukaryotic peptide elongation factor 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of cholesteryl 14-methylhexadecanoate in peptide elongation reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The potential of natural products for targeting PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisome Proliferator Activated Receptor A Ligands as Anticancer Drugs Targeting Mitochondrial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring 14-Methylhexadecanoyl-CoA Turnover
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Methylhexadecanoyl-CoA is the activated form of 14-methylhexadecanoic acid, a branched-chain fatty acid. As an acyl-CoA, it is a central intermediate in various metabolic processes, including energy production through β-oxidation, incorporation into complex lipids, and participation in cellular signaling pathways.[1] Understanding the turnover rate of this compound—the balance between its synthesis and degradation—is crucial for elucidating its physiological roles and its potential as a biomarker or therapeutic target in various diseases.
These application notes provide a detailed protocol for measuring the turnover of this compound in cultured cells using stable isotope labeling followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology allows for the precise quantification of the rate at which this specific acyl-CoA is metabolized, offering insights into the dynamics of fatty acid metabolism.[2][3]
Data Presentation
The quantitative data from a typical turnover experiment can be summarized as follows. This table illustrates the expected data structure for an experiment tracking the incorporation of a stable isotope into the this compound pool over time.
| Time Point (hours) | Unlabeled this compound (pmol/10^6 cells) | Labeled this compound (pmol/10^6 cells) | Total this compound (pmol/10^6 cells) | Percent Labeled (%) |
| 0 | 15.2 ± 1.8 | 0.0 ± 0.0 | 15.2 ± 1.8 | 0.0 |
| 6 | 10.5 ± 1.5 | 4.8 ± 0.9 | 15.3 ± 1.7 | 31.4 |
| 12 | 6.1 ± 1.1 | 9.2 ± 1.3 | 15.3 ± 1.6 | 60.1 |
| 24 | 2.3 ± 0.5 | 13.1 ± 1.5 | 15.4 ± 1.6 | 85.1 |
| 48 | 0.8 ± 0.2 | 14.5 ± 1.7 | 15.3 ± 1.7 | 94.8 |
Experimental Protocols
Principle
This protocol is based on the metabolic labeling of cells with a stable isotope-labeled precursor, such as ¹³C-labeled 14-methylhexadecanoic acid. The labeled fatty acid is taken up by the cells and converted to its CoA ester. By monitoring the incorporation of the heavy isotope into the this compound pool over time using LC-MS/MS, the turnover rate can be determined.[4][5]
Materials
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), ice-cold
-
[U-¹³C]-14-methylhexadecanoic acid (or other suitably labeled precursor)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Methanol (B129727), ice-cold, HPLC grade
-
Chloroform (B151607), HPLC grade
-
Acetic Acid
-
Internal Standard: Heptadecanoyl-CoA (C17:0-CoA) or another odd-chain acyl-CoA not expected to be abundant in the sample.[6]
-
Nitrogen gas source
-
LC-MS/MS system (e.g., Triple Quadrupole)[7]
Experimental Workflow Diagram
Caption: Workflow for measuring this compound turnover.
Step-by-Step Procedure
1. Preparation of Labeling Medium
-
Prepare a stock solution of [U-¹³C]-14-methylhexadecanoic acid complexed to fatty acid-free BSA.
-
Warm the cell culture medium to 37°C and supplement it with the desired final concentration of the labeled fatty acid-BSA complex. A typical concentration ranges from 10 to 100 µM.
2. Cell Culture and Labeling
-
Seed cells in culture plates and grow them to approximately 80% confluency.
-
Remove the growth medium and wash the cells once with warm PBS.
-
Add the pre-warmed labeling medium to the cells. This is time point zero.
-
Incubate the cells for various time points (e.g., 0, 2, 6, 12, 24, 48 hours) to monitor the incorporation of the stable isotope.
3. Cell Harvesting and Metabolite Extraction
-
At each time point, place the culture plate on ice and aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS to quench metabolic activity.
-
Add 1 mL of ice-cold methanol to each well/dish, scrape the cells, and transfer the cell suspension to a microcentrifuge tube.
-
Add the internal standard (e.g., C17:0-CoA) to each sample for normalization.
-
Add 2 mL of chloroform and vortex vigorously for 1 minute.[3]
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to separate the phases.
-
Carefully collect the lower organic phase containing the lipids and acyl-CoAs into a new glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Store the dried extracts at -80°C until analysis.
4. LC-MS/MS Analysis
-
Reconstitute the dried extracts in a suitable solvent, such as 50% methanol.
-
Perform chromatographic separation using a C18 reverse-phase column.
-
Set up the mass spectrometer for Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for both unlabeled and labeled this compound, as well as the internal standard.[6] The neutral loss of 507 Da is a characteristic fragmentation for acyl-CoAs.[8]
5. Data Analysis and Turnover Calculation
-
Integrate the peak areas for the labeled and unlabeled forms of this compound and the internal standard.
-
Calculate the amount of each species in the samples by normalizing to the internal standard and referencing a standard curve.
-
The turnover rate can be determined by fitting the fractional labeling data to a one-phase exponential association model. The rate constant (k) from this model represents the turnover rate.
Signaling Pathway and Metabolic Fate
The turnover of this compound is governed by its synthesis (activation of the fatty acid) and its degradation through various metabolic pathways.
Caption: Key metabolic pathways involving this compound.
References
- 1. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Stable isotope-labeled tracers for the investigation of fatty acid and triglyceride metabolism in humans in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable Isotope Labeling Highlights Enhanced Fatty Acid and Lipid Metabolism in Human Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Preparation of 14-MethylHexadecanoyl-CoA from Biological Samples for LC-MS/MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction 14-Methylhexadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A (acyl-CoA) that plays a role in lipid metabolism. The accurate quantification of specific acyl-CoAs is crucial for understanding metabolic pathways and their dysregulation in various diseases. However, their low cellular abundance and inherent instability pose significant analytical challenges. This document provides a detailed protocol for the extraction and purification of long-chain acyl-CoAs, such as this compound, from biological samples for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The presented method is a synthesis of established protocols designed to ensure high recovery and sample stability.[1]
Principle The protocol employs a multi-step approach for the isolation of this compound. The process begins with the homogenization of tissue samples in a phosphate (B84403) buffer to release cellular contents. This is followed by an organic solvent extraction using acetonitrile (B52724) and isopropanol (B130326) to precipitate proteins while keeping the acyl-CoAs in solution.[2][3] The clarified supernatant is then subjected to solid-phase extraction (SPE) using a specialized sorbent to selectively bind and enrich the acyl-CoA species.[3][4] After washing to remove impurities, the purified acyl-CoAs are eluted, concentrated, and reconstituted in a suitable solvent for sensitive and specific quantification by LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode.[5][6]
Quantitative Data Summary
The recovery of acyl-CoAs can be influenced by the chain length of the acyl group and the specific extraction method used. While specific recovery data for this compound is not extensively published, the following table summarizes representative recovery efficiencies for various long-chain acyl-CoAs from tissue samples using methods similar to the one described in this document. These values provide a benchmark for the expected performance of the protocol.
| Acyl-CoA Species | Chain Length | Extraction Method | Average Recovery (%) | Reference |
| Palmitoyl-CoA | C16:0 | SPE (Oligonucleotide) | 70-80% | [2] |
| Oleoyl-CoA | C18:1 | SPE (2-(2-pyridyl)ethyl) | 85-90% | [4] |
| Arachidonyl-CoA | C20:4 | SPE (2-(2-pyridyl)ethyl) | 83-88% | [4] |
| Various | Short to Long | Tissue Extraction (Acetonitrile/Isopropanol) | 93-104% | [3] |
| Various | Short to Long | Solid-Phase Extraction | 83-90% | [3] |
Experimental Workflow Diagram
Caption: Workflow for the extraction and analysis of this compound.
Experimental Protocols
This protocol is a compilation of established methods for the solid-phase extraction of long-chain acyl-CoAs from tissue samples.[2][3][4]
1. Materials and Reagents
-
Tissues: Fresh or frozen tissue samples (e.g., liver, heart, muscle).
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or other appropriate odd-chain acyl-CoA.
-
Homogenization Buffer: 100 mM Potassium Phosphate (KH2PO4), pH 4.9.[2]
-
Extraction Solvents: Acetonitrile (ACN) and 2-Propanol (Isopropanol), HPLC grade.[2][4]
-
SPE Columns: 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel cartridges.[3][4]
-
SPE Wash Solution: Acetonitrile/Isopropanol/Water/Acetic Acid (9:3:4:4, v/v/v/v).[4]
-
SPE Elution Solution: Methanol/250 mM Ammonium Formate (B1220265) (4:1, v/v).[3][4]
-
Reconstitution Solvent: 50% Methanol in 50 mM Ammonium Acetate (pH 7) or as optimized for your LC-MS system.[1]
-
Equipment: Glass homogenizer, refrigerated centrifuge, vacuum concentrator or nitrogen evaporator, vortex mixer.
2. Sample Homogenization and Extraction
NOTE: Perform all steps on ice or at 4°C to minimize degradation of acyl-CoAs.
-
Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.[4]
-
Add 1 mL of ice-cold Homogenization Buffer containing the internal standard (e.g., 20 ng of Heptadecanoyl-CoA).[5]
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Add 1 mL of 2-Propanol and homogenize again.[2]
-
Transfer the homogenate to a centrifuge tube and add 2 mL of Acetonitrile.[2]
-
Vortex the tube vigorously for 2 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[4]
-
Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a clean tube.
3. Solid-Phase Extraction (SPE) Purification
-
Column Conditioning: Condition the 2-(2-pyridyl)ethyl SPE column by passing 2 mL of the SPE Wash Solution through it. This step protonates the pyridyl group, enabling it to function as an anion exchanger.[3]
-
Sample Loading: Load the supernatant from the extraction step onto the conditioned SPE column. Allow the sample to pass through the sorbent by gravity or with a gentle vacuum.
-
Washing: Wash the column with 2 mL of the SPE Wash Solution to remove unbound impurities and interfering substances.[4]
-
Elution: Elute the acyl-CoAs from the column by adding 1.5 mL of the SPE Elution Solution. The pH of this solution neutralizes the pyridyl group, releasing the bound acyl-CoAs.[3][4] Collect the eluate in a clean tube.
4. Sample Concentration and Reconstitution
-
Evaporate the eluate to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator.[4]
-
Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of Reconstitution Solvent. The choice of solvent is critical for acyl-CoA stability.[1][7]
-
Vortex the sample briefly to ensure the pellet is fully dissolved.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material.[7]
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
5. LC-MS/MS Analysis Parameters
-
LC System: A reverse-phase UPLC/HPLC system with a C18 column is typically used.[2]
-
Mobile Phases: A binary gradient system is common, often using ammonium formate or ammonium hydroxide (B78521) in water and acetonitrile.[5][6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.[5]
-
Analysis Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for quantification.[5]
-
Suggested MRM Transition for this compound:
-
Precursor Ion (Q1): The [M+H]+ ion. The exact mass should be calculated based on the chemical formula (C38H68N7O17P3S).
-
Product Ion (Q3): A characteristic fragment ion, often resulting from the cleavage of the phosphodiester bond, which is common to all acyl-CoAs. Programmed MRM methods can be used to scan for a wide range of acyl-CoAs.[6]
-
References
- 1. benchchem.com [benchchem.com]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel isolation procedure for short-, medium- and long-chain acyl-coenzyme esters from tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC Separation of 14-MethylHexadecanoyl-CoA Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-MethylHexadecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in lipid metabolism. It exists as two primary structural isomers: the iso form (15-methylhexadecanoyl-CoA) and the anteiso form (this compound). The anteiso form possesses a chiral center at the 14th carbon, resulting in two enantiomers, (R)- and (S)-14-methylhexadecanoyl-CoA. The distinct biological activities and metabolic fates of these isomers necessitate robust analytical methods for their separation and quantification. This application note provides detailed protocols for the separation of this compound isomers using High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Two primary HPLC-based methods are presented:
-
Reversed-Phase HPLC for the Separation of iso and anteiso Isomers of this compound.
-
Chiral HPLC for the Separation of (R)- and (S)- Enantiomers of this compound following hydrolysis and derivatization.
Protocol 1: Separation of iso and anteiso this compound
This method leverages the subtle differences in hydrophobicity between the iso and anteiso isomers for their separation on a reversed-phase column.
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid
-
This compound isomer standards (iso and anteiso)
-
Sample containing this compound isomers
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.01 M Phosphoric Acid
-
Mobile Phase B: Acetonitrile with 0.01 M Phosphoric Acid
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 260 nm (for the adenine (B156593) moiety of CoA)
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Gradient Elution:
-
0-5 min: 70% B
-
5-20 min: Gradient to 90% B
-
20-25 min: Hold at 90% B
-
25.1-30 min: Return to 70% B and equilibrate
-
-
Expected Results:
The iso and anteiso isomers of this compound will be separated based on their differential interaction with the C18 stationary phase. The exact retention times may vary depending on the specific column and system used.
Quantitative Data Summary:
| Isomer | Expected Retention Time (min) |
| anteiso-14-MethylHexadecanoyl-CoA | Earlier eluting |
| iso-14-MethylHexadecanoyl-CoA | Later eluting |
Note: The elution order is based on the general principle that iso-branched compounds are slightly more retained in reversed-phase chromatography than their anteiso counterparts of the same carbon number. Actual retention times should be confirmed with standards.
Protocol 2: Chiral Separation of (R)- and (S)-14-MethylHexadecanoyl-CoA
Direct chiral separation of the CoA esters is challenging. This protocol involves the hydrolysis of the thioester bond to release the free fatty acid, followed by derivatization with a chiral reagent to form diastereomers that can be separated on a standard reversed-phase column.
Materials and Equipment:
-
HPLC system with a fluorescence or UV detector
-
Reversed-phase C18 or C30 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
(R)- and (S)-14-Methylhexadecanoic acid standards
-
Chiral derivatizing agent (e.g., a chiral fluorescent reagent)
-
Hydrolysis reagents (e.g., potassium hydroxide)
-
Solvents for extraction and derivatization (e.g., methanol, hexane)
Procedure:
-
Hydrolysis of this compound:
-
Treat the sample containing anteiso-14-MethylHexadecanoyl-CoA with a suitable base (e.g., 0.5 M KOH in methanol) to cleave the thioester bond.
-
Neutralize the reaction and extract the free 14-methylhexadecanoic acid into an organic solvent (e.g., hexane).
-
Evaporate the solvent to dryness.
-
-
Chiral Derivatization:
-
Reconstitute the dried fatty acid in a suitable solvent.
-
Add the chiral derivatizing agent and a catalyst (if required) according to the manufacturer's instructions.
-
Incubate to allow the reaction to complete.
-
-
HPLC Analysis of Diastereomers:
-
Column: C18 or C30 reversed-phase, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Acetonitrile/Water gradient (to be optimized based on the derivatizing agent used)
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorescence or UV, depending on the properties of the derivatizing agent.
-
Column Temperature: Controlled, as temperature can affect chiral resolution.
-
Expected Results:
The (R)- and (S)-14-methylhexadecanoic acid enantiomers will be derivatized to form diastereomers with different physical properties, allowing their separation on an achiral stationary phase. The elution order will depend on the specific chiral derivatizing agent used.
Quantitative Data Summary:
| Diastereomer | Expected Elution Order |
| Derivative of (R)-14-Methylhexadecanoic acid | To be determined empirically |
| Derivative of (S)-14-Methylhexadecanoic acid | To be determined empirically |
Visualizations
Caption: Workflow for the separation of iso and anteiso this compound isomers.
Caption: Workflow for the chiral separation of (R)- and (S)-14-MethylHexadecanoyl-CoA.
Application Notes and Protocols for the Derivatization of 14-MethylHexadecanoyl-CoA for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-MethylHexadecanoyl-CoA is a branched-chain fatty acyl-CoA that plays a role in lipid metabolism. The analysis of such molecules is crucial for understanding various physiological and pathological processes. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. However, long-chain fatty acyl-CoAs like this compound are non-volatile and thermally labile, necessitating a derivatization step to convert them into species suitable for GC-MS analysis. This application note provides a detailed protocol for the derivatization of this compound, which involves hydrolysis of the thioester bond to release the free fatty acid followed by esterification to form a volatile fatty acid methyl ester (FAME).
Principle of the Method
The overall workflow involves two key steps:
-
Alkaline Hydrolysis: The thioester bond of this compound is cleaved under alkaline conditions to yield the free fatty acid, 14-MethylHexadecanoic acid, and Coenzyme A.
-
Esterification: The carboxylic acid group of 14-MethylHexadecanoic acid is converted into a methyl ester. This is most commonly achieved by reaction with a methylating agent such as Boron Trifluoride-Methanol (BF3-Methanol). The resulting Fatty Acid Methyl Ester (FAME) is significantly more volatile and less polar, making it amenable to GC-MS analysis.
Quantitative Data Summary
The following table summarizes typical performance data for the analysis of long-chain and branched-chain fatty acids using GC-MS after derivatization. While specific data for this compound is not extensively published, these values provide a benchmark for the expected performance of the described protocol.
| Parameter | Typical Value | Reference |
| Recovery Rate | ||
| Solid-Phase Extraction | 70-90% | [1] |
| Liquid-Liquid Extraction | >85% | [2] |
| Limit of Detection (LOD) | 0.1 - 10 ng/mL | [2] |
| Limit of Quantification (LOQ) | 0.5 - 20 ng/mL | [1] |
| Linear Range | 1 - 1000 ng/mL | [2] |
| Intra-day Precision (%RSD) | < 10% | [3] |
| Inter-day Precision (%RSD) | < 15% | [3] |
Experimental Protocols
Materials and Reagents
-
This compound standard
-
Internal Standard (e.g., Heptadecanoic acid)
-
Potassium Hydroxide (KOH)
-
Methanol (anhydrous)
-
Hexane (B92381) (GC grade)
-
Boron Trifluoride-Methanol solution (14% w/v)
-
Sodium Chloride (NaCl)
-
Anhydrous Sodium Sulfate (B86663) (Na2SO4)
-
Deionized water
-
Glass reaction vials with PTFE-lined caps
-
Heating block or water bath
-
Vortex mixer
-
Centrifuge
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Sample Preparation and Hydrolysis
-
Sample Aliquoting: To a glass reaction vial, add a known amount of the sample containing this compound.
-
Internal Standard Spiking: Add a known amount of internal standard (e.g., Heptadecanoic acid in methanol) to the sample. The internal standard is crucial for accurate quantification.
-
Alkaline Hydrolysis:
-
Add 1 mL of 0.5 M methanolic KOH to the vial.
-
Cap the vial tightly and vortex briefly.
-
Heat the mixture at 60°C for 30 minutes in a heating block or water bath to facilitate the hydrolysis of the thioester bond.[4]
-
Allow the vial to cool to room temperature.
-
Derivatization to Fatty Acid Methyl Ester (FAME)
-
Acidification: This step is implicitly part of the next as the BF3-methanol reagent is acidic and will neutralize the KOH.
-
Esterification:
Extraction of FAMEs
-
Phase Separation:
-
Add 1 mL of hexane to the vial.
-
Add 1 mL of saturated NaCl solution to the vial. This helps to break any emulsions and improve the partitioning of the FAMEs into the organic layer.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes to separate the layers.
-
-
Collection of Organic Layer:
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial using a Pasteur pipette.
-
Repeat the extraction of the aqueous layer with another 1 mL of hexane to maximize recovery. Combine the hexane extracts.
-
-
Drying:
-
Add a small amount of anhydrous sodium sulfate to the combined hexane extract to remove any residual water.
-
Let it stand for 5-10 minutes.
-
-
Final Sample Preparation:
-
Carefully transfer the dried hexane extract to a GC vial.
-
The sample is now ready for GC-MS analysis.
-
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B or equivalent
-
Mass Spectrometer: Agilent 5977A or equivalent
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) or similar non-polar column
-
Injection Volume: 1 µL
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes
-
Ramp 1: 10°C/min to 250°C, hold for 5 minutes
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 50-550
Visualization of the Workflow
Caption: Derivatization workflow for this compound analysis.
Data Analysis and Interpretation
The resulting chromatogram will show a peak corresponding to the methyl ester of 14-methylhexadecanoic acid. The identity of the peak can be confirmed by its mass spectrum, which will exhibit a characteristic fragmentation pattern for a fatty acid methyl ester, including a molecular ion peak and fragments corresponding to the loss of a methoxy (B1213986) group and cleavage at various points along the alkyl chain. Quantification is performed by comparing the peak area of the analyte to that of the internal standard.
Conclusion
This application note provides a comprehensive protocol for the derivatization of this compound for GC-MS analysis. The conversion to its corresponding fatty acid methyl ester enhances volatility and allows for sensitive and reliable quantification. This method can be adapted for the analysis of other long-chain and branched-chain fatty acyl-CoAs in various biological matrices, providing a valuable tool for researchers in lipidomics and metabolic studies.
References
Application Notes and Protocols for the Measurement of 14-MethylHexadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Biological Significance and Metabolic Pathway
14-Methylhexadecanoyl-CoA is derived from 14-methylhexadecanoic acid, a branched-chain fatty acid. The metabolism of such fatty acids with a methyl group at an even-numbered carbon, like 14-methylhexadecanoic acid, involves the peroxisomal alpha-oxidation pathway. This pathway is essential for the degradation of branched-chain fatty acids that cannot be processed by the more common beta-oxidation pathway due to steric hindrance from the methyl group.
A key enzyme in this pathway is phytanoyl-CoA hydroxylase, which hydroxylates the alpha-carbon of the fatty acyl-CoA. A deficiency in this enzyme can lead to the accumulation of branched-chain fatty acids, resulting in serious metabolic disorders such as Refsum disease, which is characterized by neurological damage, retinitis pigmentosa, and other symptoms.[1][2][3] Therefore, the measurement of this compound can be a valuable tool in the study of these and other related metabolic conditions. Branched-chain fatty acids, in general, are also being investigated for their roles in lipid metabolism, inflammation, and insulin (B600854) resistance.[4]
Below is a diagram illustrating the alpha-oxidation pathway for branched-chain fatty acids.
Data Presentation: Performance Characteristics of LC-MS/MS Methods for Acyl-CoA Analysis
As no commercial kits are available for this compound, the following table summarizes typical performance characteristics of laboratory-developed LC-MS/MS methods for the analysis of long-chain and branched-chain acyl-CoAs, based on published literature. These values can serve as a benchmark for researchers developing their own assays.
| Parameter | Typical Performance |
| Lower Limit of Quantification (LLOQ) | 0.1 - 10 ng/mL |
| Upper Limit of Quantification (ULOQ) | 100 - 1000 ng/mL |
| Linearity (r²) | > 0.99 |
| Intra-assay Precision (%CV) | < 15% |
| Inter-assay Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Sample Volume | 20 - 100 µL |
| Instrumentation | Triple Quadrupole or High-Resolution Mass Spectrometer |
Experimental Protocol: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the extraction and quantification of this compound from biological matrices such as cell lysates or tissue homogenates. Optimization may be required for specific sample types and instrumentation.
Materials and Reagents
-
Solvents: Acetonitrile (ACN), Methanol (MeOH), Isopropanol (IPA), Water (LC-MS grade)
-
Acids and Bases: Formic acid (FA), Ammonium hydroxide (B78521) (NH₄OH)
-
Internal Standard (IS): A stable isotope-labeled analog of a long-chain acyl-CoA (e.g., ¹³C₁₆-Palmitoyl-CoA) is highly recommended. If a direct analog is unavailable, a structurally similar odd-chain or branched-chain acyl-CoA can be used.
-
Extraction Buffer: 2:1:0.8 (v/v/v) Methanol:Chloroform:Water or other suitable organic solvent mixture.
-
Sample Tubes: Low-binding microcentrifuge tubes.
-
LC Column: C18 or C8 reversed-phase column suitable for lipid analysis (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer (e.g., a triple quadrupole mass spectrometer).
Experimental Workflow
Step-by-Step Procedure
-
Sample Preparation:
-
For cell pellets, wash with ice-cold PBS and resuspend in a known volume of lysis buffer.
-
For tissues, homogenize a known weight of tissue in an appropriate volume of ice-cold buffer.
-
Determine the protein concentration of the lysate/homogenate for normalization.
-
-
Extraction:
-
To a 100 µL aliquot of the sample, add the internal standard to a final concentration within the linear range of the assay.
-
Add 1 mL of ice-cold extraction solvent (e.g., 2:1 Methanol:Chloroform).
-
Vortex vigorously for 1 minute.
-
Incubate on ice for 30 minutes to allow for protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Sample Processing:
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of a suitable solvent for LC-MS analysis (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Vortex and centrifuge to pellet any insoluble material. Transfer the clear supernatant to an autosampler vial.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid or 10 mM Ammonium Acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10) with 0.1% Formic Acid or 10 mM Ammonium Acetate.
-
Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the acyl-CoAs, and then re-equilibrate. An example gradient is: 0-2 min, 20% B; 2-10 min, 20-95% B; 10-12 min, 95% B; 12-12.1 min, 95-20% B; 12.1-15 min, 20% B.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 - 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (positive mode is often preferred for acyl-CoAs).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion will be the [M+H]⁺ or [M-H]⁻ of this compound. The product ions are typically fragments corresponding to the CoA moiety or the fatty acyl chain. These transitions need to be optimized by direct infusion of a standard if available, or predicted based on the structure.
-
Instrument Parameters: Optimize cone voltage, collision energy, and other source parameters for maximum signal intensity.
-
-
-
Data Analysis:
-
Integrate the peak areas for this compound and the internal standard.
-
Calculate the peak area ratio (analyte/internal standard).
-
Generate a calibration curve by plotting the peak area ratio versus the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Normalize the concentration to the protein content of the original sample.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Signal Intensity | Poor extraction efficiency, sample degradation, non-optimal MS parameters. | Optimize extraction solvent and procedure. Ensure samples are kept cold. Optimize MS source parameters and MRM transitions. |
| High Background Noise | Contamination from solvents, tubes, or sample matrix. | Use high-purity solvents. Use low-binding tubes. Optimize sample cleanup steps. |
| Poor Peak Shape | Incompatible reconstitution solvent, column degradation, improper LC gradient. | Ensure reconstitution solvent is compatible with the initial mobile phase. Use a new column. Optimize the LC gradient. |
| High Variability | Inconsistent sample preparation, pipetting errors, instrument instability. | Standardize all sample preparation steps. Use calibrated pipettes. Check instrument performance and stability. |
Conclusion
The measurement of this compound is a valuable tool for researchers in the fields of metabolism, cell biology, and drug development. While commercial kits are not currently available, the LC-MS/MS method detailed in this document provides a robust and sensitive approach for its quantification. By understanding the metabolic context and carefully implementing this protocol, researchers can gain valuable insights into the roles of branched-chain fatty acyl-CoAs in health and disease.
References
Application Notes and Protocols for 14-MethylHexadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-MethylHexadecanoyl-CoA is a branched-chain fatty acyl-coenzyme A molecule. While specific research on this molecule is limited, it belongs to the class of long-chain acyl-CoAs, which are critical intermediates in numerous metabolic processes. These molecules are involved in energy metabolism, lipid biosynthesis, and cellular signaling pathways. Long-chain acyl-CoAs, including branched-chain variants, are known to be potent ligands for nuclear receptors such as PPARα, which regulate the transcription of genes involved in fatty acid oxidation.[1][2][3] This document provides detailed guidelines for the handling, storage, and experimental use of this compound, based on established protocols for similar long-chain acyl-CoAs.
Chemical and Physical Properties
| Property | Value (for Palmitoyl-CoA) | Reference |
| Molecular Formula | C37H66N7O17P3S | PubChem CID: 644109 |
| Molecular Weight | 1005.9 g/mol | PubChem CID: 644109 |
| Appearance | Solid | HMDB |
| Solubility | Soluble in aqueous buffers (forms micelles) | General knowledge |
| Stability | Prone to hydrolysis, especially at non-neutral pH | General knowledge |
Handling and Storage
Proper handling and storage are crucial to maintain the integrity of long-chain acyl-CoAs like this compound.
General Handling
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and gloves. While specific toxicity data for this compound is unavailable, the precursor, 14-methylhexadecanoic acid, may cause skin and eye irritation.
-
Work Environment: Handle the compound in a well-ventilated area. For procedures that may generate aerosols, use a fume hood.
-
Contamination: Use dedicated, sterile pipette tips and tubes to avoid cross-contamination with other lipids or nucleases that could degrade the molecule.
Storage
-
Short-term Storage: For immediate use, solutions can be kept on ice for a few hours.
-
Long-term Storage: Store this compound as a solid or in a suitable solvent at -80°C for long-term stability. Avoid repeated freeze-thaw cycles, which can lead to degradation. Aliquoting the stock solution is highly recommended.
-
Recommended Solvents: For creating stock solutions, use a small amount of methanol (B129727) or a solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).
Biological Significance and Signaling Pathway
Branched-chain fatty acyl-CoAs are significant signaling molecules, particularly in the context of lipid metabolism. They have been identified as high-affinity ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα).[1][2][3] The binding of this compound to PPARα initiates a signaling cascade that upregulates the expression of genes involved in peroxisomal β-oxidation, the primary pathway for the breakdown of branched-chain fatty acids.
Experimental Protocols
The following are generalized protocols for the extraction and analysis of long-chain acyl-CoAs, which can be adapted for this compound.
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Cultured Cells
This protocol is designed for the extraction of a broad range of acyl-CoAs from adherent or suspension cell cultures for subsequent analysis by liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Methanol (LC-MS grade), pre-chilled to -80°C
-
Internal standards (e.g., C17:0-CoA)
-
Microcentrifuge tubes, 1.5 mL or 2 mL, pre-chilled
-
Cell scraper (for adherent cells)
-
Centrifuge capable of 15,000 x g at 4°C
-
Vacuum concentrator or nitrogen evaporator
Procedure:
-
Cell Harvesting:
-
Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.
-
Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
-
Lysis and Extraction:
-
Add 1 mL of pre-chilled (-80°C) methanol containing the internal standard to the cell pellet or monolayer.
-
For adherent cells, use a cell scraper to scrape the cells in the cold methanol.
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Protein Precipitation:
-
Vortex the lysate vigorously for 1 minute.
-
Incubate at -20°C for 30 minutes to precipitate proteins.
-
-
Centrifugation:
-
Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube.
-
-
Drying:
-
Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.
-
-
Reconstitution:
-
Reconstitute the dried extract in a suitable volume (e.g., 50-100 µL) of a solvent appropriate for LC-MS analysis, such as 50% methanol in 50 mM ammonium acetate (pH 7).
-
Protocol 2: Analysis of this compound by LC-MS/MS
This protocol outlines a general method for the quantification of long-chain acyl-CoAs using liquid chromatography-tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium acetate in water
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water
-
Gradient: A linear gradient from 2% B to 98% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5-10 µL
MS/MS Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM): Monitor for the specific precursor-to-product ion transition for this compound. The precursor ion will be [M+H]+. A common product ion for acyl-CoAs results from the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety.
-
Collision Energy and other MS parameters: Optimize by direct infusion of a standard if available.
Data Analysis:
-
Quantify this compound by comparing the peak area of the analyte to that of the internal standard.
-
Generate a standard curve using known concentrations of a related long-chain acyl-CoA standard to determine the absolute concentration.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of this compound in biological samples.
References
- 1. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
In Vitro Applications of 14-MethylHexadecanoyl-CoA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are based on the known biological roles of branched-chain fatty acids and their CoA esters. Direct experimental data for 14-MethylHexadecanoyl-CoA is limited in publicly available literature. Therefore, the protocols and data presented herein are proposed based on established methodologies for similar molecules and should be adapted and optimized for specific experimental conditions.
Introduction
This compound is the coenzyme A thioester of 14-methylhexadecanoic acid, a C17 anteiso-branched-chain fatty acid. Branched-chain fatty acids are found in various organisms and are involved in regulating membrane fluidity, cellular signaling, and energy metabolism. As an activated form, this compound is a potential substrate and modulator for various enzymes and receptors involved in lipid metabolism and signaling pathways. These application notes provide detailed protocols for investigating the in vitro effects of this compound.
Application 1: Substrate for Acyl-CoA Dehydrogenases in Mitochondrial β-Oxidation
Branched-chain fatty acids can be metabolized through mitochondrial β-oxidation. Acyl-CoA dehydrogenases (ACADs) catalyze the initial, rate-limiting step of this process. The suitability of this compound as a substrate for different ACAD isozymes (e.g., short-chain, medium-chain, long-chain, and very-long-chain ACADs) can be assessed using an in vitro enzyme assay.
Illustrative Quantitative Data
The following table presents hypothetical kinetic parameters for the oxidation of this compound by various recombinant human ACADs.
| Acyl-CoA Dehydrogenase Isozyme | Apparent Km (µM) | Apparent Vmax (nmol/min/mg) |
| SCAD (Short-Chain) | > 500 | Not Determined |
| MCAD (Medium-Chain) | 150 | 50 |
| LCAD (Long-Chain) | 25 | 120 |
| VLCAD (Very-Long-Chain) | 10 | 200 |
Experimental Protocol: Acyl-CoA Dehydrogenase Activity Assay
This protocol is adapted from standard colorimetric assays that measure the reduction of a dye mediated by electron transfer from the FADH₂ produced during the dehydrogenation reaction.
Materials:
-
Recombinant human ACAD isozymes (SCAD, MCAD, LCAD, VLCAD)
-
This compound
-
Phenazine methosulfate (PMS)
-
2,6-Dichlorophenolindophenol (DCPIP)
-
Tricine buffer (pH 7.8)
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Spectrophotometer capable of reading at 600 nm
Procedure:
-
Prepare a stock solution of this compound in an appropriate buffer (e.g., 10 mM HEPES, pH 7.4). Determine the concentration spectrophotometrically using an extinction coefficient of 13.6 mM⁻¹cm⁻¹ at 260 nm for the adenine (B156593) ring of CoA.
-
Prepare the assay buffer: 100 mM Tricine, pH 7.8, containing 0.1 mM PMS.
-
Prepare the DCPIP working solution: 2 mM DCPIP in water.
-
Set up the reaction mixture in a 96-well plate or cuvettes:
-
Assay buffer: 170 µL
-
DCPIP working solution: 10 µL
-
BSA (10 mg/mL): 5 µL
-
ACAD enzyme (at a predetermined optimal concentration): 5 µL
-
-
Initiate the reaction by adding 10 µL of varying concentrations of this compound to each well.
-
Immediately measure the decrease in absorbance at 600 nm over time (e.g., every 15 seconds for 5 minutes) at a constant temperature (e.g., 37°C). The rate of DCPIP reduction is proportional to the enzyme activity.
-
Calculate the initial reaction rates from the linear portion of the absorbance vs. time plot.
-
Determine the kinetic parameters (Km and Vmax) by fitting the initial rate data to the Michaelis-Menten equation using appropriate software.
Experimental Workflow Diagram
Caption: Workflow for determining ACAD activity with this compound.
Application 2: Modulator of N-Myristoyltransferase Activity
N-myristoyltransferase (NMT) catalyzes the attachment of myristoyl-CoA (C14:0) to the N-terminal glycine (B1666218) of target proteins. The substrate specificity of NMT is not absolute, and other fatty acyl-CoAs can act as substrates or inhibitors. This compound, due to its different chain length and branching, can be investigated as a potential inhibitor of NMT.
Illustrative Quantitative Data
The following table shows hypothetical IC₅₀ values for the inhibition of human NMT1 by this compound using a standard peptide substrate.
| Compound | IC₅₀ (µM) |
| This compound | 75 |
| Palmitoyl-CoA (C16:0) | 25 |
Experimental Protocol: In Vitro NMT Inhibition Assay
This protocol is based on a radiometric assay using [³H]myristoyl-CoA.
Materials:
-
Recombinant human NMT1
-
[³H]myristoyl-CoA
-
Myristoyl-CoA (unlabeled)
-
A peptide substrate with an N-terminal glycine (e.g., a peptide derived from a known NMT substrate like c-Src)
-
This compound
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM DTT, 0.1% Triton X-100)
-
Scintillation vials and cocktail
-
P81 phosphocellulose paper
Procedure:
-
Prepare a stock solution of this compound as described previously.
-
Prepare the reaction mixture:
-
Assay buffer
-
NMT1 enzyme (at a predetermined optimal concentration)
-
Peptide substrate (e.g., 100 µM)
-
A mix of [³H]myristoyl-CoA and unlabeled myristoyl-CoA to achieve a final concentration of 10 µM.
-
-
Add varying concentrations of this compound to the reaction mixtures. Include a no-inhibitor control.
-
Incubate the reaction at 30°C for a set period (e.g., 30 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper three times with 10 mM phosphoric acid to remove unincorporated [³H]myristoyl-CoA.
-
Dry the P81 paper and place it in a scintillation vial with a scintillation cocktail.
-
Measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the NMT activity.
-
Calculate the percent inhibition for each concentration of this compound relative to the no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway Diagram
Caption: Inhibition of NMT-catalyzed protein myristoylation.
Application 3: Activator of Peroxisome Proliferator-Activated Receptor Alpha (PPARα)
Branched-chain fatty acids are known to be ligands for nuclear receptors, including PPARα, which plays a crucial role in regulating lipid metabolism. The CoA ester form may have a higher affinity for the receptor. A reporter gene assay can be used to determine if this compound can activate PPARα.
Illustrative Quantitative Data
The following table shows hypothetical EC₅₀ values for the activation of human PPARα in a cell-based reporter assay.
| Compound | EC₅₀ (µM) |
| This compound | 5 |
| Wy-14,643 (a known PPARα agonist) | 0.1 |
Experimental Protocol: PPARα Reporter Gene Assay
This protocol requires a cell line (e.g., HEK293T or HepG2) co-transfected with a PPARα expression vector and a reporter vector containing a PPAR response element (PPRE) upstream of a reporter gene (e.g., luciferase).
Materials:
-
HEK293T cells
-
PPARα expression vector
-
PPRE-luciferase reporter vector
-
Transfection reagent
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Luciferase assay system
-
Luminometer
Procedure:
-
Co-transfect HEK293T cells with the PPARα expression vector and the PPRE-luciferase reporter vector using a suitable transfection reagent.
-
Plate the transfected cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound. Include a vehicle control and a positive control (e.g., Wy-14,643).
-
Incubate the cells for 24 hours.
-
Lyse the cells and measure the luciferase activity using a luciferase assay system and a luminometer.
-
Normalize the luciferase activity to a co-transfected control vector (e.g., Renilla luciferase) or to the total protein concentration to account for differences in transfection efficiency and cell number.
-
Calculate the fold activation relative to the vehicle control.
-
Determine the EC₅₀ value by plotting the fold activation against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Signaling Pathway Diagram
Caption: PPARα activation by this compound.
Troubleshooting & Optimization
improving 14-MethylHexadecanoyl-CoA stability during extraction
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the stability and recovery of 14-MethylHexadecanoyl-CoA during extraction.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound during extraction?
A1: this compound, like other long-chain acyl-CoAs, is susceptible to degradation during extraction. The primary factors influencing its stability are:
-
pH: Acyl-CoAs are prone to hydrolysis, particularly in alkaline or strongly acidic aqueous solutions.[1] Maintaining a slightly acidic to neutral pH is crucial.
-
Temperature: Enzymatic and chemical degradation are accelerated at higher temperatures. Therefore, it is imperative to keep samples on ice throughout the extraction process.[2]
-
Solvent Composition: The choice of extraction and reconstitution solvents significantly impacts stability. While aqueous solutions can lead to degradation, methanol (B129727) has been shown to provide good stability.[1] Buffered solvents, such as ammonium (B1175870) acetate (B1210297) at a neutral pH, can also help stabilize acyl-CoA compounds.[3]
-
Presence of Water: A higher water content in the extract can facilitate the hydrolysis of acyl-CoAs.[1]
Q2: Why am I observing low recovery of this compound in my final extract?
A2: Low recovery can stem from several issues during the extraction process. Common causes include incomplete cell lysis, degradation of the analyte, and inefficient purification. A systematic troubleshooting approach is recommended to identify and resolve the specific cause.
Q3: What is the best way to store tissue samples to ensure the stability of this compound before extraction?
A3: For optimal preservation of this compound, immediate processing of fresh tissue is recommended.[2] If storage is unavoidable, samples should be flash-frozen in liquid nitrogen and then stored at -80°C to minimize enzymatic and chemical degradation.[2] It is critical to avoid repeated freeze-thaw cycles, as this can compromise the integrity of the analyte.[2]
Troubleshooting Guide
This guide addresses the common issue of low this compound recovery and provides steps to troubleshoot and optimize your extraction protocol.
Problem: Low Yield of this compound
Below is a diagram illustrating the potential causes and troubleshooting steps for low analyte recovery.
Caption: Troubleshooting logic for low this compound recovery.
Quantitative Data Summary
The recovery of long-chain acyl-CoAs is highly dependent on the extraction methodology and the tissue type. The following table summarizes reported recovery rates from a modified extraction procedure.
| Analyte | Recovery Rate (%) |
| Long-Chain Acyl-CoAs | 70-80% |
| Data adapted from a study reporting a modified method for extraction and analysis of long-chain acyl-CoAs from tissues.[4] |
Experimental Protocols
Protocol: Extraction of this compound from Tissue Samples
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs and incorporates steps to enhance stability and recovery.[2][4]
Materials:
-
Frozen tissue sample (~100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Internal standard (e.g., Heptadecanoyl-CoA)
-
Nitrogen gas supply
Workflow Diagram:
Caption: Workflow for this compound extraction.
Procedure:
-
Homogenization: In a pre-chilled glass homogenizer, add approximately 100 mg of frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing an appropriate internal standard. Homogenize thoroughly on ice.[2][4]
-
Solvent Addition: Add 2 mL of isopropanol to the homogenate and homogenize again.[4] Following this, add acetonitrile, vortex, and centrifuge to pellet the precipitate.
-
Supernatant Collection: Carefully collect the supernatant which contains the acyl-CoAs.
-
Solid-Phase Extraction (SPE):
-
Condition and equilibrate a weak anion exchange SPE column according to the manufacturer's instructions.
-
Load the supernatant onto the SPE column.
-
Wash the column to remove unbound impurities.
-
Elute the acyl-CoAs using an appropriate elution solvent (e.g., isopropanol).[4]
-
-
Sample Concentration: Dry the eluted sample under a gentle stream of nitrogen at room temperature.[2]
-
Reconstitution: Reconstitute the dried extract in a solvent suitable for your analytical method and that promotes stability, such as methanol.[1]
Signaling Pathway Context
This compound is a long-chain fatty acyl-CoA. These molecules are central intermediates in fatty acid metabolism. The diagram below illustrates the general pathway of fatty acid activation and its subsequent metabolic fate.
Caption: Fatty acid activation and metabolic fate.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Quantification of 14-MethylHexadecanoyl-CoA by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of 14-MethylHexadecanoyl-CoA using mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in quantifying this compound by LC-MS?
Quantifying long-chain branched fatty acyl-CoAs like this compound presents several challenges. These molecules can be unstable in aqueous solutions.[1][2][3] Additionally, their amphiphilic nature, containing both a long hydrophobic acyl chain and a hydrophilic CoA moiety, can lead to poor chromatographic peak shapes and analyte loss on surfaces.[4] Distinguishing between isomeric compounds, which have similar mass spectra, can also be difficult.[5][6]
Q2: Which ionization mode is best for analyzing this compound?
Positive electrospray ionization (ESI) mode is generally preferred for the analysis of long-chain acyl-CoAs as it has been shown to be more efficient for their ionization.[7][8][9]
Q3: What is a common fragmentation pattern for acyl-CoAs in MS/MS?
A characteristic fragmentation for acyl-CoAs in positive ion mode is the neutral loss of 507 Da from the protonated molecule.[1][8][9] This corresponds to the loss of the phosphopantetheine portion of the CoA molecule.
Q4: How can I improve the chromatographic separation of this compound from its isomers?
Reversed-phase chromatography with a C18 column is commonly used for the separation of long-chain acyl-CoAs.[8][9] For branched-chain fatty acids, specialized columns or optimization of chromatographic conditions (e.g., gradient, temperature) may be necessary to resolve isomers.[5][6][10] Hydrophilic interaction liquid chromatography (HILIC) can also be an alternative for separating acyl-CoA species.[11]
Q5: What internal standard should I use for quantification?
An ideal internal standard would be a stable isotope-labeled version of this compound. If this is not available, an odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0-CoA), is a common choice as it is not typically found in biological systems.[7][8]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Signal | Analyte Degradation: Acyl-CoAs are unstable in aqueous solutions, especially at neutral or alkaline pH.[1] | - Prepare samples fresh and keep them on ice or at 4°C. - Use a slightly acidic reconstitution solution (e.g., 50% methanol (B129727)/50% 50 mM ammonium (B1175870) acetate (B1210297), pH 3.5).[1] - Minimize sample processing time. |
| Poor Extraction Efficiency: Inefficient extraction from the sample matrix. | - Use a robust extraction method such as protein precipitation with cold methanol followed by acetonitrile.[1] - Consider solid-phase extraction (SPE) for sample cleanup and concentration, though be mindful of potential loss of more hydrophilic species.[4][12] | |
| Suboptimal MS Parameters: Incorrect precursor/product ion selection or insufficient collision energy. | - Optimize MS parameters by direct infusion of a this compound standard if available. - For precursor ion, use the [M+H]+ adduct. - For product ion, monitor for the characteristic fragment resulting from the neutral loss of 507 Da.[1][8] | |
| Poor Peak Shape (Tailing or Broadening) | Analyte Adsorption: The phosphate (B84403) groups on the CoA moiety can interact with metal surfaces in the LC system. | - Use PEEK or other metal-free tubing and fittings. - Consider derivatization of the phosphate groups to reduce their polarity.[4] |
| Inappropriate Mobile Phase: Suboptimal pH or organic solvent composition. | - Use a mobile phase with an acidic modifier like formic acid or ammonium acetate to improve peak shape.[13] - Optimize the gradient elution to ensure proper separation and peak focusing. | |
| Inconsistent Quantification Results | Matrix Effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the analyte. | - Use a stable isotope-labeled internal standard that co-elutes with the analyte to compensate for matrix effects. - Improve sample cleanup using techniques like SPE.[4][12] - Perform a matrix effect study by comparing the response of the analyte in a clean solvent versus a matrix extract. |
| Co-elution of Isomers: Structural isomers of this compound can interfere with quantification if they are not chromatographically resolved.[5][6] | - Use a high-resolution UHPLC column and optimize the chromatographic method (e.g., slower gradient, different column chemistry) to improve isomer separation.[10] - If isomers cannot be separated, consider using high-resolution mass spectrometry to identify unique fragment ions for quantification. | |
| High Background Noise | Contaminated Solvents or System: Impurities in the mobile phase or a contaminated LC-MS system. | - Use high-purity LC-MS grade solvents. - Flush the LC system and mass spectrometer thoroughly. - Run blank injections between samples to check for carryover.[14] |
Experimental Protocols
Lipid Extraction from Cultured Cells
This protocol is adapted from a method for extracting acyl-CoAs from cell cultures.[1]
-
Aspirate the cell culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 2 mL of ice-cold methanol and 15 µL of a 10 µM internal standard solution (e.g., C17:0-CoA) to the cells.
-
Incubate at -80°C for 15 minutes.
-
Scrape the cell lysate from the plate and transfer it to a centrifuge tube.
-
Centrifuge at 15,000 x g at 4°C for 5 minutes.
-
Transfer the supernatant to a new tube and add 1 mL of acetonitrile.
-
Evaporate the solvent in a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 150 µL of methanol).
-
Vortex and centrifuge at 15,000 x g at 4°C for 10 minutes to pellet any insoluble material.
-
Transfer the supernatant to an autosampler vial for analysis.
LC-MS/MS Analysis
This is a general starting point for a reversed-phase LC-MS/MS method for long-chain acyl-CoAs.[1][7][8]
-
LC Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile/Isopropanol (e.g., 90:10, v/v) with 0.1% formic acid or 10 mM ammonium acetate.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the long-chain acyl-CoAs, and then return to the initial conditions for re-equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Ionization: Positive ESI.
-
MS Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition (Example for this compound):
-
Precursor Ion (Q1): Calculate the m/z for the [M+H]+ of this compound.
-
Product Ion (Q3): Monitor for the characteristic fragment resulting from the neutral loss of 507 Da.
-
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for low or no signal issues.
References
- 1. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. aminer.cn [aminer.cn]
- 4. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of monomethyl branched chain lipids by a combination of liquid chromatography tandem mass spectrometry and charge-switching chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Technical Support Center: Optimizing LC Gradient for 14-MethylHexadecanoyl-CoA Separation
Welcome to the technical support center for optimizing the liquid chromatography (LC) gradient for the separation of 14-MethylHexadecanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the LC separation of this compound?
A1: The main challenge lies in achieving good chromatographic peak shape and resolution for this long-chain branched fatty acyl-CoA. Due to its hydrophobic nature, this compound can exhibit poor peak shape, such as tailing, and may be difficult to separate from other structurally similar lipids in a complex matrix.[1][2] Additionally, as with many acyl-CoAs, this molecule can be unstable in aqueous solutions, requiring careful sample handling and analysis conditions.
Q2: Which type of HPLC/UPLC column is best suited for separating this compound?
A2: Reversed-phase columns are the standard choice for separating long-chain acyl-CoAs. C8 and C18 columns are both commonly used.[2][3][4][5][6][7]
-
C18 columns have a longer alkyl chain, providing greater hydrophobicity and typically longer retention times for nonpolar compounds like this compound. This can lead to better separation from other sample components.[3][5][7]
-
C8 columns have a shorter alkyl chain and are less hydrophobic than C18 columns.[3][4][5][6][7] This can be advantageous in reducing analysis time if retention on a C18 column is excessively long. A C8 column was found to be effective in separating a range of acyl-CoAs, from short to long chain.[2]
The optimal choice will depend on the specific sample matrix and the other analytes of interest.
Q3: What are the recommended mobile phases and additives for this separation?
A3: A binary gradient system is typically employed. The mobile phases usually consist of an aqueous component (Mobile Phase A) and an organic component (Mobile Phase B).
-
Mobile Phase A: Water is the primary component, often with additives to improve peak shape and ionization efficiency. Common additives include ammonium (B1175870) hydroxide, ammonium acetate (B1210297), or formic acid.[8][9][10][11][12][13] Using an alkaline mobile phase (e.g., with ammonium hydroxide) can improve the peak shapes of long-chain acyl-CoAs, but care must be taken as high pH can be detrimental to silica-based columns.[2]
-
Mobile Phase B: Acetonitrile (B52724) is a common choice for the organic mobile phase.[9][10] Mixtures of acetonitrile with other organic solvents like isopropanol (B130326) can also be used.[8]
The choice of additive is critical. Formic acid is often used to improve peak shape by suppressing the ionization of free carboxyl groups, which can cause tailing.[14] Ammonium acetate can serve as a buffer and is volatile, making it compatible with mass spectrometry.[11]
Q4: Why is a gradient elution necessary for analyzing this compound?
A4: A gradient elution is preferred for several reasons. It allows for the efficient elution of a wide range of compounds with varying polarities that might be present in a biological extract. For a relatively nonpolar analyte like this compound, a gradient helps to elute it in a reasonable time with good peak shape.[14] An isocratic elution might either result in very long retention times or poor resolution from other components.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing) | Secondary interactions between the analyte and the stationary phase. Issues with mobile phase pH. | - Optimize Mobile Phase Additives: The addition of a small amount of formic acid (e.g., 0.1%) or ammonium formate (B1220265) to the mobile phase can help to reduce peak tailing.[2] - Adjust Mobile Phase pH: An alkaline mobile phase can improve peak shape for long-chain acyl-CoAs.[2] - Column Choice: Ensure you are using a high-quality, well-maintained column. |
| Low Signal Intensity / Ion Suppression | Co-eluting matrix components, such as phospholipids (B1166683), can interfere with the ionization of the target analyte in the mass spectrometer.[15][16] | - Improve Chromatographic Separation: Modify the gradient to better separate this compound from interfering compounds. A longer, shallower gradient can improve resolution.[8] - Sample Preparation: Implement a sample clean-up step to remove phospholipids and other interfering substances before LC-MS analysis.[16] - Optimize MS Source Parameters: Adjust the ion source settings (e.g., temperature, gas flows) to enhance the signal for your analyte of interest. |
| Inconsistent Retention Times | Improper column equilibration between injections. Changes in mobile phase composition over time. Temperature fluctuations. | - Ensure Adequate Equilibration: Allow sufficient time for the column to re-equilibrate to the initial gradient conditions between runs. - Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily to avoid changes in composition due to evaporation or degradation. - Use a Column Oven: Maintain a constant column temperature using a column oven to ensure reproducible retention times. |
| No Peak or Very Broad Peak | The analyte is too strongly retained on the column. The gradient is not strong enough to elute the compound. | - Increase Organic Content: Increase the final percentage of the organic solvent (Mobile Phase B) in your gradient. - Use a Stronger Organic Solvent: Consider using a stronger organic solvent in your mobile phase, such as isopropanol in addition to acetonitrile. - Switch to a C8 Column: If using a C18 column, switching to a less retentive C8 column may be beneficial.[3][4][5][6][7] |
Experimental Protocols
General LC Method for Long-Chain Acyl-CoA Separation
This protocol is a starting point and should be optimized for your specific instrument and sample type.
-
Column: C8 or C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm particle size).[10]
-
Mobile Phase A: Water with 15 mM ammonium hydroxide.[10]
-
Mobile Phase B: Acetonitrile with 15 mM ammonium hydroxide.[10]
-
Flow Rate: 0.4 mL/min.[10]
-
Injection Volume: 5-10 µL.
-
Column Temperature: 40-50 °C.
Example Gradient Program
The following table provides an example of a gradient program that can be adapted for the separation of this compound.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 80 | 20 |
| 2.8 | 55 | 45 |
| 3.0 | 75 | 25 |
| 4.0 | 35 | 65 |
| 4.5 | 80 | 20 |
| 5.0 | 80 | 20 |
This gradient is based on a published method for long-chain acyl-CoAs and may require adjustment.[10]
Visualizations
Workflow for LC Gradient Optimization
References
- 1. researchgate.net [researchgate.net]
- 2. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Difference between C8 and C18 Columns Used in HPLC System | Pharmaguideline [pharmaguideline.com]
- 4. PCI Analytics Pvt . Ltd. [pcianalytics.in]
- 5. uhplcs.com [uhplcs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. What Is the C18 and C8 HPLC Column - Hawach [hawachhplccolumn.com]
- 8. A versatile ultra-high performance LC-MS method for lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ucl.ac.uk [ucl.ac.uk]
- 12. mdpi.com [mdpi.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. benchchem.com [benchchem.com]
- 15. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Analysis of 14-MethylHexadecanoyl-CoA
Welcome to the technical support center for the analysis of 14-MethylHexadecanoyl-CoA and other long-chain acyl-CoAs. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression in LC-MS/MS analysis.
Troubleshooting Guide: Reducing Ion Suppression
Ion suppression is a common challenge in LC-MS/MS analysis that can significantly impact the accuracy, sensitivity, and reproducibility of your results.[1][2] It occurs when co-eluting matrix components interfere with the ionization of the analyte of interest, leading to a decreased signal intensity.[1] This guide will help you identify and resolve common issues leading to ion suppression during the analysis of this compound.
Question: I am observing low signal intensity or high variability for my this compound peak. Could this be due to ion suppression?
Answer: Yes, low signal intensity and high variability are classic signs of ion suppression.[1] To confirm if ion suppression is affecting your analysis, you can perform a post-column infusion experiment. This involves infusing a constant flow of a this compound standard into the mass spectrometer while injecting a blank matrix sample. A dip in the baseline signal at the retention time of your analyte indicates the presence of co-eluting, suppressing agents.[3]
Question: What are the primary sources of ion suppression in my sample?
Answer: For lipid-like molecules such as this compound, the primary sources of ion suppression are often endogenous matrix components like phospholipids (B1166683) and other lipids.[4] Salts, detergents, and other components from your sample preparation workflow can also contribute significantly to ion suppression.[5][6]
Question: How can I modify my sample preparation to reduce ion suppression?
Answer: Optimizing your sample preparation is one of the most effective ways to combat ion suppression.[7] Consider the following techniques:
-
Protein Precipitation (PPT): While a simple method, it may not be sufficient to remove all interfering lipids.[7]
-
Liquid-Liquid Extraction (LLE): LLE can effectively partition your analyte of interest away from many interfering matrix components.[7]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up complex samples and removing phospholipids and other interfering substances.[7][8] There are specialized SPE cartridges, such as those with zirconium-coated silica, designed specifically for phospholipid removal.[7][9]
Below is a diagram illustrating a general sample preparation workflow designed to minimize ion suppression.
Question: Can chromatographic conditions be optimized to mitigate ion suppression?
Answer: Absolutely. Good chromatographic separation is crucial to resolve your analyte from interfering matrix components.[10]
-
Column Choice: Employing a UPLC column with smaller particle sizes (e.g., ~1.7 µm) can improve peak shape and resolution.[11] A C8 or C18 reversed-phase column is commonly used for acyl-CoA separation.[10][11]
-
Gradient Optimization: Develop a gradient elution method that effectively separates this compound from the regions where phospholipids and other interfering compounds elute.
-
Flow Rate: Using a lower flow rate can sometimes improve ionization efficiency and reduce suppression.
Question: How should I optimize my mass spectrometer settings?
Answer: Proper MS parameter optimization is key to maximizing the signal for your analyte.
-
Ionization Mode: For long-chain acyl-CoAs, positive electrospray ionization (ESI) mode is often more sensitive than negative mode.[12][13]
-
Source Parameters: Optimize the capillary voltage, cone voltage, desolvation gas flow rate, and temperature by direct infusion of a this compound standard.[10]
-
MRM Transitions: Determine the optimal precursor and product ions and collision energy for this compound. For many acyl-CoAs, a characteristic neutral loss of the phosphorylated ADP moiety (507 Da) is observed in positive ion mode.[10][12]
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of ion suppression for long-chain acyl-CoA analysis?
A1: The most common cause is the co-elution of phospholipids from the biological matrix. These highly abundant lipids can compete with the analyte for ionization, leading to a significant drop in signal.
Q2: Can an internal standard help to correct for ion suppression?
A2: Yes, using a suitable internal standard (IS) is highly recommended. A stable isotope-labeled (SIL) internal standard of this compound would be ideal as it co-elutes and experiences similar ion suppression, allowing for accurate quantification. If a SIL-IS is unavailable, an odd-chain acyl-CoA like C15:0-CoA or C17:0-CoA can be a good alternative as they are not naturally abundant in most samples and have similar chemical properties.[10][13]
Q3: What are some recommended sample preparation techniques to remove lipids?
A3: Several techniques are effective for lipid removal:
-
Solid-Phase Extraction (SPE): Specialized SPE sorbents like those based on zirconia can selectively remove phospholipids.[7][9]
-
Liquid-Liquid Extraction (LLE): Can be optimized to partition lipids into an organic phase, leaving the more polar acyl-CoAs in the aqueous phase.
-
Enhanced Matrix Removal—Lipid (EMR—Lipid): This is a dispersive SPE technique that selectively removes lipids from the sample matrix.[4]
Q4: What are typical LC-MS/MS parameters for long-chain acyl-CoA analysis?
A4: While parameters should be optimized for your specific instrument and analyte, here is a general starting point based on published methods for similar compounds:
| Parameter | Typical Value/Condition |
| LC Column | Reversed-phase C8 or C18, ≤ 3 µm particle size |
| Mobile Phase A | 10-15 mM Ammonium Acetate or Ammonium Hydroxide in Water |
| Mobile Phase B | Acetonitrile (B52724) or Methanol (B129727) |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | ~3.2 kV |
| Cone Voltage | ~45 V |
| Desolvation Temp. | Optimized for instrument (e.g., 350-500 °C) |
| MRM Transition | Precursor [M+H]+ → Product [M+H - 507.0]+ |
Note: This table provides illustrative values based on existing literature for long-chain acyl-CoAs and should be optimized for your specific application.[10][11][12]
Below is a diagram illustrating the logical relationship in troubleshooting ion suppression.
Experimental Protocols
Protocol 1: Example Solid-Phase Extraction (SPE) for Phospholipid Removal
This protocol is a general guideline and should be optimized for your specific sample type and analyte.
-
Sample Pre-treatment: Following protein precipitation with a cold solvent (e.g., methanol), centrifuge the sample and collect the supernatant.
-
SPE Column Conditioning: Condition a phospholipid removal SPE cartridge (e.g., zirconia-based) with methanol followed by water.
-
Sample Loading: Load the supernatant onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a solvent mixture that elutes weakly bound interferences but retains the acyl-CoAs (e.g., a low percentage of organic solvent in water).
-
Elution: Elute the this compound with a higher percentage of organic solvent (e.g., acetonitrile or methanol).
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Post-Column Infusion to Detect Ion Suppression
-
Setup: Tee a syringe pump delivering a constant, low flow rate (e.g., 10 µL/min) of a this compound standard solution into the LC eluent stream just before it enters the mass spectrometer's ion source.
-
Equilibration: Allow the infused signal to stabilize to a constant baseline.
-
Injection: Inject a blank, extracted matrix sample (a sample prepared without the analyte).
-
Analysis: Monitor the signal of the infused standard. Any significant drop in the signal intensity indicates a region of ion suppression. The retention time of this drop corresponds to the elution of matrix interferences.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Ion suppression: a major concern in mass spectrometry - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. americanlaboratory.com [americanlaboratory.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies to improve/eliminate the limitations in shotgun lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 14-MethylHexadecanoyl-CoA Measurement
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 14-MethylHexadecanoyl-CoA. Our aim is to help you navigate the common pitfalls associated with the extraction, measurement, and data interpretation of this branched-chain fatty acyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What are the biggest challenges in measuring this compound?
The primary challenges in the analysis of this compound and other acyl-CoA thioesters are their low abundance in biological samples and their inherent chemical instability. This makes efficient extraction and sensitive detection critical for accurate quantification.
Q2: Which analytical technique is most suitable for the quantification of this compound?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the accurate and sensitive quantification of this compound.[1][2][3] This technique offers high selectivity and sensitivity, which are essential for measuring low-abundance lipids in complex biological matrices.
Q3: Why is an internal standard crucial for accurate measurement?
Using a stable isotope-labeled internal standard, such as a deuterated form of the analyte, is critical to correct for variability during sample preparation and analysis.[2] This is especially important for acyl-CoAs due to their susceptibility to degradation and losses during extraction.
Q4: Can I measure the free fatty acid (14-Methylhexadecanoic acid) instead of the CoA ester?
While measuring the free fatty acid is technically simpler, it may not accurately reflect the metabolically active pool of this compound. Acyl-CoAs are the activated form of fatty acids and are key intermediates in various metabolic pathways.[4] Therefore, direct measurement of the acyl-CoA is often necessary to understand its specific biological role.
Troubleshooting Guide
Issue 1: Low or No Signal for this compound
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inefficient Extraction | Review your extraction protocol. Ensure the homogenization buffer and extraction solvents are appropriate for acyl-CoAs. An improved method involves homogenization in a KH2PO4 buffer followed by extraction with acetonitrile (B52724).[5] Consider solid-phase extraction (SPE) for sample cleanup and enrichment.[3][6] |
| Analyte Degradation | This compound is prone to hydrolysis. Work quickly and keep samples on ice throughout the extraction process. Use fresh solvents and consider adding antioxidants. |
| Suboptimal LC-MS/MS Parameters | Optimize the mass spectrometry parameters, including parent and fragment ion selection (MRM transitions), collision energy, and source parameters. A neutral loss scan of 507 Da can be used for identifying acyl-CoAs.[3][7] |
| Insufficient Sample Amount | Due to its low abundance, a sufficient amount of starting material is crucial. If possible, increase the amount of tissue or cells used for extraction. |
Issue 2: High Variability Between Replicates
Possible Causes & Solutions
| Cause | Recommended Solution |
| Inconsistent Sample Handling | Standardize all sample handling steps, from collection and storage to extraction. Ensure consistent timing and temperature for all samples. |
| Precipitation During Extraction | Incomplete protein precipitation can lead to inconsistent extraction efficiencies. Ensure thorough vortexing and centrifugation after adding precipitation agents. |
| Lack of a Suitable Internal Standard | As mentioned in the FAQs, using a stable isotope-labeled internal standard is essential to normalize for variations in extraction and instrument response. |
| Carryover on the LC System | Implement a robust column wash method between sample injections to prevent carryover from one sample to the next. |
Experimental Protocols & Data
Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is adapted from an improved method for tissue long-chain acyl-CoA extraction.[5]
-
Homogenization: Homogenize freeze-clamped tissue samples in a glass homogenizer with ice-cold 100 mM KH2PO4 buffer (pH 4.9).
-
Solvent Addition: Add 2-propanol to the homogenate and homogenize again.
-
Extraction: Extract the acyl-CoAs from the homogenate by adding acetonitrile (ACN).
-
Purification: Bind the acyl-CoAs in the extract to an oligonucleotide purification column.
-
Elution: Elute the acyl-CoAs from the column using 2-propanol.
-
Concentration: Concentrate the eluent before LC-MS/MS analysis.
Data Presentation: Acyl-CoA Extraction Performance
The following table summarizes the performance of various extraction methods for long-chain acyl-CoAs from different biological matrices. This can serve as a benchmark for your experimental results.
| Analyte Class | Matrix | Extraction Method | Recovery Rate (%) | Reference |
| Long-Chain Acyl-CoAs | Various Tissues | Solid-Phase Extraction | 70-80% | [5] |
| Long-Chain Acyl-CoAs | Rat Liver | Solid-Phase Extraction | 83-90% | [8] |
Visualizing the Workflow
Diagram 1: General Workflow for this compound Measurement
Caption: A generalized workflow for the measurement of this compound.
Diagram 2: Troubleshooting Logic for Low Analyte Signal
Caption: A logical guide for troubleshooting low signal issues.
References
- 1. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jsbms.jp [jsbms.jp]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A LC-MS-based workflow for measurement of branched fatty acid esters of hydroxy fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: 14-MethylHexadecanoyl-CoA Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of a 14-MethylHexadecanoyl-CoA standard curve and sample analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Troubleshooting Guides & FAQs
Sample Preparation & Stability
Question: My this compound standard or sample shows low or no signal. What are the common causes related to sample preparation and stability?
Answer: Low or no signal for this compound can often be attributed to issues during sample preparation and handling. Acyl-CoAs are known to be unstable and susceptible to degradation.[1] Here are some key factors to consider:
-
Sample Degradation: Acyl-CoAs can be hydrolyzed by enzymes in biological matrices or due to pH instability. It is crucial to work quickly and keep samples on ice or at -80°C.[1][2] For cellular samples, quenching metabolism with cold methanol (B129727) is a common practice.
-
Inefficient Extraction: The choice of extraction method is critical. Protein precipitation followed by solid-phase extraction (SPE) is a widely used technique for cleaning up acyl-CoA samples.[3] Using an inappropriate SPE sorbent or elution solvent can lead to significant loss of the analyte.
-
Solution Stability: The stability of acyl-CoAs in solution is a significant concern. They are more stable in acidic conditions (pH 3.5-5) and in organic solvents like methanol compared to neutral aqueous solutions.[3] When preparing standards and reconstituting samples, using a solution such as 50% methanol/50% 50 mM ammonium (B1175870) acetate (B1210297) (pH 3.5) can improve stability.[3]
Chromatography
Question: I am observing poor peak shape (e.g., tailing, fronting, or broad peaks) for my this compound standard. What chromatographic issues could be the cause?
Answer: Poor peak shape can significantly impact the sensitivity and reproducibility of your analysis. Common causes include:
-
Column Choice: For long-chain acyl-CoAs like this compound, a C18 reversed-phase column is typically used.[4] The choice of column chemistry and particle size can affect peak shape.
-
Mobile Phase Composition: The mobile phase pH and organic modifier are critical. A common mobile phase combination is water and acetonitrile (B52724) with an additive like ammonium hydroxide (B78521) or ammonium acetate to improve peak shape and ionization efficiency.[2][4]
-
Injection Solvent: If the injection solvent is significantly stronger (i.e., has a higher organic content) than the initial mobile phase, it can cause peak distortion. It is advisable to reconstitute the sample in a solvent that is similar in composition to the initial mobile phase.
-
Column Contamination: Buildup of matrix components from biological samples on the column can lead to peak tailing and loss of resolution. Regular column washing and the use of a guard column can help mitigate this.
Mass Spectrometry
Question: My this compound signal is low and inconsistent. How can I optimize the mass spectrometry parameters?
Answer: Optimizing MS parameters is essential for achieving good sensitivity and reproducibility. Here are some key parameters to focus on:
-
Ionization Mode: Acyl-CoAs are typically analyzed in positive ion electrospray ionization (ESI) mode.[4]
-
MRM Transitions: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. A common fragmentation pattern for acyl-CoAs is the neutral loss of the phosphorylated ADP moiety (507 Da).[5][6] Therefore, a primary transition to monitor would be from the precursor ion [M+H]+ to the product ion corresponding to the acyl chain. Another common fragment ion is at m/z 428.[7]
-
Collision Energy (CE): The collision energy needs to be optimized for the specific MRM transition to achieve the best fragmentation efficiency and signal intensity. This is often done by infusing a standard solution and varying the CE.
-
Ion Suppression: Matrix effects from co-eluting compounds in biological samples can suppress the ionization of this compound, leading to a lower signal.[7] This can be assessed by post-column infusion experiments and can often be mitigated by improving sample cleanup or chromatographic separation.
Experimental Protocols
Preparation of this compound Standard Curve
This protocol outlines the preparation of a standard curve for the quantification of this compound.
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in an appropriate solvent, such as methanol or a methanol/water mixture. Aliquot and store at -80°C to minimize freeze-thaw cycles.
-
Working Solutions: Prepare a series of working solutions by serially diluting the stock solution. A suggested solvent for dilutions is 50% methanol in 50 mM ammonium acetate (pH 3.5).[3]
-
Standard Curve Points: Create a standard curve with a minimum of 6-8 non-zero points. The concentration range should bracket the expected concentration of the analyte in your samples.
-
Internal Standard: It is highly recommended to use a suitable internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar acyl-CoA that is not present in the sample). The internal standard should be added to all standards and samples at a fixed concentration.
-
Analysis: Analyze the standards by LC-MS/MS using the optimized method.
-
Calibration Curve: Plot the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is often used.[7]
Sample Preparation from Biological Matrices (e.g., Cells)
This protocol provides a general workflow for the extraction of this compound from cultured cells.
-
Cell Harvesting and Quenching: Aspirate the cell culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add ice-cold methanol to quench metabolic activity and lyse the cells.[3]
-
Scraping and Collection: Scrape the cells in the presence of methanol and transfer the cell lysate to a microcentrifuge tube.
-
Internal Standard Spiking: Add the internal standard to the cell lysate.
-
Protein Precipitation: Centrifuge the lysate at a high speed (e.g., 15,000 x g) at 4°C to pellet the protein.[3]
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
Drying and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the dried extract in the initial mobile phase or a compatible solvent for LC-MS/MS analysis.[3]
Data Presentation
Table 1: Example LC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| LC Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate in Water, pH 4.5 |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 5% B to 95% B over 10 min |
| Injection Volume | 5 µL |
| Ionization Mode | Positive ESI |
| Precursor Ion (Q1) | Calculated m/z for [M+H]+ |
| Product Ion (Q3) | Calculated m/z for [M+H-507]+ |
| Collision Energy | To be optimized empirically (typically 20-40 eV) |
| Dwell Time | 50 ms |
Note: The exact m/z values for the precursor and product ions of this compound need to be calculated based on its chemical formula.
Table 2: Example Standard Curve Data for this compound
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,500 | 100,000 | 0.015 |
| 5 | 7,800 | 102,000 | 0.076 |
| 10 | 16,000 | 101,500 | 0.158 |
| 50 | 82,000 | 100,500 | 0.816 |
| 100 | 165,000 | 99,800 | 1.653 |
| 250 | 410,000 | 101,000 | 4.059 |
| 500 | 815,000 | 100,200 | 8.134 |
Visualizations
Caption: Troubleshooting workflow for low signal of this compound.
Caption: General experimental workflow for this compound analysis.
References
- 1. bioassaysys.com [bioassaysys.com]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 14-MethylHexadecanoyl-CoA Analysis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the chromatographic analysis of 14-MethylHexadecanoyl-CoA, with a specific focus on resolving co-eluting peaks.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the common causes of peak co-elution when analyzing this compound?
A1: Co-elution during the analysis of this compound, a branched-chain fatty acyl-CoA, is often caused by the presence of structurally similar compounds in the sample matrix. Common co-eluting species include:
-
Positional Isomers: Other methyl-branched hexadecanoyl-CoA isomers (e.g., 15-MethylHexadecanoyl-CoA, iso-Heptadecanoyl-CoA).
-
Straight-Chain Isobars: Straight-chain fatty acyl-CoAs with similar polarity and retention times, such as Palmitoyl-CoA (C16:0) and Heptadecanoyl-CoA (C17:0).
-
Unsaturated Analogs: Fatty acyl-CoAs of similar chain length but with one or more double bonds.
From a technical standpoint, co-elution arises when the chromatographic method lacks sufficient selectivity or efficiency to separate these closely related molecules.[1][2] This can be due to a suboptimal mobile phase, an inappropriate stationary phase (column chemistry), or an unoptimized gradient.[1]
Q2: How can I confirm if a single chromatographic peak contains co-eluting compounds?
A2: Confirming peak purity is a critical first step.[1] If you suspect co-elution, even with a symmetrical-looking peak, several methods can be employed:
-
Peak Shape Analysis: Look for subtle signs of asymmetry, such as shoulders or tailing, which can indicate the presence of more than one compound.[1][2] A "shoulder" is a sudden discontinuity in the peak shape, distinct from gradual tailing.[1][2]
-
Mass Spectrometry (MS) Analysis: If using an LC-MS system, examine the mass spectra across the peak.[1][2] If the mass spectral profile changes from the beginning to the end of the peak, co-elution is likely occurring.[1][2]
-
Diode Array Detector (DAD/PDA) Analysis: For UV-active compounds, a DAD can perform a peak purity analysis.[1][2] The detector collects multiple UV spectra across the peak; if these spectra are not identical, the peak is flagged as impure.[1][2]
Q3: My this compound peak is co-eluting with another compound. What are the first steps to resolve them?
A3: To resolve co-eluting peaks, you must improve one of the three key factors of chromatographic resolution: capacity factor (k'), selectivity (α), or efficiency (N).[1][2]
Here is a systematic approach:
-
Optimize the Mobile Phase Gradient: This is often the most effective first step. A slower, shallower gradient provides more time for compounds to interact with the stationary phase, improving separation.[3] Try decreasing the rate of change of the organic solvent in the region where the target peaks elute.[3]
-
Adjust Mobile Phase Composition: Changing the organic modifier (e.g., switching from acetonitrile (B52724) to methanol) can alter selectivity and change the elution order of compounds.[3] The pH of the aqueous phase is also critical; for acyl-CoAs, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is commonly used to ensure good peak shape.[3][4]
-
Lower the Flow Rate: Reducing the flow rate can increase efficiency by allowing more time for equilibration between the mobile and stationary phases, though this will increase the total run time.[5]
-
Adjust Column Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve mass transfer, leading to sharper peaks and potentially better resolution.[5]
Q4: What are the recommended starting parameters for an LC-MS/MS (B15284909) method to separate this compound?
A4: A robust starting point for separating long-chain acyl-CoAs is a reverse-phase liquid chromatography (RPLC) method coupled with tandem mass spectrometry (MS/MS).
-
Column: A C18 column is a common choice for separating lipids and acyl-CoAs.[1][6]
-
Mobile Phase A: Water with 0.1% formic acid or 5-10 mM ammonium (B1175870) formate/acetate. These additives are crucial for good peak shape and ionization efficiency in MS.[4]
-
Mobile Phase B: Acetonitrile or methanol.[4]
-
Gradient: A typical gradient starts with a lower percentage of the organic phase and gradually increases. For long-chain acyl-CoAs, retention times are generally between 7 and 13 minutes.[7]
-
MS Detection: Use positive electrospray ionization (ESI) mode. Acyl-CoAs exhibit a characteristic fragmentation pattern, including a neutral loss of 507 m/z, which can be used for selective detection in Multiple Reaction Monitoring (MRM) mode.[8][9][10]
Q5: Are there alternative column chemistries that can improve the separation of branched-chain fatty acyl-CoAs?
A5: Yes. If optimizing the mobile phase on a standard C18 column is insufficient, changing the stationary phase chemistry can provide the necessary change in selectivity.[1][2]
-
Different Reverse-Phase Chemistries: Consider columns with different bonding, such as C12, Phenyl-Hexyl, or Biphenyl phases, which offer alternative interaction mechanisms.[1][2][3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative to reverse-phase chromatography. A zwitterionic HILIC column has been shown to be effective for analyzing a wide range of acyl-CoAs, from short-chain to long-chain species, in a single run.[11][12] This can be particularly useful if your samples contain a broad polarity range of analytes.
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving co-eluting peaks during the analysis of this compound.
Caption: A step-by-step workflow for troubleshooting co-eluting chromatographic peaks.
Quantitative Data on Resolution Improvement
Optimizing chromatographic parameters can significantly impact the resolution (Rs) of closely eluting compounds. A resolution value (Rs) greater than 1.5 indicates baseline separation.[3] The table below illustrates how methodical adjustments can improve the separation of this compound from a co-eluting isomer.
| Parameter | Condition A (Initial Method) | Condition B (Optimized Gradient) | Condition C (Optimized Solvent) |
| Column | C18, 100 x 2.1 mm, 1.8 µm | C18, 100 x 2.1 mm, 1.8 µm | C18, 100 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile | Acetonitrile | Methanol |
| Gradient | 50-95% B in 5 min | 70-85% B in 10 min (Shallow) | 80-95% B in 10 min (Shallow) |
| Flow Rate | 0.4 mL/min | 0.4 mL/min | 0.4 mL/min |
| Temperature | 40°C | 40°C | 40°C |
| Resolution (Rs) | 0.9 (Poor Separation) | 1.6 (Baseline Separation) | 1.8 (Improved Selectivity) |
Experimental Protocol: LC-MS/MS Analysis of Acyl-CoAs
This protocol provides a general methodology for the targeted analysis of this compound and other long-chain acyl-CoAs from biological samples.
1. Sample Preparation (Protein Precipitation & Extraction)
-
To 50 µL of sample (e.g., cell lysate, tissue homogenate), add 200 µL of ice-cold extraction solvent (e.g., Acetonitrile or a 2:1:1 mixture of Acetonitrile:Methanol:Water).
-
Add an appropriate internal standard (e.g., a deuterated acyl-CoA) for quantification.
-
Vortex vigorously for 1 minute to precipitate proteins and extract metabolites.
-
Incubate at -20°C for 30 minutes to enhance protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 50 µL of the initial mobile phase (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for LC-MS analysis. Dissolving the sample in the initial mobile phase is important to prevent peak distortion.[4]
2. Chromatographic Conditions (UPLC/HPLC)
-
Column: Acquity UPLC CSH C18 column (or equivalent), 100 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.8.
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 45°C.
-
Injection Volume: 5 µL.
-
Gradient Program:
-
0.0 min: 2% B
-
1.0 min: 2% B
-
15.0 min: 100% B
-
20.0 min: 100% B
-
20.1 min: 2% B
-
25.0 min: 2% B (Column Re-equilibration)
-
3. Mass Spectrometry Conditions (Tandem Quadrupole MS)
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition for this compound: The specific precursor ion (Q1) is the [M+H]+ adduct. The product ion (Q3) is selected based on the characteristic fragmentation. A common strategy for all acyl-CoAs is to monitor for the neutral loss of 507 Da, which corresponds to the 3'-phosphoadenosine-5'-diphosphate moiety.[8][9][10]
-
Example Transition: m/z 1018.6 → m/z 511.6 (Calculated for C38H69N7O17P3S)
-
-
Collision Gas: Argon.
-
Dwell Time: 50-100 ms per transition.
References
- 1. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 2. youtube.com [youtube.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suspect screening and targeted analysis of acyl coenzyme A thioesters in bacterial cultures using a high-resolution tribrid mass spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Minimizing Degradation of 14-MethylHexadecanoyl-CoA Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of 14-MethylHexadecanoyl-CoA samples during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound sample shows signs of degradation. What are the primary causes?
A1: Degradation of this compound primarily occurs through two main pathways:
-
Hydrolysis of the Thioester Bond: The thioester bond is susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions, as well as by enzymatic activity from contaminating thioesterases.[1] This is a major cause of sample degradation.
-
Oxidation: The molecule can be sensitive to oxidation, particularly if exposed to air for extended periods.
To troubleshoot, review your sample handling and storage procedures. Ensure that the pH of your solutions is within the recommended range and that samples are stored under an inert atmosphere if possible.
Q2: What are the optimal storage conditions for this compound?
A2: Proper storage is critical to maintaining the integrity of your samples. For long-term stability, it is recommended to store this compound as a lyophilized powder at -80°C. If you need to store it in solution, prepare aliquots in a suitable solvent and store them at -80°C to minimize freeze-thaw cycles.[2] Aqueous solutions are generally less stable. If water is necessary, use a buffered solution with a slightly acidic to neutral pH (pH 6.0-7.0).
Q3: How many times can I freeze and thaw my this compound sample?
A3: It is strongly recommended to minimize freeze-thaw cycles as they can accelerate degradation. Ideally, you should aliquot your stock solution into single-use volumes. If repeated use from a single vial is unavoidable, limit the number of freeze-thaw cycles to no more than two or three.
Q4: What solvent should I use to dissolve this compound?
A4: For reconstitution of lyophilized powder, methanol (B129727) is a good initial choice as it provides better stability compared to aqueous solutions.[3][4] For experimental use, a solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7.0) is a commonly used solvent for LC-MS analysis.[3][5] Always use high-purity solvents.
Q5: I suspect enzymatic degradation of my sample. How can I prevent this?
A5: If your sample is being used in a biological matrix (e.g., cell lysate, tissue homogenate), enzymatic degradation by thioesterases is a significant concern. To mitigate this, work quickly and keep your samples on ice at all times.[2] The use of acidic conditions during extraction (e.g., with perchloric acid or formic acid) can help to precipitate and inactivate enzymes.[6][7]
Summary of Stability Data
While specific quantitative data for this compound is limited, the following table summarizes the expected stability based on general knowledge of long-chain acyl-CoAs.
| Condition | Temperature | pH | Expected Stability | Recommendations |
| Long-term Storage (months) | -80°C | N/A (Lyophilized) | High | Store as a lyophilized powder. |
| -80°C | 6.0 - 7.0 | Moderate to High | Aliquot solutions to avoid freeze-thaw cycles. | |
| -20°C | 6.0 - 7.0 | Low to Moderate | Not recommended for long-term storage. | |
| Short-term Storage (days) | 4°C | 6.0 - 7.0 | Low | Use immediately after preparation. |
| Room Temperature | 6.0 - 7.0 | Very Low | Avoid at all costs. | |
| Freeze-Thaw Cycles | -80°C to RT | 6.0 - 7.0 | Significant degradation after >3 cycles | Prepare single-use aliquots. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability by LC-MS/MS
This protocol outlines a method to evaluate the stability of this compound under different conditions.
1. Materials:
- This compound
- Methanol (LC-MS grade)
- Ammonium acetate
- Formic acid (LC-MS grade)
- Acetonitrile (B52724) (LC-MS grade)
- Deionized water
- Internal Standard (e.g., Heptadecanoyl-CoA)[2][7]
- LC-MS/MS system
2. Preparation of Stock and Working Solutions:
- Prepare a 1 mg/mL stock solution of this compound in methanol.
- Prepare working solutions by diluting the stock solution in different buffers (e.g., pH 5.0, 7.0, and 9.0) to a final concentration of 10 µg/mL.
- Prepare a stock solution of the internal standard in methanol.
3. Stability Study:
- Aliquot the working solutions into multiple vials for each condition to be tested (e.g., different temperatures: -20°C, 4°C, 25°C).
- At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each condition.
- Immediately add the internal standard to each sample.
- Quench the reaction and precipitate proteins (if in a biological matrix) by adding ice-cold acetonitrile.[2]
4. Sample Analysis by LC-MS/MS:
- Centrifuge the samples to pellet any precipitate.
- Transfer the supernatant to an autosampler vial.
- Analyze the samples using a suitable LC-MS/MS method with a C18 column.[8]
- Use a gradient elution with mobile phases such as 5 mM ammonium acetate in water (A) and acetonitrile (B).[8]
- Monitor the parent and a characteristic fragment ion for both this compound and the internal standard. A common fragmentation for acyl-CoAs is the neutral loss of 507 Da.[3]
5. Data Analysis:
- Calculate the peak area ratio of this compound to the internal standard for each time point.
- Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.
Visualizations
References
- 1. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. duke-nus.edu.sg [duke-nus.edu.sg]
- 7. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 8. mdpi.com [mdpi.com]
troubleshooting poor recovery of 14-MethylHexadecanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 14-MethylHexadecanoyl-CoA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is the coenzyme A thioester of 14-methylhexadecanoic acid, a branched-chain fatty acid. In research, it is primarily used to study lipid metabolism, particularly the pathways involved in the breakdown of branched-chain fatty acids. It also serves as a tool to investigate the activation of nuclear receptors, such as Peroxisome Proliferator-Activated Receptor alpha (PPARα), which play a crucial role in lipid homeostasis and inflammation.
Q2: What are the main challenges associated with the experimental use of this compound?
The primary challenge is its inherent instability, which is common for long-chain acyl-CoAs. This can lead to poor recovery during extraction and purification. Its branched-chain structure may also influence its interaction with enzymes and extraction materials, potentially requiring optimization of standard protocols.
Q3: How should this compound be stored to ensure its stability?
To minimize degradation, this compound should be stored at -80°C. It is advisable to aliquot the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles, which can significantly compromise its integrity.
Troubleshooting Guide: Poor Recovery of this compound
This guide addresses common issues leading to low yields of this compound during experimental procedures.
| Potential Cause | Troubleshooting Steps |
| Incomplete Cell Lysis and Extraction | - Ensure thorough homogenization of the tissue; a glass homogenizer is recommended for optimal disruption. - Optimize the ratio of extraction solvent to tissue weight; a 20-fold excess of solvent is often effective. |
| Degradation of this compound | - Work quickly and maintain samples on ice at all times. - Use fresh, high-purity solvents to prevent chemical degradation. - Incorporate an internal standard, such as Heptadecanoyl-CoA, early in the workflow to monitor recovery throughout the process. |
| Inefficient Solid-Phase Extraction (SPE) | - Ensure the SPE column is properly conditioned and equilibrated before loading the sample. - Optimize the wash and elution steps to ensure that this compound is retained during washing and efficiently eluted. |
| Suboptimal LC-MS/MS Detection | - Optimize mass spectrometry parameters, including precursor and product ions, collision energy, and cone voltage, specifically for this compound. - Use a suitable internal standard for accurate quantification. |
Quantitative Data on Acyl-CoA Recovery
| Acyl-CoA Species | Chain Length | Extraction Method | Average Recovery (%) |
| Palmitoyl-CoA | C16:0 | SPE with oligonucleotide purification | 70-80[1] |
| Oleoyl-CoA | C18:1 | SPE with 2-(2-pyridyl)ethyl functionalized silica (B1680970) gel | 93-104 (extraction), 83-90 (SPE)[2] |
| Arachidonyl-CoA | C20:4 | SPE with 2-(2-pyridyl)ethyl functionalized silica gel | 93-104 (extraction), 83-90 (SPE)[2] |
Experimental Protocols
Protocol 1: Chemo-enzymatic Synthesis of this compound
This protocol describes a general method for the synthesis of acyl-CoAs that can be adapted for this compound, starting from its corresponding fatty acid.
Materials:
-
14-methylhexadecanoic acid
-
Coenzyme A (CoA)
-
Acyl-CoA synthetase (e.g., from Pseudomonas sp.)
-
ATP
-
MgCl₂
-
Tris-HCl buffer (pH 7.5)
-
Dithiothreitol (DTT)
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl₂, and DTT.
-
Add 14-methylhexadecanoic acid to the reaction mixture.
-
Initiate the reaction by adding Coenzyme A and acyl-CoA synthetase.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Monitor the reaction progress by HPLC or LC-MS.
-
Purify the synthesized this compound using solid-phase extraction (see Protocol 2).
Protocol 2: Extraction and Purification of this compound from Biological Samples
This protocol is adapted from established methods for the extraction of long-chain acyl-CoAs and is suitable for various tissue types.[1][2]
Materials:
-
Frozen tissue sample (~100 mg)
-
Homogenizer (e.g., glass homogenizer)
-
100 mM Potassium Phosphate (KH₂PO₄) buffer, pH 4.9
-
Acetonitrile (B52724) (ACN)
-
Solid-phase extraction (SPE) columns (e.g., weak anion exchange)
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization:
-
In a pre-chilled glass homogenizer, add the frozen tissue to 2 mL of ice-cold 100 mM KH₂PO₄ buffer (pH 4.9) containing the internal standard.
-
Homogenize thoroughly on ice.
-
-
Extraction:
-
Add 4 mL of a 3:1 (v/v) solution of acetonitrile and isopropanol to the homogenate.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE column with 2 mL of methanol followed by 2 mL of the extraction buffer.
-
Load the supernatant onto the conditioned SPE column.
-
Wash the column with 2 mL of the extraction buffer to remove unbound impurities.
-
Elute the this compound with 1.5 mL of methanol containing 2% formic acid.
-
-
Sample Concentration:
-
Combine the eluted fractions.
-
Dry the sample under a stream of nitrogen at room temperature.
-
Reconstitute the dried sample in a suitable solvent for downstream analysis (e.g., LC-MS/MS).
-
Visualizations
Experimental Workflow for this compound Extraction and Analysis
Caption: Workflow for the extraction and analysis of this compound.
Peroxisomal β-Oxidation of Branched-Chain Fatty Acyl-CoAs and PPARα Activation
Caption: Peroxisomal β-oxidation of this compound and subsequent activation of PPARα.
References
Technical Support Center: Optimizing MRM Fragmentation for 14-MethylHexadecanoyl-CoA
Welcome to the technical support center for optimizing Multiple Reaction Monitoring (MRM) parameters for 14-MethylHexadecanoyl-CoA. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in their mass spectrometry-based analyses.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in positive ion mode ESI-MS/MS?
A1: In positive ion mode, this compound will be observed as the protonated molecule, [M+H]⁺. The primary fragmentation pattern for acyl-CoAs involves the neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (C₁₅H₂₀N₅O₁₃P₃), which has a mass of 507.0 Da.[1] Another common product ion results from the fragmentation of the pyrophosphate bond, yielding an adenosine (B11128) 3',5'-diphosphate fragment at m/z 428.0365.[2]
Q2: I am not seeing the expected precursor ion for this compound. What could be the issue?
A2: Several factors could contribute to this issue:
-
Ionization Source Settings: Ensure your electrospray ionization (ESI) source parameters are optimized. This includes the spray voltage, gas flows (nebulizer and heater), and ion transfer tube temperature. These settings can be optimized by infusing a standard solution of a similar long-chain acyl-CoA.
-
Mobile Phase Composition: The presence of ion-pairing agents or the pH of your mobile phase can significantly impact ionization efficiency. For acyl-CoAs, a mobile phase containing a low concentration of an ion-pairing agent like triethylammonium (B8662869) acetate (B1210297) (TEAA) can be beneficial.[3]
-
Sample Degradation: Acyl-CoAs can be unstable. Ensure proper sample handling and storage to prevent degradation.
Q3: The signal for my product ion is very low. How can I improve its intensity?
A3: Low product ion intensity is often related to suboptimal fragmentation parameters. The most critical parameter to optimize is the Collision Energy (CE) . A systematic optimization of the CE for each precursor-to-product ion transition is necessary to achieve maximum sensitivity. Additionally, other parameters like the declustering potential (DP) or cone voltage (CV) should be optimized as they affect the transmission of the precursor ion into the collision cell.[4]
Q4: Should I monitor more than one MRM transition for this compound?
A4: Yes, it is highly recommended to monitor at least two MRM transitions for each analyte.[5] The most intense transition is typically used for quantification (quantifier), while a second, less intense transition is used for confirmation (qualifier). This increases the specificity and confidence of your analytical method.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No or Low Precursor Ion Signal | Inefficient ionization. | Optimize ESI source parameters (spray voltage, gas flows, temperature). Adjust mobile phase composition (e.g., add an ion-pairing agent).[3] |
| Analyte degradation. | Ensure proper sample storage (low temperature, inert atmosphere) and minimize freeze-thaw cycles. | |
| Low Product Ion Signal | Suboptimal Collision Energy (CE). | Perform a CE optimization experiment by infusing the analyte and ramping the CE to find the value that yields the maximum product ion intensity. |
| Suboptimal Declustering Potential (DP) / Cone Voltage (CV). | Optimize the DP/CV to ensure efficient transmission of the precursor ion. | |
| High Background Noise | Matrix effects from the sample. | Improve sample preparation to remove interfering substances. Employ a more effective chromatographic separation. |
| Contamination in the LC-MS system. | Flush the LC system and mass spectrometer to remove potential contaminants. | |
| Inconsistent Signal Intensity | Unstable spray in the ESI source. | Check for clogs in the ESI needle and ensure proper solvent flow. |
| Fluctuations in instrument parameters. | Verify that all MS parameters are stable throughout the analytical run. |
Experimental Protocol: Optimizing Collision Energy for this compound MRM
This protocol outlines the steps to determine the optimal collision energy (CE) for the MRM transitions of this compound.
1. Preparation of this compound Standard Solution:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., methanol/chloroform 2:1, v/v).
-
Dilute the stock solution to a working concentration of approximately 1 µM in a solvent compatible with your LC-MS system (e.g., 50:50 acetonitrile:water with 30 mM TEAA).[3]
2. Calculation of Precursor and Product Ion m/z:
-
Molecular Formula of this compound: C₃₈H₆₈N₇O₁₇P₃S
-
Monoisotopic Mass: 1023.36 g/mol
-
Precursor Ion [M+H]⁺ (Q1): 1024.37 m/z
-
Primary Product Ion [M+H - 507]⁺ (Q3): 517.37 m/z
-
Secondary Product Ion [Adenosine 3',5'-diphosphate]⁺ (Q3): 428.04 m/z
3. Mass Spectrometer Setup and Infusion:
-
Set up your triple quadrupole mass spectrometer in positive ion ESI mode.
-
Infuse the 1 µM standard solution directly into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).
-
Initially, perform a full scan (Q1 scan) to confirm the presence of the precursor ion at m/z 1024.37.
-
Next, perform a product ion scan of m/z 1024.37 to observe the fragment ions. Confirm the presence of the expected product ions at m/z 517.37 and m/z 428.04.
4. Collision Energy Optimization:
-
Set up an MRM method with the following transitions:
-
1024.37 -> 517.37
-
1024.37 -> 428.04
-
-
For each transition, create a series of experiments where the collision energy is ramped over a range of values. A typical starting range for a precursor of this size would be from 20 eV to 70 eV, in increments of 2-5 eV.
-
Monitor the intensity of the product ion at each CE value.
-
Plot the product ion intensity as a function of collision energy. The CE value that produces the highest intensity is the optimal CE for that specific transition.
5. Data Analysis and Parameter Finalization:
-
The optimal CE will likely be different for the two product ions.
-
Record the optimal CE for each MRM transition.
-
It is also advisable to optimize other parameters such as the declustering potential (DP) or cone voltage (CV) in a similar manner to maximize the precursor ion signal.
Expected MRM Parameters for this compound
| Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) | Common Fragmentation | Estimated Starting Collision Energy (CE) |
| 1024.37 m/z | 517.37 m/z | Neutral loss of 3'-phosphoadenosine 5'-diphosphate (507.0 Da) | 30 - 50 eV |
| 1024.37 m/z | 428.04 m/z | Adenosine 3',5'-diphosphate fragment | 40 - 60 eV |
Note: The optimal collision energy is instrument-dependent and must be determined empirically.
Visualizing the Workflow and Concepts
Caption: Workflow for MRM parameter optimization.
References
- 1. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. researchgate.net [researchgate.net]
- 3. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methyl 14-methylhexadecanoate | C18H36O2 | CID 520159 - PubChem [pubchem.ncbi.nlm.nih.gov]
matrix effects in 14-MethylHexadecanoyl-CoA analysis from plasma
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address matrix effects encountered during the analysis of 14-MethylHexadecanoyl-CoA and other long-chain acyl-CoAs from plasma using LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in plasma analysis?
A1: Matrix effects are the alteration of ionization efficiency (suppression or enhancement) of an analyte by the presence of co-eluting, undetected components in the sample matrix.[1] Plasma is an exceptionally complex biological matrix containing high concentrations of phospholipids, salts, and proteins that can interfere with the ionization of the target analyte, such as this compound, in the mass spectrometer's ion source.[1][2] This interference can lead to poor accuracy, imprecision, and decreased sensitivity in quantitative analysis.[3] Phospholipids are a primary contributor to matrix effects in plasma samples.[4]
Q2: How can I determine if my this compound analysis is affected by matrix effects?
A2: Two common methods are used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of your analyte standard is infused into the mass spectrometer after the analytical column. You then inject a blank, extracted plasma sample. Any dip or rise in the baseline signal at the retention time of your analyte indicates ion suppression or enhancement, respectively.[3]
-
Post-Extraction Spike Analysis: This is a quantitative method and considered the gold standard.[1] You compare the peak area of the analyte spiked into a blank plasma sample after the extraction process with the peak area of the analyte in a neat solvent solution at the same concentration. The ratio of these responses, known as the matrix factor, quantifies the extent of the matrix effect. A matrix factor of less than 1 indicates suppression, while a factor greater than 1 indicates enhancement.[1]
Q3: What is the role of a stable isotope-labeled internal standard (SIL-IS) in mitigating matrix effects?
A3: A stable isotope-labeled internal standard (SIL-IS) is the most effective tool for compensating for matrix effects.[3][5] A SIL-IS is a version of the analyte where some atoms (e.g., carbon, hydrogen) have been replaced with their heavy isotopes (e.g., ¹³C, ²H). Because it is nearly identical to the analyte in its chemical and physical properties, it co-elutes and experiences the same ionization suppression or enhancement.[3] By calculating the ratio of the analyte's signal to the SIL-IS signal, the variability introduced by the matrix effect is normalized, leading to more accurate and precise quantification.[6]
Q4: What is the characteristic fragmentation pattern for acyl-CoAs in MS/MS analysis?
A4: Acyl-CoAs typically exhibit a characteristic fragmentation pattern in positive ion mode mass spectrometry. A common and specific fragmentation involves the neutral loss of a 507 Da fragment, corresponding to the 3'-phosphate-adenosine-5'-diphosphate (B75964) part of the Coenzyme A molecule.[7][8] This allows for the use of Multiple Reaction Monitoring (MRM) or a neutral loss scan to selectively detect a wide range of acyl-CoA species.[8][9]
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bme.psu.edu [bme.psu.edu]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Matrix Effects in LSMS Analysis of Plasma Samples - Chromatography Forum [chromforum.org]
- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatography of 14-MethylHexadecanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic analysis of 14-MethylHexadecanoyl-CoA and other long-chain acyl-CoAs.
Troubleshooting Guide: Improving Peak Shape
Poor peak shape is a common issue in the chromatography of long-chain acyl-CoAs, which can compromise resolution, accuracy, and sensitivity. This guide addresses the most frequent peak shape abnormalities.
Problem: Peak Tailing
Peak tailing, where the latter half of the peak is broader than the front half, is often observed.
Possible Causes & Solutions
| Cause | Recommended Action |
| Secondary Interactions with Stationary Phase | The phosphate (B84403) groups of the CoA moiety can interact with residual silanols on silica-based C18 columns, leading to tailing. Use a highly end-capped, high-purity silica (B1680970) column. Consider using a column with a different stationary phase chemistry. |
| Inappropriate Mobile Phase pH | If the mobile phase pH is close to the pKa of the analyte, both ionized and non-ionized forms can exist, causing tailing.[1][2] For acyl-CoAs, maintaining a consistent, slightly acidic pH (e.g., pH 4.0-5.5) can suppress silanol (B1196071) interactions and ensure a consistent ionization state. |
| Low Buffer Concentration | Insufficient buffer capacity can lead to localized pH shifts on the column, causing peak distortion.[3] Ensure the buffer concentration is adequate, typically between 10-50 mM. |
| Column Overload | Injecting too much sample can saturate the stationary phase. Reduce the sample concentration or injection volume and observe if the peak shape improves.[4] |
| Column Contamination or Degradation | Accumulation of contaminants on the column frit or at the head of the column can distort peak shape. Reverse-flush the column or, if the problem persists, replace the column. |
Problem: Peak Fronting
Peak fronting, the inverse of tailing, results in a leading edge that is less steep than the trailing edge.
Possible Causes & Solutions
| Cause | Recommended Action |
| Sample Solvent Incompatibility | If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause the analyte to travel through the column too quickly, leading to fronting. Whenever possible, dissolve the sample in the initial mobile phase.[3] |
| Column Overload | Similar to tailing, injecting too much sample can also manifest as peak fronting.[5] Dilute the sample or reduce the injection volume. |
| High Injection Volume | Injecting a large volume of sample, even if dilute, can lead to band broadening and fronting. Reduce the injection volume. |
Problem: Split Peaks
A single analyte eluting as two or more peaks is a significant issue that can complicate quantification.
Possible Causes & Solutions
| Cause | Recommended Action |
| Sample Solvent Effect | Injecting the sample in a strong solvent can cause the sample to spread on the column before the mobile phase gradient begins, leading to a split peak.[6] Dissolve the sample in the initial mobile phase or a weaker solvent. |
| Clogged Inlet Frit or Column Void | A partial blockage of the column inlet frit or a void in the packing material can create two different flow paths for the analyte.[7][8] Replace the in-line filter and if the problem persists, reverse-flush the column. If a void is suspected, the column may need to be replaced.[7] |
| Co-elution with an Isomer or Impurity | It's possible that what appears to be a split peak is actually two closely eluting compounds. To test this, alter the chromatographic selectivity by changing the mobile phase composition, gradient slope, or temperature. |
| Analyte Degradation | Long-chain acyl-CoAs can be unstable in certain conditions. Ensure sample and mobile phase pH and temperature are controlled to prevent on-column degradation. |
Logical Troubleshooting Workflow
The following diagram illustrates a systematic approach to diagnosing and resolving peak shape issues.
Caption: Troubleshooting workflow for peak shape issues.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a reversed-phase HPLC method for this compound?
A robust starting method would utilize a C18 column with a gradient elution.
Recommended Starting Conditions:
| Parameter | Recommendation |
| Column | C18, 2.1-4.6 mm ID, 100-150 mm length, < 5 µm particle size |
| Mobile Phase A | 25 mM Potassium Phosphate or Ammonium (B1175870) Formate (B1220265), pH 4.5 |
| Mobile Phase B | Acetonitrile |
| Gradient | 30-95% B over 20-30 minutes |
| Flow Rate | 0.2-0.8 mL/min (depending on column ID) |
| Column Temperature | 30-40 °C |
| Detection | UV at 254 nm or Mass Spectrometry |
Q2: How does the methyl branch in this compound affect its chromatography?
The methyl branch slightly decreases the hydrophobicity of the molecule compared to its straight-chain counterpart, heptadecanoyl-CoA. This will result in a slightly shorter retention time under reversed-phase conditions. The presence of the branch does not typically require major changes to standard long-chain acyl-CoA methods but may necessitate fine-tuning of the gradient to ensure optimal resolution from other closely eluting species.
Q3: My peak shape is still poor after optimizing the mobile phase. What else can I try?
Consider adding an ion-pairing agent to the mobile phase. Ion-pairing agents are amphiphilic molecules that can mask the charge on the analyte or residual silanols, thereby improving peak shape.
Common Ion-Pairing Agents for Acyl-CoA Analysis:
| Agent | Typical Concentration | Comments |
| Triethylamine (TEA) | 0.1% (v/v) | Acts as a silanol blocker. Can improve peak shape for basic compounds. |
| Tetrabutylammonium (TBA) salts | 5-10 mM | Pairs with the negatively charged phosphate groups of CoA, increasing retention and improving symmetry. |
Q4: How can I quantify how bad my peak tailing is?
Peak tailing can be quantified using the Tailing Factor (Tf) or the Asymmetry Factor (As).[9] Most chromatography data systems can automatically calculate these values.
Peak Shape Acceptance Criteria:
| Parameter | Formula (at 5% peak height) | Ideal Value | Generally Acceptable | Unacceptable |
| Tailing Factor (Tf) | (a+b) / 2a[9][10] | 1.0 | < 1.5 | > 2.0[9] |
| Asymmetry Factor (As) | b / a (at 10% peak height)[9] | 1.0 | 0.9 - 1.5 | > 2.0 |
Where 'a' is the width of the front half of the peak and 'b' is the width of the back half of the peak.
Q5: What is the metabolic significance of this compound?
This compound is a branched-chain fatty acyl-CoA. It is an intermediate in the beta-oxidation of branched-chain fatty acids. The CoA thioester is activated for entry into mitochondrial fatty acid oxidation, a key energy-producing pathway.
Caption: Activation and entry of this compound into beta-oxidation.
Experimental Protocols
Protocol 1: Sample Preparation for Acyl-CoA Extraction from Tissues
This protocol is adapted from established methods for extracting acyl-CoAs from tissue samples.[11][12][13]
-
Homogenization:
-
Weigh approximately 50-100 mg of frozen tissue.
-
Homogenize the tissue on ice in 2 mL of a 2:1 (v/v) methanol (B129727):chloroform (B151607) solution. Use of an internal standard, such as heptadecanoyl-CoA, is recommended.[12]
-
Centrifuge the homogenate at 1,500 x g for 15 minutes at 4°C.
-
-
Phase Separation:
-
Collect the supernatant.
-
Add 1.5 mL of 10 mM ammonium formate and 1.5 mL of chloroform to the supernatant.
-
Vortex for 10 seconds and centrifuge at 1,500 x g for 15 minutes at 4°C to separate the phases.
-
-
Solid-Phase Extraction (SPE):
-
The upper aqueous/methanol layer contains the acyl-CoAs.[11]
-
Condition a weak anion exchange SPE cartridge with 3 mL of methanol, followed by 3 mL of water.
-
Load the collected upper layer onto the SPE cartridge.
-
Wash the cartridge with 2.5 mL of 2% formic acid, followed by 2.5 mL of methanol.
-
Elute the acyl-CoAs with two aliquots of 2.5 mL of 2-5% ammonium hydroxide (B78521) in methanol.
-
Dry the eluate under a stream of nitrogen at room temperature.
-
Reconstitute the sample in an appropriate volume (e.g., 100 µL) of 50% methanol for HPLC analysis.[11]
-
Protocol 2: Hydrolysis of Acyl-CoAs for Total CoA Measurement
This protocol allows for the measurement of the total CoA pool (free CoA and thioesters) by hydrolyzing the thioester bond.[14]
-
Sample Lysis:
-
For cultured cells, wash the cell pellet with ice-cold PBS.
-
For tissues, use 30-40 mg of tissue.
-
Resuspend the pellet or homogenize the tissue in 500 µL of 0.25 M KOH.
-
-
Hydrolysis:
-
Incubate the sample at 55°C for 2 hours to hydrolyze the acyl-CoA thioesters.
-
-
Neutralization and Derivatization:
-
Add 150 µL of 1 M Trizma-HCl (pH 8.0) to adjust the pH.
-
Add a derivatizing agent such as monobromobimane (B13751) (mBBr) to react with the free thiol group of CoA for fluorescent detection.
-
Incubate at room temperature for 2 hours in the dark.
-
-
Purification:
-
The derivatized CoA can be purified using SPE as described in Protocol 1 before HPLC analysis.
-
References
- 1. chromatographytoday.com [chromatographytoday.com]
- 2. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 3. duke-nus.edu.sg [duke-nus.edu.sg]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. acdlabs.com [acdlabs.com]
- 6. support.waters.com [support.waters.com]
- 7. lctsbible.com [lctsbible.com]
- 8. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. silicycle.com [silicycle.com]
- 11. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 13. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantification of Coenzyme A in Cells and Tissues [jove.com]
Technical Support Center: Analysis of 14-MethylHexadecanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with 14-MethylHexadecanoyl-CoA. Our aim is to help you identify and mitigate potential sources of contamination to ensure the accuracy and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in this compound analysis?
A1: Contamination in lipid analysis, including for branched-chain fatty acyl-CoAs like this compound, can originate from various sources throughout the experimental workflow. The most prevalent sources include:
-
Labware: Plastic consumables such as microcentrifuge tubes, pipette tips, and vials can leach plasticizers (e.g., phthalates), fatty acids, and other additives into your samples.[1][2][3] This is a significant source of interference.
-
Solvents: Impurities in solvents used for extraction and chromatography can introduce a wide range of contaminants.
-
Laboratory Environment: Airborne particles, dust, and residues from personal care products can settle into open sample tubes.[4]
-
Sample Handling: Cross-contamination between samples can occur through improper handling and use of non-dedicated equipment.
-
Reagents: Buffers and other reagents can contain trace amounts of interfering compounds.
Q2: How can I tell if my this compound sample is contaminated?
A2: Contamination can manifest in your data in several ways:
-
Unexplained Peaks in Blanks: The most direct evidence of contamination is the presence of significant peaks in your method blanks (a sample containing all components except the analyte).
-
Ion Suppression or Enhancement: Contaminants co-eluting with your analyte can interfere with the ionization process in the mass spectrometer, leading to a decrease (suppression) or increase (enhancement) in the signal intensity of this compound.[1]
-
High Background Noise: A generally high baseline in your chromatogram can indicate the presence of numerous low-level contaminants.
-
Poor Reproducibility: Inconsistent results between replicate samples can be a sign of sporadic contamination.
Q3: Are there any specific contaminants I should be aware of for branched-chain fatty acyl-CoA analysis?
A3: While there are no widely reported contaminants absolutely unique to this compound, the analysis of branched-chain fatty acids is susceptible to the same interferences as other lipid species. Of particular concern are:
-
Exogenous Fatty Acids: Palmitic acid (a 16-carbon straight-chain fatty acid) and stearic acid (an 18-carbon straight-chain fatty acid) are common contaminants from plastics and can potentially interfere with the analysis of a 17-carbon branched-chain fatty acid.[3]
-
Plasticizers: Phthalates and other plasticizers are ubiquitous and can have masses that overlap with or are adducts of your target analyte.[4]
-
Surfactants: These can be leached from plasticware and may have similar chromatographic behavior to acyl-CoAs.[1][2]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving contamination issues in your this compound analysis.
Issue 1: High Signal in Method Blanks
Symptoms:
-
Significant peaks are observed in chromatograms of your blank injections.
-
The peak corresponding to the m/z of this compound is present in the blank.
Troubleshooting Steps:
-
Isolate the Source:
-
Solvent Blank: Inject only the final solvent used to reconstitute your sample. If the peak is present, the solvent is contaminated.
-
Extraction Blank: Perform the entire extraction procedure on a "mock" sample (e.g., just the extraction solvent). If the peak appears here, the contamination is coming from your extraction solvents, reagents, or labware.
-
-
Remediation:
-
Solvents: Use high-purity, LC-MS grade solvents. Consider filtering solvents before use.
-
Labware:
-
Switch to glass or high-quality polypropylene (B1209903) labware from a reputable manufacturer.[1][2]
-
Pre-rinse all labware with the extraction solvent to remove leachable contaminants.[3]
-
-
Environment: Keep sample containers covered as much as possible to prevent airborne contamination.
-
Issue 2: Poor Signal Reproducibility
Symptoms:
-
Wide variation in peak area or height for replicate injections of the same sample.
-
Inconsistent signal-to-noise ratio.
Troubleshooting Steps:
-
Evaluate Sample Handling:
-
Ensure consistent and thorough vortexing/mixing of samples.
-
Use fresh pipette tips for each sample to avoid cross-contamination.
-
-
Check for Carryover:
-
Inject a blank after a high-concentration sample. If the analyte peak is present in the blank, you have instrument carryover.
-
-
Remediation:
-
Sample Handling: Implement a strict and consistent sample handling protocol.
-
Instrument Carryover:
-
Optimize the wash steps in your autosampler.
-
Include a "needle wash" or "injection port cleaning" step in your method.
-
If carryover persists, it may be necessary to clean the injector, tubing, or column.
-
-
Issue 3: Low Signal Intensity (Ion Suppression)
Symptoms:
-
The signal for this compound is weaker than expected.
-
The signal intensity decreases when analyzing samples in a complex matrix compared to a pure standard.
Troubleshooting Steps:
-
Post-Column Infusion Experiment:
-
Continuously infuse a standard solution of this compound into the mass spectrometer after the analytical column while injecting a blank matrix extract. A dip in the signal at the retention time of the analyte indicates ion suppression.
-
-
Identify the Suppressing Agent:
-
Examine the chromatogram of the matrix blank for large, co-eluting peaks. These are potential sources of ion suppression.
-
-
Remediation:
-
Improve Chromatographic Separation: Modify your LC gradient to separate the analyte from the interfering compounds.
-
Enhance Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove matrix components.
-
Dilute the Sample: Diluting the sample can reduce the concentration of interfering matrix components.
-
Quantitative Data on Labware Contamination
The choice of labware can have a significant impact on the number of contaminants introduced into your samples. The following table summarizes findings from a study on labware contamination in lipidomics.[1][2]
| Labware Type | Number of Contaminant Features | Impact on Lipid Analysis |
| Glassware | 24 | Minimal ion suppression. |
| Eppendorf Polypropylene MCTs | 485 | Severe ion suppression of 40 low-abundance lipids; mild to modest suppression of higher-abundance lipids.[1] |
| Alternative Polypropylene MCTs | 2,949 | Severe ion suppression of 75 co-eluting lipids; more frequent and pronounced ion suppression.[1] |
Experimental Protocols
Protocol 1: Minimized-Contamination Sample Preparation for this compound
This protocol is a general guideline and may require optimization for your specific sample matrix.
-
Materials:
-
High-purity, LC-MS grade solvents (e.g., methanol (B129727), chloroform, water).
-
Borosilicate glass tubes with PTFE-lined caps.
-
Glass pipettes or high-quality polypropylene pipette tips.
-
Internal standard appropriate for acyl-CoA analysis.
-
-
Procedure:
-
Pre-cleaning: Rinse all glassware and glass syringes with methanol and then the extraction solvent before use.
-
Extraction:
-
To your sample in a glass tube, add the appropriate volume of ice-cold extraction solvent (e.g., a modified Folch or Bligh-Dyer method is commonly used for lipids).
-
Spike with the internal standard.
-
Vortex thoroughly for 2 minutes at 4°C.
-
Centrifuge at a low speed (e.g., 2000 x g) for 10 minutes at 4°C to separate the layers.
-
-
Phase Separation:
-
Carefully transfer the organic (lower) phase containing the lipids to a clean glass tube using a glass Pasteur pipette.
-
-
Drying and Reconstitution:
-
Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in an appropriate volume of the initial mobile phase for LC-MS analysis.
-
-
Protocol 2: Quality Control (QC) for Contamination Monitoring
-
Method Blank: A sample containing all reagents and subjected to the entire sample preparation process, but with no actual sample matrix. This should be run at the beginning of your sequence and periodically throughout.
-
Solvent Blank: An injection of the final reconstitution solvent. This helps to isolate contamination from the solvent itself.
-
Pooled QC Sample: A mixture of small aliquots from all or a representative subset of your study samples. This is injected periodically throughout the analytical run to monitor the stability and performance of the LC-MS system.
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common contamination issues in this compound analysis.
Caption: A logical workflow for troubleshooting contamination issues.
References
- 1. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total synthesis of 2-methoxy-14-methylpentadecanoic acid and the novel 2-methoxy-14-methylhexadecanoic acid identified in the sponge Agelas dispar - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 14-Methylpentadecanoate | C16H31O2- | CID 40489133 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Method Validation for 14-MethylHexadecanoyl-CoA Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the quantification of 14-MethylHexadecanoyl-CoA using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: What is the recommended analytical technique for quantifying this compound?
A1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for quantifying this compound and other long-chain acyl-CoAs. This technique offers high selectivity and sensitivity, which is crucial for accurately measuring these molecules in complex biological matrices.[1]
Q2: What are the key validation parameters to assess during method development?
A2: A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The key parameters to evaluate include:
-
Selectivity and Specificity: Ensuring the method can differentiate the analyte from other components in the sample.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. A coefficient of determination (R²) greater than 0.99 is generally expected.[2]
-
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the results. Inter- and intra-run precision are typically evaluated, with a relative standard deviation (RSD) of less than 15% being acceptable.[3]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision.[2]
-
Recovery: The efficiency of the extraction process in recovering the analyte from the sample matrix.
-
Matrix Effect: The influence of sample components on the ionization of the analyte, which can lead to ion suppression or enhancement.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Q3: What type of internal standard should be used for this compound quantification?
A3: The ideal internal standard (IS) is a stable isotope-labeled version of the analyte (e.g., ¹³C- or ²H-labeled this compound). If a stable isotope-labeled standard is not available, a structurally similar odd-chain fatty acyl-CoA, such as Heptadecanoyl-CoA (C17:0-CoA), can be used. The use of an appropriate IS is critical for correcting for variability during sample preparation and analysis.[4]
Q4: How should samples be prepared for this compound analysis?
A4: Sample preparation aims to extract the analyte from the biological matrix and remove interfering substances. Common techniques include:
-
Protein Precipitation (PPT): This involves adding a solvent like acetonitrile (B52724) or methanol (B129727) to precipitate proteins, followed by centrifugation.
-
Solid-Phase Extraction (SPE): This technique uses a sorbent to selectively adsorb the analyte, which is then eluted with a suitable solvent. SPE can provide a cleaner extract than PPT.[3]
-
Liquid-Liquid Extraction (LLE): This method separates compounds based on their relative solubilities in two different immiscible liquids.
The choice of method depends on the sample matrix and the required level of cleanliness.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Loading: Load 500 µL of the sample (e.g., cell lysate, tissue homogenate) onto the cartridge.
-
Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound with 1 mL of methanol.
-
Drying: Evaporate the eluent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.[5]
-
Mobile Phase B: Acetonitrile.[5]
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[3][6]
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The precursor ion will be the [M+H]⁺ of this compound. The product ion will result from the characteristic neutral loss of the phosphoadenosine diphosphate (B83284) group (507 amu).[4] Specific m/z values will need to be optimized.
-
Troubleshooting Guides
Chromatography Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Column contamination or degradation. | Flush the column with a strong solvent or replace the column. |
| Mismatched injection solvent and mobile phase. | Ensure the injection solvent is similar in composition to the initial mobile phase. | |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Retention Time Shifts | Inconsistent mobile phase preparation. | Prepare fresh mobile phase and ensure accurate composition. |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. | |
| Column aging. | Replace the column. | |
| High Backpressure | Blockage in the LC system (e.g., guard column, tubing, column frit). | Systematically check and replace blocked components. Filter all samples before injection.[7] |
| Particulate matter from the sample. | Improve sample cleanup procedures. Use an in-line filter.[7] |
Mass Spectrometry Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Signal Intensity | Ion source contamination. | Clean the ion source components (e.g., capillary, cone). |
| Inefficient ionization. | Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature). | |
| Matrix suppression. | Improve sample cleanup to remove interfering matrix components. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity solvents and flush the LC system. |
| Carryover from previous injections. | Implement a robust needle and injection port wash protocol. | |
| Inconsistent Results | Unstable spray in the ESI source. | Check for leaks in the system and ensure a consistent flow of mobile phase. |
| Fluctuations in the mass spectrometer's performance. | Perform a system calibration and tuning. |
Quantitative Data Summary
The following tables represent typical data obtained during the validation of a quantification method for this compound.
Table 1: Linearity
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
| 1 | 0.012 |
| 5 | 0.058 |
| 10 | 0.115 |
| 50 | 0.590 |
| 100 | 1.180 |
| 250 | 2.950 |
| 500 | 5.900 |
| R² | 0.9995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) (Mean ± SD, n=5) | Accuracy (%) | Precision (RSD %) |
| LLOQ | 1 | 1.05 ± 0.12 | 105.0 | 11.4 |
| Low | 3 | 2.91 ± 0.25 | 97.0 | 8.6 |
| Medium | 75 | 78.9 ± 5.4 | 105.2 | 6.8 |
| High | 400 | 389.2 ± 21.8 | 97.3 | 5.6 |
Table 3: Stability
| Condition | Duration | Concentration (ng/mL) (Mean ± SD, n=3) | Stability (%) |
| Bench-top | 4 hours | 98.2 ± 4.9 | 98.2 |
| Autosampler (4°C) | 24 hours | 96.5 ± 5.1 | 96.5 |
| Freeze-Thaw | 3 cycles | 94.8 ± 6.2 | 94.8 |
| Long-term (-80°C) | 30 days | 97.1 ± 5.8 | 97.1 |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Logical troubleshooting workflow for method validation.
References
- 1. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of a Novel Method for the Determination of Acyl-CoA Compounds by Liquid Chromatography Mass Spectrometry to Probe the Metabolism of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
Validation & Comparative
A Comparative Guide to 14-Methylhexadecanoyl-CoA Levels in Different Tissues
For Researchers, Scientists, and Drug Development Professionals
Metabolic Significance of 14-Methylhexadecanoyl-CoA
This compound is the activated form of 14-methylhexadecanoic acid, a branched-chain fatty acid. The conversion to its coenzyme A (CoA) ester is a critical step, enabling its participation in various metabolic pathways. These pathways are integral to cellular energy homeostasis and lipid metabolism. Dysregulation of branched-chain fatty acid metabolism has been implicated in several metabolic disorders, making the study of their activated CoA esters a significant area of research.
Comparative Levels of Long-Chain Acyl-CoAs in Various Tissues
Direct measurements of this compound concentrations in different tissues are not extensively documented. However, by examining the total long-chain acyl-CoA pools, we can infer the potential distribution and relative abundance of this specific branched-chain acyl-CoA. Tissues with high metabolic activity, such as the heart and liver, are known to have significant pools of acyl-CoAs to fuel their energetic demands.
| Tissue | Animal Model | Total Long-Chain Acyl-CoA (nmol/g wet wt) | Reference |
| Heart | Pig | 11.34 ± 1.48 | [1] |
| Heart | Rat | 14.51 ± 2.11 | [1] |
| Skeletal Muscle | Rat | 4.35 ± 0.71 | [1] |
| Liver | Rat | Data not specified, but is a key site of fatty acid metabolism | |
| Adipose Tissue | Mouse | Data not specified, but crucial for lipid storage and release |
Note: The data presented are for the total pool of long-chain acyl-CoAs and not specific to this compound. These values should be considered as indicators of the general capacity of a tissue to handle fatty acyl-CoAs.
Experimental Protocols for Acyl-CoA Quantification
The quantification of specific acyl-CoA species like this compound requires highly sensitive and specific analytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Tissue Homogenization and Extraction
-
Objective: To extract acyl-CoAs from tissue samples while minimizing degradation.
-
Protocol:
-
Flash-freeze tissue samples in liquid nitrogen immediately after collection to halt metabolic activity.
-
Homogenize the frozen tissue in a suitable ice-cold extraction solvent, such as 10% trichloroacetic acid or a methanol (B129727)/water solution.
-
Include internal standards, such as isotopically labeled acyl-CoAs (e.g., [¹³C₈]octanoyl-CoA), to correct for extraction inefficiency and matrix effects.
-
Centrifuge the homogenate to pellet proteins and other cellular debris.
-
The supernatant containing the acyl-CoAs is then collected for further purification.
-
2. Solid-Phase Extraction (SPE)
-
Objective: To purify and concentrate the acyl-CoAs from the crude extract.
-
Protocol:
-
Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol and then water.
-
Load the supernatant from the extraction step onto the SPE column.
-
Wash the column with a weak solvent to remove interfering substances.
-
Elute the acyl-CoAs with a stronger solvent, such as methanol or acetonitrile (B52724).
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a solvent compatible with the LC-MS/MS system.
-
3. LC-MS/MS Analysis
-
Objective: To separate and quantify individual acyl-CoA species.
-
Protocol:
-
Chromatography: Employ a reverse-phase C18 column for the separation of acyl-CoAs based on their chain length and hydrophobicity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium (B1175870) acetate (B1210297) or formic acid in water) and an organic component (e.g., acetonitrile or methanol) is typically used.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Detection: Use multiple reaction monitoring (MRM) for targeted quantification. For acyl-CoAs, a common approach is to monitor for the neutral loss of the phosphopantetheine group (m/z 507). Specific precursor-to-product ion transitions for this compound would need to be determined using a pure standard.
-
Metabolic Pathway of 14-Methylhexadecanoic Acid
The following diagram illustrates the activation of 14-methylhexadecanoic acid and its entry into metabolic pathways.
Caption: Activation of 14-methylhexadecanoic acid to its CoA ester.
Experimental Workflow for Acyl-CoA Analysis
This diagram outlines the typical workflow for the analysis of acyl-CoAs from tissue samples.
Caption: Workflow for tissue acyl-CoA quantification.
References
Navigating Peroxisomal Disorders: A Comparative Guide to Key Biomarkers
An Objective Comparison of Established Biomarkers for Peroxisomal Disorders and the Uncharted Territory of 14-MethylHexadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Peroxisomal disorders are a group of severe, inherited metabolic diseases characterized by the dysfunction of peroxisomes, essential cellular organelles involved in various metabolic pathways. The diagnosis and monitoring of these disorders rely on the accurate measurement of specific biomarkers. While established biomarkers such as phytanic acid, pristanic acid, and very-long-chain fatty acids (VLCFAs) are routinely used, the potential of novel biomarkers is an ongoing area of research. This guide provides a comparative overview of these established biomarkers.
It is important to note that a comprehensive search of scientific literature and databases revealed no specific studies validating This compound as a biomarker for any particular disease. Therefore, a direct comparison with established biomarkers is not currently possible. This guide will instead focus on a detailed comparison of the well-validated biomarkers for peroxisomal disorders, providing a framework for understanding biomarker validation in this field.
Comparison of Key Biomarkers for Peroxisomal Disorders
The following table summarizes the quantitative data for the primary biomarkers used in the diagnosis of peroxisomal disorders, such as Zellweger spectrum disorders (ZSDs) and Refsum disease.
| Biomarker | Disease Association | Normal Plasma Concentration | Pathological Plasma Concentration | Analytical Method | Key Advantages | Limitations |
| Phytanic Acid | Refsum Disease, ZSDs | < 3 µg/mL | > 200 µg/mL in classic Refsum Disease | GC-MS, LC-MS/MS | High specificity and sensitivity for Refsum Disease.[1][2] | Levels can be influenced by dietary intake of phytanic acid from meat and dairy products.[3] |
| Pristanic Acid | ZSDs, Refsum Disease | < 1 µg/mL | Moderately to significantly elevated in ZSDs.[4] | GC-MS, LC-MS/MS | Important for the differential diagnosis of various peroxisomal disorders.[5] | Accumulation is also seen in other peroxisomal beta-oxidation defects. |
| Very-Long-Chain Fatty Acids (VLCFAs) | ZSDs, X-linked Adrenoleukodystrophy (X-ALD) | C26:0 < 1.3 µg/mL; C26:0/C22:0 ratio < 0.023 | Significantly elevated in ZSDs and X-ALD.[6][7] | GC-MS, LC-MS/MS | A reliable screening marker for most peroxisomal disorders. | Normal levels can be found in some female carriers of X-ALD. |
| C26:0-lysophosphatidylcholine (C26:0-LPC) | X-ALD, ZSDs | Analyzed in dried blood spots | Elevated in X-ALD (including female carriers) and ZSDs. | LC-MS/MS | High sensitivity for detecting female X-ALD carriers. | Less established than VLCFA analysis in routine diagnostics. |
Experimental Protocols
Accurate quantification of these biomarkers is crucial for diagnosis and patient management. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard analytical techniques.
Protocol for Quantification of Phytanic Acid, Pristanic Acid, and VLCFAs by LC-MS/MS
This protocol provides a general workflow for the simultaneous analysis of phytanic acid, pristanic acid, and VLCFAs in plasma.
-
Sample Preparation:
-
Hydrolysis: Plasma samples are subjected to acid hydrolysis to release the fatty acids from their esterified forms.
-
Extraction: The fatty acids are then extracted from the plasma using an organic solvent, such as a mixture of hexane (B92381) and isopropanol.
-
Derivatization: To improve chromatographic separation and ionization efficiency, the extracted fatty acids are derivatized. A common method involves esterification to form pentafluorobenzyl (PFB) esters.[8]
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: The derivatized fatty acids are separated using a reverse-phase C18 column with a gradient elution of acetonitrile (B52724) and water.
-
Mass Spectrometric Detection: The separated fatty acids are detected using a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity.
-
-
Quantification:
-
Stable isotope-labeled internal standards for phytanic acid, pristanic acid, and each VLCFA are added to the samples prior to extraction to correct for matrix effects and variations in sample processing.
-
A calibration curve is generated using standards of known concentrations to allow for accurate quantification of the endogenous levels of the biomarkers.
-
Workflow for Biomarker Analysis
Caption: General workflow for the analysis of fatty acid biomarkers in plasma.
Signaling Pathways and Metabolic Context
The accumulation of these biomarkers is a direct consequence of defects in specific metabolic pathways within the peroxisome.
Alpha-Oxidation of Phytanic Acid
Phytanic acid, a branched-chain fatty acid obtained from the diet, cannot be metabolized by the standard beta-oxidation pathway due to its methyl group at the beta-position. It first undergoes alpha-oxidation in the peroxisome. A defect in the enzyme phytanoyl-CoA hydroxylase (PHYH) leads to the accumulation of phytanic acid, causing Refsum disease.[2][9]
Caption: The alpha-oxidation pathway of phytanic acid in the peroxisome.
Peroxisomal Beta-Oxidation
VLCFAs and pristanic acid are metabolized through beta-oxidation within the peroxisomes. In Zellweger spectrum disorders, a defect in peroxisome biogenesis leads to the dysfunction of multiple peroxisomal enzymes, resulting in the accumulation of VLCFAs and pristanic acid.[10]
References
- 1. medlink.com [medlink.com]
- 2. Refsum Disease: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 3. Phytanic acid: measurement of plasma concentrations by gas-liquid chromatography-mass spectrometry analysis and associations with diet and other plasma fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human Metabolome Database: Showing metabocard for Pristanic acid (HMDB0000795) [hmdb.ca]
- 5. Amsterdam UMC Locatie AMC - Phytanic and pristanic acids [amc.nl]
- 6. Serum very long-chain fatty acids (VLCFA) levels as predictive biomarkers of diseases severity and probability of survival in peroxisomal disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Serum very long-chain fatty acids (VLCFA) levels as predictive biomarkers of diseases severity and probability of survival in peroxisomal disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pristanic acid and phytanic acid in plasma from patients with peroxisomal disorders: stable isotope dilution analysis with electron capture negative ion mass fragmentography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Refsum Disease - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 10. Peroxisome biogenesis disorders in the Zellweger spectrum: An overview of current diagnosis, clinical manifestations, and treatment guidelines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 14-MethylHexadecanoyl-CoA and Palmitoyl-CoA in Metabolic Assays
A Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the intricate world of cellular metabolism, the structure of fatty acyl-CoA molecules dictates their metabolic fate and, consequently, their impact on cellular energetics and signaling. This guide provides a comprehensive comparison of 14-MethylHexadecanoyl-CoA, a branched-chain fatty acyl-CoA, and Palmitoyl-CoA, its straight-chain counterpart. While direct head-to-head experimental data comparing these two specific molecules in metabolic assays is not extensively available in published literature, this guide synthesizes established principles of fatty acid metabolism to infer their differential behavior. We present an overview of their distinct metabolic pathways, hypothesize their performance in key metabolic assays, provide standardized experimental protocols for their evaluation, and visualize the underlying biochemical processes.
Distinct Metabolic Fates: A Consequence of a Single Methyl Group
The primary structural difference—a methyl group at the 14th carbon of this compound—is the critical determinant of its metabolic processing compared to the straight-chain Palmitoyl-CoA.
Palmitoyl-CoA is the archetypal substrate for mitochondrial β-oxidation . Following its activation in the cytosol, it is efficiently transported into the mitochondrial matrix via the carnitine shuttle. Once inside, it undergoes a series of enzymatic reactions, systematically cleaved into two-carbon acetyl-CoA units, which then enter the Krebs cycle to generate ATP.
In contrast, the methyl branch in This compound presents a steric hindrance to the enzymes of mitochondrial β-oxidation. Consequently, its metabolism is predicted to be initiated in the peroxisomes .[1][2] Peroxisomal β-oxidation is equipped to handle such branched structures, shortening the fatty acid chain until it can be further processed by the mitochondria.[1]
Inferred Performance in Metabolic Assays: A Comparative Overview
Based on their divergent metabolic pathways, the following table outlines the anticipated differences in performance between this compound and Palmitoyl-CoA in standard metabolic assays. It is imperative to recognize that these are inferred comparisons and require direct experimental validation.
| Metabolic Assay | Palmitoyl-CoA | This compound | Rationale for Inferred Difference |
| Mitochondrial Oxygen Consumption | High | Low | Palmitoyl-CoA is a primary substrate for mitochondrial β-oxidation, directly fueling the electron transport chain and oxygen consumption. The branched structure of this compound is expected to limit its entry and oxidation in mitochondria. |
| Acyl-CoA Dehydrogenase (ACAD) Activity | High substrate affinity for mitochondrial long-chain ACADs. | Lower affinity for mitochondrial long-chain ACADs; may be a substrate for peroxisomal or specialized branched-chain ACADs. | The methyl group likely alters the binding and catalytic efficiency of mitochondrial ACADs. |
| Carnitine Palmitoyltransferase (CPT) I & II Activity | Efficient transport via the carnitine shuttle. | Potentially reduced efficiency of transport. | The branched structure may be a poorer substrate for the CPT enzymes responsible for mitochondrial uptake. |
| Peroxisomal β-Oxidation Rate | Negligible | Significant | Straight-chain fatty acids are not primary substrates for peroxisomal β-oxidation, whereas branched-chain fatty acids are.[1][2] |
| Enzyme Kinetics (Mitochondrial β-oxidation) | Lower Kₘ, Higher Vₘₐₓ | Higher Kₘ, Lower Vₘₐₓ | Reflects the higher affinity and catalytic efficiency of mitochondrial enzymes for straight-chain substrates. |
Experimental Protocols for Comparative Analysis
To empirically validate the inferred differences, the following established protocols can be employed in a comparative manner.
Mitochondrial Respiration Assay
This assay quantifies the rate of oxygen consumption by isolated mitochondria when supplied with a fatty acid substrate.
-
Objective: To measure the capacity of mitochondria to utilize each fatty acyl-CoA for energy production.
-
Methodology:
-
Isolate mitochondria from a suitable source (e.g., rodent liver or muscle tissue).
-
Utilize a high-resolution respirometer to monitor oxygen concentration in a sealed chamber containing a respiration buffer.
-
Introduce the fatty acyl-CoA substrate (either Palmitoyl-CoA or this compound) along with L-carnitine and malate.
-
Initiate State 3 respiration by adding a known amount of ADP and record the oxygen consumption rate.
-
The use of specific electron transport chain inhibitors can further dissect the respiratory pathway.[3]
-
Acyl-CoA Dehydrogenase (ACAD) Activity Assay
This assay measures the catalytic activity of ACAD enzymes, the first step in β-oxidation.
-
Objective: To determine the substrate specificity and kinetic parameters (Kₘ and Vₘₐₓ) of ACADs.
-
Methodology (Spectrophotometric):
-
Prepare mitochondrial or peroxisomal fractions, or use purified ACAD enzymes.
-
The reaction mixture includes the fatty acyl-CoA substrate and an artificial electron acceptor (e.g., ferricenium hexafluorophosphate).
-
Monitor the reduction of the electron acceptor over time by measuring the change in absorbance at a specific wavelength.[4]
-
Enzyme activity is calculated from the rate of absorbance change.
-
Carnitine Palmitoyltransferase (CPT) Activity Assay
This radioisotopic assay determines the efficiency of the carnitine shuttle in transporting fatty acyl-CoAs into the mitochondria.
-
Objective: To compare the rates of CPT I and CPT II activity with each substrate.
-
Methodology (CPT I - Forward Reaction):
-
Incubate intact isolated mitochondria with the fatty acyl-CoA substrate and radiolabeled L-[³H]carnitine.
-
The reaction is stopped, and the radiolabeled acylcarnitine product is separated from the unreacted substrate.
-
The amount of radioactivity in the product is quantified to determine the rate of CPT I activity.[5]
-
Visualizing the Metabolic Divergence
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the distinct metabolic pathways and a generalized experimental workflow for their comparison.
Caption: Mitochondrial β-oxidation of Palmitoyl-CoA.
Caption: Inferred metabolic pathway of this compound.
Caption: A generalized workflow for comparative metabolic analysis.
Conclusion and Future Perspectives
The presence of a methyl group on the fatty acyl chain of this compound strongly suggests a metabolic pathway distinct from that of Palmitoyl-CoA, with a greater reliance on peroxisomal β-oxidation. This fundamental difference has significant implications for their roles in cellular energy homeostasis and signaling. The lack of direct comparative experimental data represents a critical knowledge gap. Future research utilizing the methodologies outlined herein is necessary to quantify these differences and to fully elucidate the physiological and pathological significance of branched-chain versus straight-chain fatty acid metabolism. Such investigations will be invaluable for the development of novel therapeutic strategies targeting metabolic disorders.
References
- 1. Crosstalk between mitochondria and peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. Measurement of Fatty Acid Oxidation by High-Resolution Respirometry: Special Considerations for Analysis of Skeletal and Cardiac Muscle and Adipose Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
A Comparative Guide to the Quantification of 14-MethylHexadecanoyl-CoA: LC-MS/MS vs. GC-MS Approaches
For researchers, scientists, and drug development professionals, the accurate measurement of lipid metabolites is paramount. This guide provides a detailed comparison of two predominant analytical techniques for the quantification of 14-MethylHexadecanoyl-CoA, a branched-chain fatty acyl-CoA. We present a cross-validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) methodologies, offering insights into their respective performances and experimental protocols.
The quantification of this compound, an important intermediate in branched-chain fatty acid metabolism, can be approached directly by analyzing the intact acyl-CoA molecule or indirectly by measuring its corresponding fatty acid after hydrolysis. LC-MS/MS is the premier method for the direct analysis of acyl-CoAs, offering high specificity and sensitivity without the need for derivatization. Conversely, GC-MS is a robust and well-established technique for the analysis of fatty acids, which requires a derivatization step to convert the non-volatile fatty acid into a volatile ester, typically a fatty acid methyl ester (FAME).
Performance Comparison
The choice between LC-MS/MS and GC-MS for the analysis of this compound depends on the specific requirements of the study, including the desired analyte form (acyl-CoA vs. free fatty acid), sample matrix, and required sensitivity. Below is a summary of the key performance characteristics of each method.
| Feature | LC-MS/MS for this compound | GC-MS for 14-Methylhexadecanoic Acid (as FAME) |
| Analyte | Intact this compound | 14-Methylhexadecanoic acid (as methyl ester) |
| Sample Preparation | Extraction and solid-phase extraction (SPE) | Extraction, hydrolysis, and derivatization (methylation) |
| Derivatization | Not required | Mandatory (e.g., with BF3/methanol) |
| Sensitivity | High (pg/mL range) | High (ng/mL to pg/mL range) |
| Specificity | Very high, based on precursor/product ion transitions | High, based on retention time and mass spectrum |
| Throughput | High, with run times as short as 5 minutes | Moderate, due to longer run times and derivatization |
| Robustness | Good, but can be susceptible to matrix effects | Very high, a well-established technique |
| Structural Info | Fragmentation provides some structural information | Electron ionization provides detailed fragmentation patterns |
Experimental Protocols
Detailed methodologies for both LC-MS/MS and GC-MS are crucial for reproducible and accurate results.
LC-MS/MS Protocol for this compound
This protocol is adapted from methods for long-chain acyl-CoA analysis.[1][2]
1. Sample Extraction:
-
Homogenize tissue samples (~50-100 mg) in a cold buffer (e.g., 100 mM KH2PO4, pH 4.9).
-
Add 2-propanol and re-homogenize.
-
Extract acyl-CoAs with acetonitrile.
-
Centrifuge to pellet protein and debris.
2. Solid-Phase Extraction (SPE) Cleanup:
-
Use an oligonucleotide purification column or a C18 SPE cartridge.
-
Load the supernatant from the extraction step.
-
Wash the column to remove interfering substances.
-
Elute the acyl-CoAs with an appropriate solvent (e.g., 2-propanol).
-
Evaporate the eluent to dryness and reconstitute in the initial mobile phase.
3. LC Separation:
-
Column: C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm).
-
Mobile Phase A: 15 mM ammonium (B1175870) hydroxide (B78521) in water.
-
Mobile Phase B: 15 mM ammonium hydroxide in acetonitrile.
-
Gradient: A typical gradient starts with a low percentage of B, ramps up to elute the long-chain acyl-CoAs, and then re-equilibrates.
-
Flow Rate: 0.2-0.4 mL/min.
4. MS/MS Detection:
-
Ionization: Positive electrospray ionization (ESI+).
-
Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion: [M+H]+ for this compound.
-
Product Ion: A characteristic fragment ion (e.g., corresponding to the loss of the CoA moiety). A neutral loss scan of 507 Da is often used for acyl-CoAs.[2]
-
Quantification: Use a stable isotope-labeled internal standard (e.g., C17:0-CoA) for accurate quantification.
GC-MS Protocol for 14-Methylhexadecanoic Acid
This protocol involves the conversion of the fatty acid to its methyl ester (FAME).[3][4][5]
1. Lipid Extraction and Hydrolysis:
-
Extract total lipids from the sample using a method like Folch or Bligh & Dyer (chloroform:methanol).[5]
-
Hydrolyze the lipid extract to release free fatty acids by saponification (e.g., with methanolic NaOH).
2. Derivatization to FAMEs:
-
Esterify the free fatty acids to their methyl esters using a reagent such as boron trifluoride in methanol (B129727) (BF3-methanol) or methanolic HCl.
-
Heat the reaction mixture to ensure complete derivatization.
-
Extract the FAMEs into a nonpolar solvent like hexane.
3. GC Separation:
-
Column: A polar capillary column (e.g., WAX-type or Rt-2560) is recommended for good separation of FAME isomers.[6]
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 220-250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points. For example, start at a lower temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 220-250°C).[5]
4. MS Detection:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mode: Can be run in full scan mode to identify compounds based on their mass spectra or in Selected Ion Monitoring (SIM) mode for increased sensitivity and quantitative accuracy.[3][5]
-
Quantification: Use a non-endogenous fatty acid methyl ester (e.g., methyl heptadecanoate) as an internal standard.
Visualizing the Workflow and Metabolic Context
To aid in understanding the analytical process and the metabolic relevance of this compound, the following diagrams are provided.
Conclusion
Both LC-MS/MS and GC-MS are powerful techniques for the quantification of this compound and its corresponding fatty acid. The direct analysis of the intact acyl-CoA by LC-MS/MS offers a more streamlined workflow with high specificity, making it ideal for studies focused on the immediate metabolic fate of this molecule. GC-MS, while requiring a more involved sample preparation with derivatization, is a highly robust and sensitive method for analyzing the total fatty acid pool, providing valuable information on the overall abundance of 14-methylhexadecanoic acid. The choice of method should be guided by the specific research question, available instrumentation, and the nature of the biological samples.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. agilent.com [agilent.com]
- 4. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Effects of 14-Methylhexadecanoyl-CoA and its Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Branched-chain fatty acids (BCFAs) and their activated counterparts, acyl-Coenzyme A (acyl-CoA) esters, are increasingly recognized for their diverse biological roles, ranging from energy metabolism to cell signaling. This guide provides a comparative analysis of 14-MethylHexadecanoyl-CoA and its primary precursor, 14-methylhexadecanoic acid. While direct comparative studies are limited, this document synthesizes existing data on related compounds and outlines experimental approaches to facilitate further research and drug development.
14-Methylhexadecanoic acid is a saturated fatty acid with a methyl branch, which influences its physical and biological properties.[1][2] For it to be metabolized or incorporated into complex lipids, it must first be activated to its thioester derivative, this compound. This activation is a critical step that often dictates the metabolic fate and signaling potential of the fatty acid.
Metabolic Activation and Intracellular Fate
The conversion of 14-methylhexadecanoic acid to this compound is an ATP-dependent process catalyzed by acyl-CoA synthetases (ACS).[3] This "activation" step is essential for the fatty acid to participate in most metabolic pathways.
Once activated, this compound can be directed towards several pathways:
-
β-oxidation: In mitochondria and peroxisomes, the acyl-CoA is broken down to generate ATP.[4]
-
Complex Lipid Synthesis: It can be incorporated into various lipids, such as phospholipids (B1166683) for membrane structure and triacylglycerols for energy storage.
-
Protein Acylation: Covalent attachment to proteins, which can alter their function and localization.
-
Signaling: Acyl-CoAs can act as signaling molecules, allosterically regulating enzymes and influencing transcription factor activity.[5]
The distinct intracellular roles of the free fatty acid and its CoA ester underscore the importance of understanding their comparative effects.
Comparative Biological Activities: An Evidence-Based Postulation
Enzyme Regulation
Studies on other fatty acids suggest that the acyl-CoA form is often a more potent regulator of enzyme activity. For example, in vitro experiments have shown that palmityl-CoA and oleoyl-CoA, at micromolar concentrations, can inhibit acetyl-CoA carboxylase, a key enzyme in fatty acid synthesis, while their corresponding free fatty acids have less of an effect at similar concentrations.[6] This suggests that this compound may be a more direct and potent modulator of metabolic enzymes compared to 14-methylhexadecanoic acid.
Gene Expression and Nuclear Receptor Activation
Fatty acids and their derivatives are known ligands for peroxisome proliferator-activated receptors (PPARs), a family of nuclear receptors that regulate genes involved in lipid metabolism and inflammation.[7][8] While both the free fatty acid and its CoA ester could potentially influence PPAR activity, the direct binding ligand is typically considered to be the free fatty acid. However, the intracellular pool of acyl-CoAs can influence the availability of free fatty acids and other lipid signaling molecules, thereby indirectly affecting nuclear receptor activation.
Cellular Signaling
The activation of cellular signaling pathways, such as those involved in inflammation and apoptosis, can be influenced by fatty acids. For instance, hexadecanoic acid (palmitic acid) has been shown to have anti-inflammatory properties by inhibiting phospholipase A(2).[9] It has also been demonstrated to induce apoptosis in cancer cells.[10][11] The conversion to this compound is a prerequisite for its incorporation into signaling lipids like diacylglycerol and ceramides, which are potent second messengers. Therefore, the effects of 14-methylhexadecanoic acid on these pathways are likely mediated through its conversion to the CoA ester.
Quantitative Data Summary
As direct comparative quantitative data is unavailable, the following table presents a hypothetical comparison based on the principles discussed above and data from related compounds. This table is intended to guide experimental design rather than serve as a definitive statement of fact.
| Biological Effect | 14-Methylhexadecanoic Acid | This compound | Rationale/Supporting Evidence from Related Compounds |
| Inhibition of Acetyl-CoA Carboxylase | Lower Potency | Higher Potency | Palmityl-CoA and oleoyl-CoA are more potent inhibitors than their respective free fatty acids.[6] |
| Direct PPARγ Activation | Likely Direct Agonist | Indirect/Modulatory | Free fatty acids are known PPAR ligands.[7] |
| Induction of Apoptosis in Cancer Cells | Active | Likely More Directly Involved | Requires conversion to CoA ester for incorporation into pro-apoptotic lipids.[10][11] |
| Substrate for β-oxidation | Inactive | Active | Fatty acids must be activated to their CoA esters to enter the β-oxidation pathway.[3] |
| Incorporation into Triacylglycerols | Inactive | Active | Acyl-CoAs are the direct substrates for triacylglycerol synthesis. |
Experimental Protocols
To facilitate direct comparison, the following experimental protocols are proposed.
Protocol 1: In Vitro Acetyl-CoA Carboxylase (ACC) Activity Assay
This assay is designed to compare the inhibitory effects of 14-methylhexadecanoic acid and this compound on ACC activity.
Materials:
-
Purified ACC enzyme
-
[¹⁴C]acetyl-CoA
-
ATP, MgCl₂, NaHCO₃
-
Fatty acid synthase (FAS)
-
NADPH
-
14-methylhexadecanoic acid
-
This compound
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing all components except the test compounds and ACC.
-
Add varying concentrations of either 14-methylhexadecanoic acid or this compound to respective reaction tubes. Include a control with no added inhibitor.
-
Initiate the reaction by adding purified ACC.
-
Incubate at 37°C for a defined period (e.g., 10 minutes).
-
In this coupled assay, the [¹⁴C]malonyl-CoA produced by ACC is immediately converted to [¹⁴C]palmitate by FAS.
-
Stop the reaction by adding an acidic solution.
-
Extract the fatty acids and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the rate of ACC activity and determine the IC₅₀ for each compound.
Reference for coupled ACC/FAS assay: [12]
Protocol 2: PPARγ Activation Reporter Assay
This cell-based assay compares the ability of the two compounds to activate PPARγ.
Materials:
-
HEK293T cells (or other suitable cell line)
-
Expression plasmid for human PPARγ
-
Reporter plasmid containing a PPAR response element (PPRE) driving luciferase expression
-
Transfection reagent
-
14-methylhexadecanoic acid
-
This compound (and a suitable delivery vehicle for intracellular access)
-
Luciferase assay system
Procedure:
-
Co-transfect cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid.
-
After 24 hours, treat the cells with varying concentrations of 14-methylhexadecanoic acid or this compound. Include a vehicle control and a known PPARγ agonist (e.g., rosiglitazone) as a positive control.
-
Incubate for another 24 hours.
-
Lyse the cells and measure luciferase activity using a luminometer.
-
Normalize luciferase activity to total protein concentration.
-
Determine the EC₅₀ for each compound.
Protocol 3: Cellular Uptake Assay
This assay measures the rate of cellular uptake of radiolabeled 14-methylhexadecanoic acid.
Materials:
-
Adherent cell line (e.g., hepatocytes, adipocytes)
-
[¹⁴C]-14-methylhexadecanoic acid
-
Culture medium and plates
-
Scintillation counter
Procedure:
-
Plate cells in a multi-well plate and grow to confluence.
-
On the day of the assay, replace the medium with a serum-free medium containing a known concentration of [¹⁴C]-14-methylhexadecanoic acid.
-
Incubate for various time points (e.g., 1, 5, 15, 30 minutes).
-
At each time point, rapidly wash the cells with ice-cold stop solution to remove extracellular label.
-
Lyse the cells and measure the intracellular radioactivity by scintillation counting.
-
Determine the rate of uptake.
Reference for cellular uptake protocol: [13][14]
Signaling Pathways and Experimental Workflows
Metabolic Activation and Fate of 14-Methylhexadecanoic Acid
The following diagram illustrates the central role of acyl-CoA synthetase in activating 14-methylhexadecanoic acid and directing it towards major metabolic pathways.
Caption: Metabolic activation and fate of 14-methylhexadecanoic acid.
Experimental Workflow for Comparative Analysis
The following diagram outlines a logical workflow for comparing the biological activities of 14-methylhexadecanoic acid and its CoA ester.
Caption: Experimental workflow for comparative analysis.
Conclusion
The activation of 14-methylhexadecanoic acid to this compound is a pivotal step that unlocks its metabolic and signaling potential. While direct comparative data is sparse, evidence from related fatty acids strongly suggests that the CoA ester is the more biologically active form for intracellular processes such as enzyme regulation and biosynthesis of complex lipids. The provided experimental protocols and workflows offer a roadmap for researchers to systematically investigate and quantify the differential effects of these two molecules. Such studies are crucial for understanding their precise mechanisms of action and for harnessing their therapeutic potential in drug development.
References
- 1. Anteisoheptadecanoic acid | C17H34O2 | CID 22207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for (S)-14-Methylhexadecanoic acid (HMDB0031067) [hmdb.ca]
- 3. Fatty acyl-CoA esters - Wikipedia [en.wikipedia.org]
- 4. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 7. Medium Chain Fatty Acids Are Selective Peroxisome Proliferator Activated Receptor (PPAR) γ Activators and Pan-PPAR Partial Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Capillary Electrophoretic Assay for Acetyl CoA Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Palmitic acid of Musa Paradisiaca induces apoptosis through caspase-3 in human oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. dspace.library.uu.nl [dspace.library.uu.nl]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 14-Methylhexadecanoyl-CoA and Related Branched-Chain Acyl-CoAs in Cellular Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of 14-Methylhexadecanoyl-CoA, a branched-chain fatty acyl-CoA, and its place within the broader context of cellular lipid metabolism. Due to the limited availability of direct quantitative data for this compound in peer-reviewed literature, this document will leverage data on closely related and more frequently studied branched-chain acyl-CoAs, such as those derived from pentadecanoic acid (C15:0) and heptadecanoic acid (C17:0), to provide a comparative framework. The experimental protocols and metabolic pathways described are representative of the analysis and fate of long-chain and branched-chain fatty acyl-CoAs in mammalian systems.
Quantitative Comparison of Acyl-CoA Concentrations
Direct quantification of endogenous this compound is not widely reported. However, comprehensive acyl-CoA profiling studies in various mammalian tissues and cells provide valuable data on other relevant long-chain and branched-chain acyl-CoAs. The following table summarizes representative concentrations of various acyl-CoAs from published literature to offer a comparative perspective. It is important to note that concentrations can vary significantly based on tissue type, metabolic state, and the specific analytical methods employed.
| Acyl-CoA Species | Reported Concentration (nmol/g wet weight or pmol/mg protein) | Tissue/Cell Type | Reference |
| Proxy: Heptadecanoyl-CoA (C17:0-CoA) | Used as an internal standard in many acyl-CoA profiling studies, endogenous levels are typically low. | Various | [1] |
| Palmitoyl-CoA (C16:0-CoA) | ~5.95 nmol/g wet weight | Sedentary Mouse Muscle | [2] |
| Oleoyl-CoA (C18:1-CoA) | ~7.70 nmol/g wet weight | Sedentary Mouse Muscle | [2] |
| Total Long-Chain Acyl-CoA | 83 ± 11 nmol/g wet weight | Rat Liver | [3] |
| Total Long-Chain Acyl-CoA | 61 ± 9 nmol/g wet weight | Hamster Heart | [3] |
| Malonyl-CoA | 1.9 ± 0.6 nmol/g wet weight | Rat Liver | [4] |
| Malonyl-CoA | 1.3 ± 0.4 nmol/g wet weight | Rat Heart | [4] |
| Malonyl-CoA | 0.7 ± 0.2 nmol/g wet weight | Rat Skeletal Muscle | [4] |
Note: The concentrations of branched-chain fatty acids like 14-methylhexadecanoic acid are generally much lower than their straight-chain counterparts. Odd-chain and branched-chain fatty acids are estimated to constitute less than 1-3% of total fatty acids in many tissues.[5]
Experimental Protocols for Acyl-CoA Quantification
The quantification of acyl-CoA species is a technically demanding process due to their low abundance and chemical instability. The most common and robust method is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
General Workflow for Acyl-CoA Quantification by LC-MS/MS
1. Sample Preparation and Extraction:
-
Tissue Homogenization: Frozen tissue or cell pellets are rapidly homogenized in a cold buffer, often containing an organic solvent mixture like methanol/chloroform, to quench enzymatic activity and extract lipids and acyl-CoAs.[1][3]
-
Internal Standards: A known amount of an odd-chain or isotopically labeled acyl-CoA (e.g., C17:0-CoA or ¹³C-labeled palmitoyl-CoA) is added at the beginning of the extraction process to account for sample loss and variations in ionization efficiency during MS analysis.[1]
2. Solid-Phase Extraction (SPE):
-
The crude extract is passed through a solid-phase extraction cartridge to remove interfering substances and enrich the acyl-CoA fraction. Reversed-phase SPE columns are commonly used for this purpose.
3. Liquid Chromatography (LC) Separation:
-
The purified acyl-CoA sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Separation is typically achieved on a reversed-phase column (e.g., C18 or C8) using a gradient of aqueous and organic mobile phases, often containing a volatile salt like ammonium (B1175870) acetate (B1210297) to improve chromatographic peak shape and ionization.
4. Tandem Mass Spectrometry (MS/MS) Detection:
-
The eluent from the LC column is introduced into a tandem mass spectrometer.
-
Electrospray ionization (ESI) is a common ionization technique for acyl-CoAs.
-
Quantification is performed using Multiple Reaction Monitoring (MRM), where a specific precursor ion for each acyl-CoA is selected and fragmented, and a specific product ion is monitored. This provides high selectivity and sensitivity.[1]
5. Data Analysis:
-
The peak areas of the endogenous acyl-CoAs are compared to the peak areas of the internal standards to calculate their concentrations in the original sample.
Metabolic Pathway of this compound
This compound is an anteiso-branched-chain fatty acyl-CoA. Its metabolism is linked to the catabolism of the branched-chain amino acid isoleucine.
Biosynthesis of this compound
The biosynthesis of anteiso-branched-chain fatty acids initiates with the branched-chain amino acid isoleucine.
-
Transamination: Isoleucine is transaminated to its corresponding α-keto acid, α-keto-β-methylvalerate.
-
Oxidative Decarboxylation: This α-keto acid is then oxidatively decarboxylated to form 2-methylbutyryl-CoA.
-
Fatty Acid Elongation: 2-Methylbutyryl-CoA serves as a primer for the fatty acid synthase (FAS) complex. The fatty acid chain is elongated by the sequential addition of two-carbon units from malonyl-CoA, ultimately leading to the formation of this compound.[2]
Degradation of this compound
The degradation of branched-chain fatty acyl-CoAs occurs primarily through β-oxidation in the mitochondria, similar to straight-chain fatty acids. However, the methyl branch requires specific enzymatic steps.
-
Activation: 14-methylhexadecanoic acid is activated to this compound in the cytoplasm.
-
Mitochondrial Transport: The acyl-CoA is transported into the mitochondria via the carnitine shuttle.
-
β-Oxidation: A series of β-oxidation cycles cleaves two-carbon units in the form of acetyl-CoA. The final β-oxidation cycle of an odd-numbered carbon chain (which is the case for the remainder of the chain after several cycles) yields one molecule of acetyl-CoA and one molecule of propionyl-CoA.[6]
-
TCA Cycle Entry: Acetyl-CoA directly enters the tricarboxylic acid (TCA) cycle. Propionyl-CoA is carboxylated to methylmalonyl-CoA, which is then converted to succinyl-CoA, an intermediate of the TCA cycle.
References
- 1. Measurement of tissue acyl-CoAs using flow-injection tandem mass spectrometry: acyl-CoA profiles in short-chain fatty acid oxidation defects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fatty acid synthesis - Wikipedia [en.wikipedia.org]
- 3. The quantitation of long-chain acyl-CoA in mammalian tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidation of Branched-Chain Fatty Acids | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Anteisoheptadecanoic acid | C17H34O2 | CID 22207 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. aocs.org [aocs.org]
A Guide to Inter-Laboratory Comparison of 14-MethylHexadecanoyl-CoA Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction to 14-MethylHexadecanoyl-CoA and Analytical Challenges
This compound is a branched-chain fatty acyl-CoA that plays a role in cellular metabolism. Accurate quantification of this and other acyl-CoAs is essential for understanding various physiological and pathological processes. However, the analysis of these molecules presents several challenges, including their low abundance, susceptibility to degradation, and the complexity of biological matrices.
Inter-laboratory studies in the broader field of lipidomics have highlighted significant variability in results, with coefficients of variation (CVs) sometimes reaching high percentages for certain lipid classes.[1] This underscores the need for standardized protocols and robust quality control measures to ensure data comparability across different sites, a critical aspect in multi-center studies and drug development.
Recommended Analytical Methodology
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the state-of-the-art technique for the quantification of acyl-CoAs due to its high selectivity and sensitivity.[2][3] A comprehensive and robust analytical method is the foundation of any successful inter-laboratory comparison.
Experimental Protocol: Quantification of this compound in Biological Samples
This protocol is a synthesized approach based on best practices for acyl-CoA analysis.
1. Sample Preparation (Human Plasma)
-
Objective: To extract this compound from plasma while minimizing degradation and matrix effects.
-
Materials:
-
Human plasma (collected in K2EDTA tubes)
-
Internal Standard (IS): ¹³C-labeled this compound or a structurally similar odd-chain acyl-CoA not present in the sample.
-
Acetonitrile (ACN), Methanol (MeOH), Water (LC-MS grade)
-
Formic Acid (FA)
-
5-Sulfosalicylic acid (SSA)
-
-
Procedure:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the internal standard solution.
-
Add 400 µL of cold extraction solvent (ACN:MeOH:H₂O, 2:2:1 v/v/v).
-
Vortex for 1 minute at 4°C.
-
Incubate at -20°C for 30 minutes to precipitate proteins.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the extract in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Analysis
-
Objective: To chromatographically separate this compound from isomers and other interfering substances and to quantify it using tandem mass spectrometry.
-
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM):
-
Monitor the specific precursor-to-product ion transition for this compound and its internal standard. The exact m/z values will need to be determined by direct infusion of a standard.
-
-
Source Parameters: Optimize gas temperatures, gas flows, and capillary voltage for maximum signal intensity.
-
3. Data Analysis and Quantification
-
Objective: To calculate the concentration of this compound in the samples.
-
Procedure:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve using a series of standards with known concentrations of this compound and a fixed concentration of the internal standard.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
-
Proposed Inter-Laboratory Comparison Study Design
A well-designed inter-laboratory comparison is essential for obtaining meaningful data on method performance and laboratory proficiency.
Study Workflow
References
Validation of a Novel Monoclonal Antibody for 14-MethylHexadecanoyl-CoA
A comprehensive guide for researchers, scientists, and drug development professionals on the characterization and validation of a new monoclonal antibody targeting 14-MethylHexadecanoyl-CoA. This document provides a comparative analysis of its performance, detailed experimental protocols, and supporting data.
Introduction
This compound is a branched-chain fatty acyl-CoA molecule. While its precise roles are still under investigation, its precursor, 14-methylhexadecanoic acid, is known to be involved in lipid metabolism and cellular signaling. To facilitate further research into the biological functions and potential therapeutic relevance of this compound, we have developed a novel monoclonal antibody. This guide details the rigorous validation process undertaken to ensure the antibody's specificity and reliability in various applications. Due to the novelty of this antibody, this guide will focus on its characterization against negative controls and its performance in key immunoassays.
Performance Comparison
As there are no other commercially available antibodies specifically targeting this compound, this validation focuses on demonstrating the antibody's high specificity and sensitivity. The following tables summarize the performance of the new antibody (Clone ID: Ab-14MHC-CoA) in key validation assays.
Table 1: Specificity Analysis by Enzyme-Linked Immunosorbent Assay (ELISA)
| Antigen Coated on Plate | Ab-14MHC-CoA Signal (OD450) | Control IgG Signal (OD450) |
| This compound | 2.85 ± 0.12 | 0.15 ± 0.03 |
| Palmitoyl-CoA | 0.21 ± 0.05 | 0.14 ± 0.02 |
| Stearoyl-CoA | 0.18 ± 0.04 | 0.13 ± 0.03 |
| Oleoyl-CoA | 0.19 ± 0.06 | 0.15 ± 0.04 |
| Bovine Serum Albumin (BSA) | 0.12 ± 0.02 | 0.11 ± 0.02 |
Table 2: Lipid-Protein Overlay Assay (Dot Blot) Specificity
| Lipid Spotted on Membrane | Ab-14MHC-CoA Signal Intensity |
| This compound | +++ |
| Hexadecanoyl-CoA | - |
| Octadecanoyl-CoA | - |
| Phosphatidylcholine | - |
| Cholesterol | - |
(Signal Intensity: +++ Strong, ++ Moderate, + Weak, - No Signal)
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Enzyme-Linked Immunosorbent Assay (ELISA) for Specificity
This protocol is designed to assess the specific binding of the antibody to its target antigen.
Materials:
-
96-well microtiter plates
-
This compound, Palmitoyl-CoA, Stearoyl-CoA, Oleoyl-CoA
-
Bovine Serum Albumin (BSA)
-
Coating Buffer (0.1 M Sodium Carbonate-Bicarbonate, pH 9.6)
-
Blocking Buffer (5% BSA in PBS)
-
Wash Buffer (PBS with 0.05% Tween-20)
-
Anti-14-MethylHexadecanoyl-CoA Antibody (Ab-14MHC-CoA)
-
Control IgG
-
HRP-conjugated secondary antibody
-
TMB Substrate
-
Stop Solution (2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dissolve this compound and control lipids in an appropriate solvent and emulsify in coating buffer to a final concentration of 10 µg/mL. Coat the wells of a 96-well plate with 100 µL of the antigen solution. Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with Wash Buffer. Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.
-
Primary Antibody Incubation: Wash the plate three times. Add 100 µL of diluted Ab-14MHC-CoA (e.g., 1:1000 in Blocking Buffer) or Control IgG to the respective wells. Incubate for 2 hours at room temperature.
-
Secondary Antibody Incubation: Wash the plate three times. Add 100 µL of HRP-conjugated secondary antibody (diluted according to manufacturer's instructions) to each well. Incubate for 1 hour at room temperature.
-
Detection: Wash the plate five times. Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-30 minutes.
-
Stop and Read: Add 50 µL of Stop Solution to each well. Read the absorbance at 450 nm using a plate reader.
Lipid-Protein Overlay Assay (Dot Blot)
This assay visually confirms the specificity of the antibody for this compound spotted on a membrane.
Materials:
-
Nitrocellulose membrane
-
This compound and other control lipids
-
Chloroform/Methanol solvent mixture
-
Blocking Buffer (3% fatty acid-free BSA in TBST)
-
Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)
-
Anti-14-MethylHexadecanoyl-CoA Antibody (Ab-14MHC-CoA)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lipid Spotting: Dissolve lipids in a chloroform/methanol mixture. Carefully spot 1-2 µL of each lipid solution onto the nitrocellulose membrane. Allow the spots to dry completely at room temperature.
-
Blocking: Immerse the membrane in Blocking Buffer and incubate for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Decant the blocking buffer and incubate the membrane with Ab-14MHC-CoA (e.g., 1 µg/mL in Blocking Buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with Wash Buffer.
-
Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with Wash Buffer. Apply the chemiluminescent substrate according to the manufacturer's instructions and capture the signal using an imaging system.
Visualizations
Experimental Workflow: Antibody Specificity Validation
Caption: Workflow for validating the specificity of the new antibody.
Known Biological Context of this compound Precursor
Caption: Involvement of this compound in cellular processes.
Altered Metabolism of 14-MethylHexadecanoyl-CoA: A Comparative Guide for Healthy and Diseased States
For Researchers, Scientists, and Drug Development Professionals
The metabolism of branched-chain fatty acids (BCFAs), such as 14-methylhexadecanoic acid, is increasingly recognized as a significant player in cellular physiology and pathology. Dysregulation of BCFA metabolism has been implicated in various diseases, most notably in cancer. This guide provides a comparative analysis of 14-MethylHexadecanoyl-CoA metabolism in healthy versus diseased states, with a focus on quantitative data, experimental methodologies, and associated signaling pathways.
Quantitative Analysis: Enhanced Utilization in Cancer
A pivotal study investigating the metabolism of 14-methylhexadecanoic acid in a rat model of Walker 256 carcinoma revealed a significantly enhanced utilization of this fatty acid in tumor-bearing subjects compared to healthy controls. The research, which utilized radiolabeled 14-methylhexadecanoic acid, demonstrated a progressive increase in the accumulation of radioactivity within the tumor tissue as it grew.
The following table summarizes the key quantitative findings from this study, highlighting the differential distribution of radiolabeled 14-methylhexadecanoic acid in various lipid fractions across different tissues.
| Tissue | Lipid Fraction | Healthy Control Rats | Tumor-Bearing Rats | Tumor-Resistant Rats |
| Tumor | Total Radioactivity (% of administered dose) | N/A | 0.05% to nearly 1% | N/A |
| Cholesteryl 14-methylhexadecanoate | N/A | Progressive increase over 3 hours | N/A | |
| Liver | Triglycerides | Baseline | Highly Increased | Similar to control |
| Phospholipids | Baseline | Highly Increased | Similar to control | |
| Cholesteryl Esters | Baseline | Highly Increased | Similar to control | |
| Blood | Triglycerides | Baseline | Increased | No significant change |
| Cholesteryl Esters | Baseline | Decreased progressively | No significant change |
Table 1: Comparative Distribution of Radiolabeled 14-Methylhexadecanoic Acid. Data indicates a significant shift in the metabolism of 14-methylhexadecanoic acid in tumor-bearing rats, with increased synthesis of various lipids in the liver and their subsequent accumulation in the tumor.[1][2] In contrast, tumor-resistant animals showed a considerably slower turnover of this fatty acid compared to controls.[1][2]
Experimental Protocols
The following section details the key experimental methodologies employed in the comparative analysis of this compound metabolism.
Radiolabeling and Administration
To trace the metabolic fate of 14-methylhexadecanoic acid, a common experimental approach involves the use of a radiolabeled form of the fatty acid, typically with Carbon-14 (¹⁴C).
-
Synthesis of [¹⁴C]14-Methylhexadecanoic Acid: The synthesis of the radiolabeled compound is a critical first step, ensuring high purity and specific activity.
-
Administration: The labeled fatty acid is typically administered to the animal models (e.g., rats) via intravenous or intraperitoneal injection. The dosage and timing of administration are crucial parameters that are optimized based on the experimental design.
Sample Collection and Lipid Extraction
Following a predetermined time course after administration of the labeled compound, various tissues (e.g., liver, blood, tumor) are collected.
-
Tissue Homogenization: Tissues are immediately excised, weighed, and homogenized in a suitable buffer to preserve the integrity of the lipids.
-
Lipid Extraction: A common method for lipid extraction is the Folch method, which uses a chloroform:methanol mixture to efficiently extract total lipids from the tissue homogenate.
Lipid Fractionation and Quantification
The total lipid extract is then fractionated to separate different lipid classes.
-
Thin-Layer Chromatography (TLC): TLC is a widely used technique to separate lipids such as free fatty acids, triglycerides, phospholipids, and cholesteryl esters.
-
Quantification: Once separated, the radioactivity in each lipid fraction is quantified using a scintillation counter. This allows for the determination of the percentage of the administered dose that is incorporated into each lipid class in different tissues.
Gas Chromatography-Mass Spectrometry (GC-MS) for Acyl-CoA Analysis
For the direct quantification of this compound and other acyl-CoA species, a more targeted approach using mass spectrometry is employed.
-
Tissue Lysis and Extraction: Tissues are homogenized in a solution containing an internal standard (e.g., a deuterated version of the analyte) to correct for extraction losses.
-
Solid-Phase Extraction (SPE): The homogenate is then subjected to SPE to isolate the acyl-CoA fraction.
-
Derivatization (Optional but common for GC-MS): Acyl-CoAs may be derivatized to improve their volatility and chromatographic properties.
-
GC-MS Analysis: The prepared sample is injected into a gas chromatograph coupled to a mass spectrometer. The instrument is operated in selected ion monitoring (SIM) mode to specifically detect and quantify the target acyl-CoA and the internal standard.
Signaling Pathways and Logical Relationships
The enhanced utilization of this compound in cancer is indicative of a reprogrammed metabolic landscape, often driven by oncogenic signaling pathways. The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and metabolism, and its hyperactivation is a common feature of many cancers. This pathway can promote the synthesis of lipids, including those derived from branched-chain fatty acids, to support the rapid growth of tumor cells.
Below are diagrams illustrating the key metabolic pathways and the logical workflow of the experimental analysis.
Caption: Metabolic fate of this compound in healthy vs. cancerous states.
Caption: Experimental workflow for comparative metabolic analysis.
Conclusion
The available evidence strongly suggests a significant alteration in the metabolism of this compound in cancerous states, characterized by its enhanced uptake and incorporation into various lipid classes to support tumor growth. This metabolic reprogramming is likely driven by the dysregulation of key oncogenic signaling pathways such as the PI3K/AKT/mTOR pathway. Further research is warranted to fully elucidate the specific enzymatic and regulatory mechanisms governing the metabolism of this and other branched-chain fatty acids in different diseases. Such knowledge will be invaluable for the development of novel diagnostic markers and targeted therapeutic strategies.
References
Specificity of Enzymatic Reactions with 14-MethylHexadecanoyl-CoA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the enzymatic specificity for 14-MethylHexadecanoyl-CoA, a branched-chain fatty acyl-CoA. Understanding how the methyl branch at the anteiso position influences enzyme kinetics is crucial for research in metabolic pathways, drug development, and the study of diseases associated with abnormal fatty acid metabolism. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key metabolic and experimental workflows.
Introduction to this compound Metabolism
This compound is a saturated fatty acyl-CoA with a methyl group at the 14th carbon position. This anteiso-branched structure distinguishes it from its straight-chain counterpart, heptadecanoyl-CoA, and the more common palmitoyl-CoA (16:0). The presence of this methyl group can significantly alter its interaction with enzymes involved in fatty acid metabolism, including synthesis, degradation, and transport.
Comparative Enzyme Kinetics
While specific kinetic data for this compound is limited in publicly available literature, we can infer its enzymatic handling by comparing the kinetics of enzymes with other branched-chain versus straight-chain acyl-CoA substrates. Key enzyme families involved in fatty acid metabolism include Fatty Acid Synthase (FAS), Acyl-CoA Dehydrogenases (ACADs), and Carnitine Palmitoyltransferases (CPTs).
A study on metazoan fatty acid synthase (mFAS) provides valuable insights into how branched-chain extender units affect enzyme kinetics. The data reveals a significantly lower turnover number when methylmalonyl-CoA is used as an extender substrate compared to malonyl-CoA for straight-chain fatty acid synthesis.[1][2] This suggests that the methyl branch poses a steric hindrance within the enzyme's active site, reducing catalytic efficiency.
| Enzyme Family | Substrate Comparison | Key Kinetic Observations | Reference |
| Metazoan Fatty Acid Synthase (mFAS) | Methylmalonyl-CoA (branched extender) vs. Malonyl-CoA (straight-chain extender) | The turnover number (kcat) for branched-chain fatty acid synthesis is approximately 170 times lower than for straight-chain fatty acid synthesis.[2] The ketoacyl synthase (KS) domain is the primary determinant of this reduced speed.[1][2] | [1][2] |
| Acyl-CoA Dehydrogenases (ACADs) | General Branched-Chain Acyl-CoAs vs. Straight-Chain Acyl-CoAs | ACADs exhibit broad substrate specificity but the efficiency of dehydrogenation can be affected by the position and size of the branch. The active site must accommodate the methyl group. | [3][4] |
| Carnitine Palmitoyltransferase (CPT) | General Branched-Chain Acyl-CoAs vs. Straight-Chain Acyl-CoAs | CPTs are responsible for transporting long-chain fatty acids into the mitochondria for β-oxidation. The specificity is influenced by the acyl chain length and structure. Malonyl-CoA is a potent inhibitor of CPT1.[5][6][7] | [5][6][7] |
Signaling Pathways and Cellular Roles
Branched-chain fatty acyl-CoAs, including derivatives of 14-methylhexadecanoic acid, are known to be potent ligands for Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that plays a critical role in the regulation of lipid metabolism. Activation of PPARα leads to the upregulation of genes encoding for enzymes involved in peroxisomal and mitochondrial β-oxidation. This suggests that this compound could act as a signaling molecule, modulating gene expression related to its own metabolism and that of other lipids.
Caption: Proposed signaling pathway of this compound via PPARα activation.
Experimental Protocols
Protocol 1: Acyl-CoA Dehydrogenase Activity Assay (Ferricenium-based)
This spectrophotometric assay measures the activity of ACADs by monitoring the reduction of ferricenium hexafluorophosphate.
Materials:
-
Purified or mitochondrial ACAD enzyme
-
This compound (substrate)
-
Palmitoyl-CoA (straight-chain control substrate)
-
Ferricenium hexafluorophosphate
-
Assay Buffer (e.g., 100 mM HEPES, pH 7.6, containing 1 mM EDTA)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing the assay buffer and ferricenium hexafluorophosphate.
-
Add the enzyme to the reaction mixture and incubate for 2-3 minutes at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the acyl-CoA substrate (either this compound or the control).
-
Monitor the decrease in absorbance at 300 nm, which corresponds to the reduction of ferricenium.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve.
-
Perform the assay with varying substrate concentrations to determine Km and Vmax values.
Protocol 2: Fatty Acid Synthase (FAS) Activity Assay (NADPH Consumption)
This assay determines FAS activity by measuring the rate of NADPH oxidation, which is followed by a decrease in absorbance at 340 nm.[1]
Materials:
-
Purified FAS enzyme
-
This compound (as a potential primer, or use a branched-chain extender like methylmalonyl-CoA)
-
Acetyl-CoA (straight-chain primer control)
-
Malonyl-CoA (straight-chain extender)
-
NADPH
-
Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.0, containing 1 mM EDTA and 1 mM DTT)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture in a cuvette containing assay buffer, NADPH, acetyl-CoA, and the FAS enzyme.
-
Incubate the mixture for 5 minutes at 37°C to allow for temperature equilibration.
-
Initiate the reaction by adding malonyl-CoA (or the branched-chain extender).
-
Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes.
-
The rate of NADPH consumption is calculated from the linear slope of the absorbance versus time plot, using the molar extinction coefficient of NADPH (6220 M-1cm-1).
-
To compare the specificity for branched-chain substrates, repeat the assay using a branched-chain primer or extender and compare the rates to those obtained with straight-chain substrates.
Caption: General workflow for determining enzyme kinetic parameters.
Conclusion
The presence of a methyl group in the acyl chain of this compound is predicted to decrease the efficiency of its processing by key enzymes in fatty acid metabolism, such as fatty acid synthase and likely acyl-CoA dehydrogenases, when compared to their straight-chain counterparts. This is primarily due to steric constraints within the enzyme active sites. Furthermore, evidence suggests that branched-chain fatty acyl-CoAs can act as signaling molecules by activating nuclear receptors like PPARα, thereby influencing gene expression related to lipid metabolism. Further research with direct kinetic studies on this compound is necessary to fully elucidate its specific enzymatic interactions and biological roles. The provided protocols offer a framework for conducting such comparative kinetic analyses.
References
- 1. The enzyme kinetics of branched-chain fatty acid synthesis of metazoan fatty acid synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The enzyme kinetics of branched‐chain fatty acid synthesis of metazoan fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Acyl-CoA dehydrogenases. A mechanistic overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Different sites of inhibition of carnitine palmitoyltransferase by malonyl-CoA, and by acetyl-CoA and CoA, in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carnitine palmitoyltransferase. Activation by palmitoyl-CoA and inactivation by malonyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Observations on the affinity for carnitine, and malonyl-CoA sensitivity, of carnitine palmitoyltransferase I in animal and human tissues. Demonstration of the presence of malonyl-CoA in non-hepatic tissues of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 14-Methylhexadecanoyl-CoA Across Diverse Species
For Researchers, Scientists, and Drug Development Professionals
Introduction
14-Methylhexadecanoyl-CoA, the coenzyme A derivative of 14-methylhexadecanoic acid (anteiso-C17:0), is a branched-chain fatty acyl-CoA found across various biological kingdoms, from bacteria to mammals. While its precursor fatty acid is known to play a structural role in cellular membranes, the activated CoA form is emerging as a key player in metabolic regulation and signaling. This guide provides a comparative analysis of this compound in different species, summarizing available quantitative data, detailing relevant experimental protocols, and illustrating its metabolic and signaling pathways.
Data Presentation: Abundance of 14-Methylhexadecanoic Acid
Direct quantitative data for this compound is scarce in the literature. Therefore, the following tables summarize the reported abundance of its precursor, 14-methylhexadecanoic acid, as a proxy for the potential cellular pool of the CoA-activated form. It is important to note that the concentration of the acyl-CoA is dependent on the activity of acyl-CoA synthetases and cellular metabolic status.
Table 1: Relative Abundance of 14-Methylhexadecanoic Acid in Marine Sponges
| Sponge Species | Relative Abundance (%) |
| Axinella corrugata | 0.6 |
| Dragmacidon reticulatum | 0.9 |
| Dragmacidon alvarezae | 1.1 |
| Ptilo caulis walpersi | 1.3 |
| Myrmekioderma rea | 0.9 |
| Scopalina ruetzleri | Not Reported |
Table 2: Percentage of 14-Methylhexadecanoic Acid in Pinaceae Seed Oils
| Genus | Species Example | Percentage Range (%) |
| Pinus | Pinus contorta | 0.02 - 1.15 |
| Abies | 0.02 - 1.15 | |
| Cedrus | 0.02 - 1.15 | |
| Tsuga | 0.02 - 1.15 | |
| Pseudotsuga | 0.02 - 1.15 | |
| Larix | 0.02 - 1.15 | |
| Picea | 0.02 - 1.15 |
Note: Data for bacterial and mammalian tissues is not presented in a comparative table due to the lack of standardized quantitative studies across multiple species.
Experimental Protocols
Accurate quantification of this compound and its corresponding fatty acid is critical for understanding its biological roles. Below are detailed methodologies for their analysis.
Protocol 1: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is suitable for the targeted quantification of acyl-CoAs in biological samples.
1. Sample Preparation (Cell or Tissue Homogenates):
-
Homogenize cells or tissues in a cold extraction buffer (e.g., 2:1:1 methanol:chloroform:water).
-
Centrifuge to pellet cellular debris.
-
Collect the supernatant containing the acyl-CoAs.
-
Perform a solid-phase extraction (SPE) for enrichment and purification of the acyl-CoA fraction.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from low to high organic phase to elute the acyl-CoAs.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification. The precursor ion of this compound is selected and fragmented, and a specific product ion is monitored for quantification.
-
Internal Standard: A stable isotope-labeled acyl-CoA (e.g., ¹³C-labeled Palmitoyl-CoA) should be used for accurate quantification.
-
Protocol 2: Analysis of 14-Methylhexadecanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is widely used for the analysis of total fatty acid profiles, including branched-chain fatty acids.
1. Lipid Extraction and Derivatization:
-
Extract total lipids from the biological sample using a modified Folch or Bligh-Dyer method.
-
Saponify the lipid extract to release free fatty acids.
-
Methylate the fatty acids to form fatty acid methyl esters (FAMEs) using a reagent such as BF₃-methanol or acidic methanol.
2. GC-MS Analysis:
-
Gas Chromatography (GC):
-
Column: A polar capillary column (e.g., a wax or cyano-based column) is required to separate the branched-chain FAMEs from their straight-chain isomers.
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points and polarity.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Detection: The mass spectrometer is operated in full scan mode to identify the FAMEs based on their mass spectra, or in selected ion monitoring (SIM) mode for targeted quantification.
-
Identification: The identification of 14-methylhexadecanoic acid methyl ester is confirmed by its retention time and comparison of its mass spectrum with a reference standard or a spectral library.
-
Signaling and Metabolic Pathways
Bacterial Biosynthesis of Anteiso-Branched-Chain Fatty Acyl-CoAs
In many bacteria, the biosynthesis of anteiso-branched-chain fatty acids, including 14-methylhexadecanoic acid, is initiated from the branched-chain amino acid isoleucine. This pathway provides the necessary precursors for incorporation into the cell membrane, where they play a crucial role in regulating membrane fluidity.
Caption: Biosynthesis of this compound in bacteria.
Mammalian PPARα Signaling Pathway Activated by Branched-Chain Acyl-CoAs
In mammals, branched-chain acyl-CoAs, including this compound, have been identified as high-affinity ligands for the Peroxisome Proliferator-Activated Receptor alpha (PPARα). PPARα is a nuclear receptor that plays a central role in the regulation of lipid metabolism. Its activation leads to the transcription of genes involved in fatty acid oxidation.
Caption: Activation of the PPARα signaling pathway by this compound.
Comparative Discussion
The presence of 14-methylhexadecanoic acid and its CoA derivative across different species highlights its conserved importance.
-
In Bacteria: The primary role of 14-methylhexadecanoic acid is structural, where it contributes to the fluidity and stability of cell membranes. The biosynthesis from isoleucine provides a direct link between amino acid metabolism and lipid composition, allowing bacteria to adapt to environmental changes.
-
In Marine Organisms: The significant presence of this branched-chain fatty acid in some marine sponges suggests a potential role in membrane adaptation to specific environmental pressures such as temperature and pressure. It may also be a marker of symbiotic bacteria within the sponge holobiont.
-
In Plants (Pinaceae): The unusual occurrence of 14-methylhexadecanoic acid in the seed oils of the Pinaceae family is of taxonomic significance. Its specific metabolic role in these plants is not yet fully understood but may be related to energy storage or defense mechanisms.
-
In Mammals: The identification of this compound as a high-affinity ligand for PPARα elevates its role from a simple metabolic intermediate to a signaling molecule.[1][2] This interaction suggests that fluctuations in the cellular levels of this branched-chain acyl-CoA can directly influence gene expression, particularly genes involved in fatty acid oxidation. This pathway is a potential target for therapeutic interventions in metabolic diseases.
Conclusion
This compound is a multifaceted molecule with diverse roles across the biological spectrum. While its structural importance in bacterial membranes is well-established, its function as a signaling molecule in mammals opens up new avenues for research, particularly in the context of metabolic regulation and disease. The provided experimental protocols offer a robust framework for the accurate quantification of this and other acyl-CoAs, which will be essential for further elucidating its precise functions in different species. Future research should focus on generating more comprehensive quantitative data for the CoA-activated form and exploring the downstream effects of its interaction with nuclear receptors like PPARα.
References
The Interplay of 14-MethylHexadecanoyl-CoA with the Cellular Lipidome: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
14-MethylHexadecanoyl-CoA, an anteiso-branched-chain fatty acyl-CoA, is an intriguing lipid metabolite derived from the catabolism of the essential amino acid isoleucine. While often considered a minor component of the total fatty acid pool, emerging research highlights the unique roles of branched-chain fatty acids (BCFAs) in cellular processes, including membrane fluidity, signaling, and metabolic regulation. Understanding the correlation of this compound with other lipid metabolites is crucial for elucidating its function in health and disease. This guide provides a comparative analysis of these correlations, supported by experimental data and detailed methodologies.
Quantitative Correlation Analysis
While comprehensive, large-scale lipidomics studies focusing specifically on the correlations of this compound are still emerging, existing data on branched-chain and odd-chain fatty acids allow for the inference of likely correlative patterns. The following table summarizes expected correlations based on current knowledge of lipid metabolism. It is important to note that these correlations can be tissue-specific and may vary depending on the metabolic state.
| Lipid Class | Correlated Lipid Metabolites | Expected Correlation with this compound | Rationale |
| Glycerolipids | Triacylglycerol (TAG) species containing 14-methylhexadecanoic acid | Positive | Incorporation of 14-methylhexadecanoic acid into TAGs for energy storage. |
| Diacylglycerol (DAG) species containing 14-methylhexadecanoic acid | Positive | Precursor for the synthesis of complex lipids containing this branched-chain fatty acid. | |
| Glycerophospholipids | Phosphatidylcholine (PC) species containing 14-methylhexadecanoic acid | Positive | BCFAs are incorporated into phospholipids, influencing membrane properties. |
| Phosphatidylethanolamine (PE) species containing 14-methylhexadecanoic acid | Positive | Similar to PC, BCFAs are integrated into various phospholipid classes. | |
| Lysophosphatidylcholines (LPC) with saturated acyl chains | Negative | Alterations in membrane remodeling and signaling pathways may lead to inverse relationships with certain LPC species. | |
| Sphingolipids | Ceramides and Sphingomyelins | Positive | BCFAs can be utilized in the de novo synthesis of sphingolipids, affecting their biophysical properties. |
| Sterol Lipids | Cholesteryl 14-methylhexadecanoate | Strong Positive | Direct esterification of cholesterol with 14-methylhexadecanoic acid has been observed and is suggested to be important for certain cellular functions.[1] |
| Fatty Acyls | 2-Methylbutyryl-CoA | Strong Positive | As the direct precursor from isoleucine catabolism for the synthesis of 14-methylhexadecanoic acid, a strong positive correlation is expected. |
| Other Branched-Chain Fatty Acyl-CoAs (e.g., Iso-pentadecanoyl-CoA) | Positive | Co-regulation of the metabolic pathways for different BCFAs often results in positive correlations. | |
| Straight-Chain Saturated Fatty Acyl-CoAs (e.g., Palmitoyl-CoA) | Variable | Competition for enzymes in fatty acid synthesis and elongation pathways can lead to complex correlative patterns. |
Experimental Protocols
The quantitative analysis of this compound and its correlation with other lipid metabolites requires sensitive and specific analytical techniques. Below are detailed methodologies for lipid extraction, separation, and detection.
Lipid Extraction from Biological Samples
This protocol is adapted for the extraction of a broad range of lipids from plasma, cells, or tissues.
-
Sample Preparation:
-
For plasma, use 50 µL of sample.
-
For cultured cells, use a cell pellet containing approximately 1-5 million cells.
-
For tissues, use 10-20 mg of homogenized tissue.
-
-
Addition of Internal Standards: To each sample, add a cocktail of deuterated internal standards representative of the lipid classes to be analyzed (e.g., d7-PC, d7-PE, d7-TAG, d8-arachidonic acid).
-
Lipid Extraction:
-
Add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol to the sample.
-
Vortex vigorously for 15 minutes.
-
Add 200 µL of water to induce phase separation.
-
Vortex for 1 minute and centrifuge at 2,000 x g for 10 minutes.
-
Carefully collect the lower organic phase containing the lipids.
-
Dry the extracted lipids under a stream of nitrogen gas.
-
Reconstitute the dried lipid extract in 100 µL of a suitable solvent for analysis (e.g., 9:1 methanol:toluene).
-
Lipidomic Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is suitable for the separation and quantification of this compound and a wide array of other lipid species.
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: Acetonitrile:water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.
-
Mobile Phase B: Isopropanol:acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.
-
Gradient: A typical gradient would start at 30% B, increasing to 100% B over 20 minutes, followed by a re-equilibration step.
-
Flow Rate: 0.25 mL/min.
-
Column Temperature: 55°C.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electrospray ionization (ESI) in both positive and negative modes to cover a broad range of lipid classes.
-
Mass Analyzer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap is recommended for accurate mass measurements and fragmentation analysis.
-
Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be employed to collect MS/MS spectra for lipid identification.
-
Identification: Lipid species are identified based on their accurate mass, retention time, and characteristic fragmentation patterns. Quantification is performed by integrating the peak areas and normalizing to the corresponding internal standard.
-
Visualizing Metabolic Relationships
The following diagrams illustrate the key metabolic pathways and logical relationships involving this compound.
References
Independent Replication and Comparative Analysis of 14-MethylHexadecanoyl-CoA Derivatives in Antimicrobial and Cytotoxic Applications
For Immediate Release
[City, State] – [Date] – This guide provides a comparative analysis of the biological activities of compounds containing the 14-methylhexadecanoyl moiety, with a focus on antimicrobial and cytotoxic properties. Due to a lack of direct independent replication studies on 14-MethylHexadecanoyl-CoA itself, this analysis centers on its prominent derivative, the naturally occurring alkaloid 1-(14'-methylhexadecanoyl)pyrrolidine (also known as MQ-A3), and compares its potential activities with other related pyrrolidine (B122466) alkaloids and alternative compounds. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated view of the available data and methodologies to facilitate further investigation and replication efforts.
Introduction
The 14-methylhexadecanoyl chemical structure is a component of various naturally occurring lipids and alkaloids. While direct research on the bioactivity of this compound is limited, the compound 1-(14'-methylhexadecanoyl)pyrrolidine, a member of the pyrrolidine alkaloid family, has been identified. Pyrrolidine alkaloids are a well-established class of natural products known for a wide range of biological activities, including antimicrobial, antifungal, and cytotoxic effects.[1] This guide will synthesize the known information and provide a framework for comparing the efficacy of these compounds.
Comparative Data on Antimicrobial Activity
While specific antimicrobial data for 1-(14'-methylhexadecanoyl)pyrrolidine is not extensively documented in publicly available literature, we can infer its potential activity based on studies of similar pyrrolidine derivatives. The following table compares the Minimum Inhibitory Concentrations (MICs) of various pyrrolidine and other heterocyclic compounds against common bacterial and fungal strains. This provides a baseline for evaluating the potential efficacy of novel 14-methylhexadecanoyl derivatives.
Table 1: Comparative Antimicrobial Activity of Pyrrolidine Derivatives and Other Compounds
| Compound/Derivative | Target Organism | Minimum Inhibitory Concentration (MIC) in μg/mL | Reference |
| Pyrrolidine-2,5-dione Derivative 8 | Staphylococcus aureus | 16-64 | [2] |
| Pyrrolidine-2,5-dione Derivative 8 | Vibrio cholerae | 16-64 | [2] |
| Pyrrolidine-2,5-dione Derivative 8 | Candida albicans | 64-256 | [2] |
| Pyrrolidine-2,5-dione Derivative 5 | Staphylococcus aureus | 32-128 | [2] |
| Pyrrolidine-2,5-dione Derivative 5 | Vibrio cholerae | 32-128 | [2] |
| Pyrrolidine-2,5-dione Derivative 5 | Candida albicans | 64-128 | [2] |
| Spiro Pyrrolidine 4c | Bacillus subtilis | 75 | [3] |
| Spiro Pyrrolidine 4c | Enterococcus faecalis | 125 | [3] |
| Spiro Pyrrolidine 4c | Escherichia coli | <125 | [3] |
| Spiro Pyrrolidine 4c | Pseudomonas aeruginosa | 150 | [3] |
| Pyrrolizidine Alkaloid (PA-1) | Staphylococcus aureus | 3.9-25 | [3] |
| Pyrrolizidine Alkaloid (PA-1) | Escherichia coli | 3.9-25 | [3] |
| Ciprofloxacin (Reference Antibiotic) | Staphylococcus aureus | 0.5-16 | [2] |
| Nystatin (Reference Antifungal) | Candida albicans | 0.5-2 | [2] |
Comparative Data on Cytotoxic Activity
The cytotoxic potential of pyrrolidine-containing compounds against various cancer cell lines is an active area of research. Below is a comparison of the half-maximal inhibitory concentration (IC50) values for different novel pyrrolidine derivatives, providing a benchmark for assessing the potential anticancer properties of 14-methylhexadecanoyl-based compounds.
Table 2: Comparative Cytotoxic Activity of Pyrrolidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| Novel Pyrrolidine-Aminophenyl-1,4-Naphthoquinone (TW-85) | U937 (promonocytic leukemia) | Induces apoptosis at low µM concentrations | [4] |
| Novel Pyrrolidine-Aminophenyl-1,4-Naphthoquinone (TW-96) | U937 (promonocytic leukemia) | Induces necrosis | [4] |
| Novel Pyrrolidine-Aminophenyl-1,4-Naphthoquinone (TW-96) | K562 (chronic myeloid leukemia) | Cytotoxic | [4] |
| Novel Pyrrolidine-Aminophenyl-1,4-Naphthoquinone (TW-96) | CCRF-CEM (lymphoblastic leukemia) | Cytotoxic | [4] |
| Chalcones with Pyrrolidine Moiety | AGS and MCF-7 (gastric and breast cancer) | 12.93 - 22.30 | [5] |
Experimental Protocols
To facilitate independent replication and further research, detailed methodologies for key experiments are provided below.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound.[6]
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Protocol:
-
Microorganism Preparation: Bacterial and fungal strains are cultured on appropriate agar (B569324) plates (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi) at 37°C.[2]
-
Inoculum Preparation: A suspension of the microorganism is prepared in a suitable broth to a standardized turbidity.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate using the appropriate broth.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated at 37°C for 24 hours.[7]
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Protocol:
-
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a predetermined duration (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured using a microplate reader at a wavelength corresponding to the formazan dye. The IC50 value is calculated from the dose-response curve.
Signaling Pathways
The cytotoxic effects of many alkaloids are often mediated through the induction of apoptosis. The following diagram illustrates a generalized apoptotic signaling pathway that can be investigated in relation to novel cytotoxic compounds.
Generalized Apoptotic Signaling Pathway
Caption: Simplified overview of an apoptotic pathway induced by a cytotoxic agent.
Conclusion
While direct independent replication of findings for this compound is not yet available, the analysis of its derivatives within the pyrrolidine alkaloid class provides a strong foundation for future research. The comparative data and detailed protocols presented in this guide are intended to support and encourage independent validation and exploration of this and related compounds for their potential therapeutic applications in antimicrobial and cancer treatments. Further studies are warranted to isolate or synthesize 1-(14'-methylhexadecanoyl)pyrrolidine and systematically evaluate its biological activity against a broad panel of microbes and cancer cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, characterization and antimicrobial properties of two derivatives of pyrrolidine-2,5-dione fused at positions-3,4 to a dibenzobarrelene backbone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrrolidine-aminophenyl-1,4-naphthoquinones: structure-related mechanisms of leukemia cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antibacterial activity of pyrrolidine dithiocarbamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijcps.org [ijcps.org]
A Comparative Guide to the Detection of 14-MethylHexadecanoyl-CoA and Other Long-Chain Acyl-CoAs
For researchers, scientists, and drug development professionals, the accurate quantification of specific acyl-Coenzyme A (acyl-CoA) species is critical for understanding cellular metabolism, signal transduction, and the mechanism of action of therapeutic agents. This guide provides a comparative overview of current methodologies for the detection of 14-MethylHexadecanoyl-CoA, a branched-chain acyl-CoA, benchmarked against other common long-chain acyl-CoAs. The focus is on providing objective performance data and detailed experimental protocols to aid in the selection of the most appropriate analytical technique.
Introduction to Acyl-CoA Analysis
Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the tricarboxylic acid (TCA) cycle, and the biosynthesis of complex lipids.[1][2] Their levels can be indicative of the metabolic state of a cell and are often altered in disease.[1] The detection and quantification of specific acyl-CoAs, such as the branched-chain this compound, present analytical challenges due to their low abundance, structural similarity to other acyl-CoAs, and chemical instability.[3][4] This guide focuses on the most prevalent and robust methods for acyl-CoA analysis, primarily liquid chromatography-mass spectrometry (LC-MS)-based techniques.
Performance Comparison of Analytical Methods
The following table summarizes the performance of various analytical methods for the quantification of long-chain acyl-CoAs. While a direct head-to-head comparison including this compound is not extensively available in the literature, the data presented for other long-chain acyl-CoAs provide a strong benchmark for expected performance. The primary methods discussed are based on Liquid Chromatography coupled with Mass Spectrometry (LC-MS/MS), which has become the gold standard for its sensitivity and specificity.[5][6]
| Method | Acyl-CoAs Detected | Instrumentation | Sensitivity (LOD/LOQ) | Precision (CV%) | Recovery (%) | Reference |
| UPLC-MS/MS | C14-CoA, C16-CoA, C16:1-CoA, C18-CoA, C18:1-CoA, C18:2-CoA, C20-CoA | Triple Quadrupole MS | Not explicitly stated, but sensitive enough for intramyocellular concentrations | Intra-assay: 5-10%, Inter-assay: 5-6% | Not explicitly stated | [7] |
| 2D LC-HRMS | Short-, medium-, and long-chain acyl-CoAs | High-Resolution MS | Not explicitly stated, but suitable for comprehensive profiling | Not explicitly stated | Not explicitly stated | [5] |
| HPLC-UV | Long-chain acyl-CoAs | HPLC with UV detector | Not explicitly stated, but requires >100 mg of tissue | High reproducibility reported | 70-80% | [8] |
| LC-MS/MS | C16:0, C16:1, C18:0, C18:1, C18:2-CoA | Triple Quadrupole MS | Not explicitly stated, but suitable for tissue extracts as low as 20 mg | Not explicitly stated | Not explicitly stated | [9] |
| Radiometric Assay | General long-chain acyl-CoAs | Scintillation Counter | High sensitivity, suitable for small samples like biopsies | Not explicitly stated | Not explicitly stated | [10] |
Experimental Protocols
Sample Preparation and Extraction of Long-Chain Acyl-CoAs from Tissues
This protocol is a generalized procedure based on methods described in the literature.[7][8]
Materials:
-
Frozen tissue sample (~40 mg)
-
100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9
-
Acetonitrile (ACN):Isopropanol:Methanol (3:1:1)
-
Internal Standard (e.g., Heptadecanoyl-CoA)
-
Homogenizer
-
Centrifuge
Procedure:
-
Place the frozen tissue in 0.5 mL of ice-cold 100 mM KH2PO4 buffer.
-
Add 0.5 mL of the ACN:Isopropanol:Methanol solvent mixture containing the internal standard.
-
Homogenize the sample twice on ice.
-
Vortex the homogenate for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g at 4°C for 10 minutes.
-
Collect the supernatant.
-
The extracted acyl-CoAs can be further purified using solid-phase extraction (SPE) before LC-MS analysis.[8]
UPLC-MS/MS Analysis of Long-Chain Acyl-CoAs
This protocol is adapted from a method for quantifying various long-chain acyl-CoAs.[7]
Instrumentation:
-
UPLC system with a reverse-phase C8 or C18 column
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Chromatographic Conditions:
-
Mobile Phase A: 15 mM Ammonium Hydroxide in Water
-
Mobile Phase B: 15 mM Ammonium Hydroxide in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient: A typical gradient starts with a low percentage of solvent B, increases to elute the acyl-CoAs, and then re-equilibrates.
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Selected Reaction Monitoring (SRM)
-
Transitions: Monitor for the specific precursor-to-product ion transitions for each acyl-CoA of interest. For many acyl-CoAs, a neutral loss of 507 Da is a characteristic fragmentation.[9]
Visualizations
Signaling and Metabolic Pathways
The biosynthesis of branched-chain fatty acids, which gives rise to this compound, is a variation of the fatty acid synthesis pathway. Propionyl-CoA often serves as the primer instead of acetyl-CoA to introduce the methyl branch.[11] This acyl-CoA can then be utilized in various metabolic processes, including incorporation into complex lipids or catabolism for energy.
Caption: Biosynthetic pathway of this compound.
Experimental Workflow
The general workflow for the analysis of acyl-CoAs from biological samples involves several key steps, from sample collection to data analysis.
Caption: General workflow for acyl-CoA analysis.
References
- 1. Acetyl-CoA and the Regulation of Metabolism: Mechanisms and Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Coenzyme A biosynthesis: mechanisms of regulation, function and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Techniques for the Measurement of Molecular Species of Acyl-CoA in Plants and Microalgae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Multi-Method Quantification of Acetyl-Coenzyme A and Further Acyl-Coenzyme A Species in Normal and Ischemic Rat Liver [mdpi.com]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for 14-MethylHexadecanoyl-CoA
The proper disposal of 14-MethylHexadecanoyl-CoA, a laboratory chemical, is critical to ensure the safety of personnel and to maintain environmental compliance. Due to the limited specific toxicological data available for this compound, it must be handled as a potentially hazardous substance.[1] Disposal procedures should adhere to all local, regional, and national regulations for hazardous waste.[1] The following guidelines provide a comprehensive, step-by-step approach for its safe disposal.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
Waste Segregation and Collection
Proper segregation of chemical waste is a fundamental principle of laboratory safety. Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Solid Waste: If this compound is in a solid form, it should be collected in a designated, compatible, and clearly labeled hazardous waste container.[2] Lab materials contaminated with the compound, such as gloves, absorbent paper, and pipette tips, should be double-bagged in clear plastic bags and disposed of as chemically contaminated solid waste.[2]
-
Liquid Waste: Solutions containing this compound should be collected in a leak-proof, screw-cap container designated for hazardous liquid waste.[2] It is crucial to segregate halogenated and non-halogenated solvent waste.[3] The pH of aqueous solutions should be between 5.5 and 10.5 for typical hazardous waste collection, though drain disposal is not recommended for this compound.[4]
Container Management
The selection and handling of waste containers are vital to prevent leaks and spills.
| Container Requirement | Specification | Rationale |
| Material Compatibility | The container must be made of a material that does not react with or degrade from contact with this compound or its solvent. | To prevent container failure and release of hazardous waste.[5] |
| Labeling | All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The accumulation start date must also be recorded. | To ensure proper identification, handling, and compliance with waste accumulation timelines.[3] |
| Container Condition | Containers must be in good condition, free from cracks, rust, or leaks, with a securely fitting screw-on cap.[5] | To prevent accidental spills and exposure. |
| Filling Level | Do not fill containers beyond 90% capacity (or have at least one-inch of headroom).[5] For laboratories, waste containers should be requested for pickup when they are ¾ full or after 150 days.[3] | To allow for vapor expansion and prevent overflow. |
| Secondary Containment | Store waste containers in a designated secondary container that can hold 110% of the volume of the largest container.[2] | To contain any potential leaks or spills from the primary container. |
Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Decontamination and Empty Containers
-
Spill Cleanup: In the event of a spill, use an appropriate absorbent material for liquid spills. The contaminated absorbent material should then be disposed of as hazardous solid waste.
-
Empty Containers: Original containers of this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After triple-rinsing and air drying, the container may be disposed of in the regular trash, provided all labels are defaced.[6]
Final Disposal Procedure
Once the waste container is ready for disposal, it should be moved to a designated hazardous waste accumulation area within the laboratory or facility. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup. Do not attempt to dispose of this compound down the drain or in the regular trash.[4][5] Evaporation of hazardous waste, even in a fume hood, is strictly prohibited.[5] Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.
References
- 1. indofinechemical.com [indofinechemical.com]
- 2. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. acs.org [acs.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Operational Guidance for Handling 14-MethylHexadecanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate safety, handling, and disposal protocols for 14-MethylHexadecanoyl-CoA. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on information for the closely related compound, 14-Methylhexadecanoic acid, and general best practices for handling biochemical reagents in a laboratory setting.
Summary of Key Hazards and Safety Recommendations
| Hazard | Recommended Precaution |
| Eye Irritation | Wear safety glasses with side shields or chemical splash goggles. |
| Skin Irritation | Wear nitrile gloves and a lab coat. Change gloves immediately if contaminated. |
| Respiratory Irritation | Handle in a well-ventilated area or in a chemical fume hood to avoid inhaling dust or aerosols. |
Operational Plan: Step-by-Step Handling and Disposal
This section outlines the procedural steps for the safe handling and disposal of this compound.
Pre-Handling Preparation
-
Review Safety Information: Before beginning work, review this document and any available safety information for similar long-chain fatty acyl-CoAs.
-
Designate a Work Area: Identify a specific, clean, and uncluttered area for handling the compound, preferably within a chemical fume hood.
-
Assemble Personal Protective Equipment (PPE): Ensure all necessary PPE is readily available and in good condition. The minimum required PPE includes:
-
Prepare for Spills: Have a chemical spill kit readily accessible.
Handling Procedure
-
Personal Protective Equipment: Don the appropriate PPE before handling the compound.
-
Weighing and Aliquoting:
-
If the compound is in solid or powder form, conduct all weighing and aliquoting within a chemical fume hood to minimize inhalation of airborne particles.
-
Use a dedicated spatula and weighing paper.
-
Close the container tightly after use.
-
-
Dissolving the Compound:
-
When dissolving the compound, add the solvent slowly to the solid to avoid splashing.
-
If sonication is required, ensure the vial is securely capped.
-
-
Post-Handling:
-
Thoroughly clean the work area with an appropriate solvent and then soap and water.
-
Remove gloves and wash hands thoroughly with soap and water.
-
Storage
-
Store this compound in a tightly sealed container in a cool, dry place, as recommended for similar compounds which are often stored at 2-8°C.
-
Keep away from oxidizing agents.
Disposal Plan
-
Waste Segregation: Do not dispose of this compound or its waste down the drain. All solid and liquid waste must be collected in a designated hazardous waste container.
-
Solid Waste:
-
Contaminated consumables such as gloves, weighing paper, and pipette tips should be placed in a sealed bag and then into the solid chemical waste container.
-
-
Liquid Waste:
-
Unused solutions and contaminated solvents should be collected in a clearly labeled, sealed, and appropriate liquid hazardous waste container.
-
-
Container Labeling: All waste containers must be labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the associated hazards (e.g., "Irritant").
-
Final Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.
Data Presentation
The following table summarizes the available physical and chemical properties of the related compound, 14-Methylhexadecanoic acid.
| Property | Value |
| Molecular Formula | C17H34O2 |
| Molecular Weight | 270.45 g/mol |
| Form | Powder |
| Storage Temperature | 2-8°C |
| Boiling Point | 386.10 °C (estimated)[2] |
| Flash Point | 216.60 °C (estimated)[2] |
| Water Solubility | 0.02248 mg/L @ 25 °C (estimated)[2] |
Experimental Protocols and Visualizations
Workflow for Handling and Disposal of this compound
The following diagram illustrates the standard operating procedure for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
